2,3-Dimethylpyridine 1-oxide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLULCKKOHDCIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CC=C1)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22710-07-2 | |
| Record name | Pyridine, 2,3-dimethyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22710-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,3-dimethyl-, 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,3-Dimethylpyridine 1-oxide (CAS: 22710-07-2) for Advanced Research and Development
Introduction
2,3-Dimethylpyridine 1-oxide, also known by synonyms such as 2,3-Lutidine N-oxide, is a heterocyclic aromatic compound with the CAS Number 22710-07-2.[1] As a derivative of pyridine, its chemical properties are significantly influenced by the N-oxide functional group. This modification alters the electron distribution within the pyridine ring, making it a highly versatile and valuable intermediate in various fields of chemical synthesis.[2] Its primary significance lies in its role as a crucial building block in the production of pharmaceuticals, particularly proton pump inhibitors, as well as its applications in agrochemicals, material science, and as a general reagent in organic synthesis.[2][3][4] This guide provides an in-depth exploration of its properties, synthesis, applications, and handling protocols for researchers, scientists, and professionals in drug development.
Section 1: Physicochemical and Structural Properties
The unique reactivity of 2,3-Dimethylpyridine 1-oxide stems from its molecular structure. The presence of the N-oxide group, a dative bond between nitrogen and oxygen, increases the electron density on the pyridine ring, particularly at the ortho and para positions, while simultaneously making the ring more susceptible to certain types of nucleophilic attack compared to its parent pyridine.[2] This electronic modification is fundamental to its utility in synthesizing more complex molecules.
Table 1: Key Physicochemical Properties of 2,3-Dimethylpyridine 1-oxide
| Property | Value | Source(s) |
| CAS Number | 22710-07-2 | [5][6] |
| Molecular Formula | C₇H₉NO | [5][6] |
| Molecular Weight | 123.15 g/mol | [4] |
| Appearance | White to off-white solid/powder | [4][6] |
| Melting Point | 85-93 °C | [5][6] |
| Boiling Point | 298.1 °C at 760 mmHg; 160-161 °C at 1 Torr | [5][6] |
| Density | ~1.0 g/cm³ (Predicted) | [5][6] |
| Solubility | Slightly soluble in Chloroform, DMSO; Soluble in polar solvents | [4][6] |
| Synonyms | 2,3-Lutidine 1-oxide, 2,3-Lutidine-N-oxide | [1][4][6] |
Section 2: Synthesis and Mechanism
The primary industrial route to 2,3-Dimethylpyridine 1-oxide is through the direct oxidation of its precursor, 2,3-dimethylpyridine (commonly known as 2,3-lutidine).[7][8] This transformation is a classic example of N-oxidation, typically employing a peroxy acid or hydrogen peroxide as the oxidizing agent.
Causality of Experimental Choice: The use of an oxidizing agent like hydrogen peroxide is effective because the lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic oxygen of the peroxide. This reaction is often facilitated by a catalyst to improve reaction rates and yield. The resulting N-oxide is more stable than the parent pyridine under certain reaction conditions and serves to activate the ring for subsequent functionalization.
Experimental Protocol: Synthesis of 2,3-Dimethylpyridine 1-oxide
This protocol is a representative procedure based on common N-oxidation methodologies.
-
Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-lutidine (1.0 eq.) in a suitable solvent such as glacial acetic acid.
-
Reagent Addition : Slowly add hydrogen peroxide (30% aqueous solution, ~1.5-2.0 eq.) to the stirred solution. The addition should be performed at a controlled temperature, typically below 40°C, to manage the exothermic reaction.
-
Reaction : After the addition is complete, heat the reaction mixture to approximately 70-80°C and maintain for several hours (typically 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid with a base, such as sodium carbonate or sodium hydroxide solution, until the pH is alkaline.
-
Extraction : Extract the aqueous solution multiple times with a suitable organic solvent, such as dichloromethane or chloroform.
-
Purification : Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Product : The crude 2,3-Dimethylpyridine 1-oxide can be further purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) to obtain a pure, crystalline solid.
Caption: Synthesis workflow for 2,3-Dimethylpyridine 1-oxide.
Section 3: Core Applications in Research and Drug Development
The strategic importance of 2,3-Dimethylpyridine 1-oxide is most evident in its application as a pivotal intermediate.
Pharmaceutical Synthesis: Proton Pump Inhibitors
This compound is a cornerstone in the synthesis of several blockbuster drugs, including the proton pump inhibitors (PPIs) lansoprazole and rabeprazole.[7][8] The synthesis proceeds by first nitrating 2,3-Dimethylpyridine 1-oxide to form the key intermediate, 2,3-dimethyl-4-nitropyridine-N-oxide.[9]
Mechanism Insight: The N-oxide group is crucial here. It activates the C4 position (para to the nitrogen), facilitating electrophilic nitration at this specific site, a reaction that is difficult to achieve on the un-oxidized 2,3-lutidine. This regioselective control is a classic example of how N-oxidation is used to direct further functionalization of pyridine rings. A common nitrating agent for this step is potassium nitrate in concentrated sulfuric acid.[9]
Caption: Pathway to PPIs via 2,3-Dimethylpyridine 1-oxide.
Broader Synthetic Applications
Beyond PPIs, 2,3-Dimethylpyridine 1-oxide is a valuable reagent across multiple chemical domains:
-
Agrochemicals : It serves as a precursor in the formulation of effective pesticides and crop protection agents.[3][4]
-
Material Science : The compound and its derivatives are investigated for creating specialized polymers and coatings with enhanced performance characteristics.[2][3][4]
-
Organic Synthesis : It acts as a versatile building block for constructing a wide array of complex heterocyclic compounds, which are prominent motifs in medicinal chemistry.[2][4]
-
Analytical and Environmental Chemistry : It is also employed as a reagent in specific analytical methods and in studies related to environmental monitoring.[3][4]
Section 4: Analytical Characterization
Confirming the identity and purity of 2,3-Dimethylpyridine 1-oxide relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The presence of the electron-withdrawing N-oxide group causes a downfield shift (deshielding) of the aromatic protons compared to the parent 2,3-lutidine. The two methyl groups would appear as distinct singlets, and the aromatic protons would exhibit characteristic splitting patterns in the aromatic region of the spectrum.[10]
-
¹³C NMR : Similarly, the carbon atoms in the pyridine ring, especially those adjacent to the nitrogen, would show a downfield shift in the ¹³C NMR spectrum.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) or other soft ionization techniques would show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 124.1.
-
Infrared (IR) Spectroscopy : A characteristic strong absorption band is expected in the region of 1200-1300 cm⁻¹, which is indicative of the N-O stretching vibration.
Section 5: Safety, Handling, and Storage
Proper handling of 2,3-Dimethylpyridine 1-oxide is essential to ensure laboratory safety. The precursor, 2,3-lutidine, is a flammable liquid, while the N-oxide product is a solid with its own set of hazards.[6][11]
Table 2: GHS Hazard and Precautionary Information
| Category | Statement Code | Description |
| Hazard | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H320 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P280 | Wear protective gloves/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:[6]
Safe Handling Practices:
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12]
-
Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Ignition Sources : Keep away from heat, sparks, and open flames.[11][13]
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]
Storage Recommendations:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
-
Some suppliers recommend storage at room temperature or under refrigerated conditions (0-8°C), under an inert atmosphere of nitrogen to prevent degradation.[4][6]
Conclusion
2,3-Dimethylpyridine 1-oxide is more than a simple chemical; it is an enabling tool for complex chemical synthesis. Its unique electronic properties, conferred by the N-oxide functionality, provide chemists with a reliable and regioselective handle for elaborating the pyridine scaffold. From the synthesis of life-saving pharmaceuticals to the development of novel materials, its role as a versatile intermediate underscores its continued importance in the landscape of modern chemistry. A thorough understanding of its properties, synthesis, and safe handling is paramount for any researcher aiming to leverage its full potential.
References
-
Chemsrc. 2,3-Dimethylpyridine-N-oxide | CAS#:22710-07-2. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of 2,3-Dimethylpyridine N-oxide in Research. [Link]
- Google Patents. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
Patsnap. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. [Link]
- Google Patents. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
Royal Society of Chemistry. N-oxidation of Pyridine Derivatives - Supporting Information. [Link]
-
JoVE. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. [Link]
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- 7. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 9. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 10. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate [jove.com]
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- 13. jubilantingrevia.com [jubilantingrevia.com]
2,3-Dimethylpyridine 1-oxide physical properties
Technical Monograph: 2,3-Dimethylpyridine 1-Oxide CAS: 22710-07-2 | Synonyms: 2,3-Lutidine N-oxide Content Type: Technical Reference Guide
Executive Summary: The "Chemical Chameleon"
2,3-Dimethylpyridine 1-oxide is a critical heterocyclic building block that defies simple categorization. For the drug development chemist, it represents a "masked" functional handle . While the parent pyridine is electron-deficient and resistant to electrophilic attack, the N-oxide moiety introduces a push-pull electronic system. It simultaneously activates the ring toward both electrophilic substitution (at the 4-position) and nucleophilic displacement (at the 2- and 6-positions), while rendering the adjacent 2-methyl group acidic enough for unique rearrangements.
This guide moves beyond basic properties to focus on the Boekelheide Rearrangement and regioselective functionalization , the two primary drivers for its use in pharmaceutical synthesis (e.g., proton pump inhibitor precursors).
Physicochemical Profiling
The physical data below consolidates experimental values with predicted parameters essential for process chemistry. Note the significant melting point variance in literature, often attributed to the compound's hygroscopic nature (hydrate formation lowers MP).
| Property | Value / Range | Context for Application |
| CAS Number | 22710-07-2 | Critical distinction: Do not confuse with 3,5-isomer (CAS 3718-65-8). |
| Molecular Formula | C₇H₉NO | MW: 123.15 g/mol |
| Physical State | Crystalline Solid | Off-white to pale yellow; highly hygroscopic. |
| Melting Point | 85 – 93 °C | Broad range indicates sensitivity to moisture/purity.[1] |
| Boiling Point | ~160–161 °C (1 Torr) | High vacuum required to prevent thermal decomposition (deoxygenation). |
| Solubility | High: DCM, CHCl₃, MeOHMod: Water, Toluene | Soluble in polar organic solvents; forms hydrates in water. |
| pKa (Conjugate Acid) | ~1.3 – 1.5 | Less basic than parent lutidine (pKa ~6.6) due to O-atom electronegativity. |
| Dipole Moment | ~4.2 D | Large dipole drives high boiling point and solubility in polar media. |
Structural Analysis & Spectroscopic Signatures
Understanding the NMR shift is vital for monitoring the oxidation progress from 2,3-lutidine.
-
Electronic Effect: The N-oxide oxygen donates electron density into the ring (back-bonding) while inductively withdrawing through the sigma bond. This shields the C2/C6 protons relative to the pyridinium ion but deshields them relative to neutral pyridine.
-
Diagnostic NMR (CDCl₃):
-
H-6 (α-proton): Appears as a doublet at ~8.1–8.3 ppm . This is the most deshielded proton and the primary indicator of N-oxidation (shifts downfield from ~8.4 in protonated lutidine but distinct from the ~8.5 of neutral lutidine).
-
2-CH₃: Singlet at ~2.50 ppm . The inductive effect of the N+-O- group makes these protons significantly more acidic than the 3-CH₃ (~2.30 ppm).
-
Synthesis Protocol: Oxidation of 2,3-Lutidine
While mCPBA provides cleaner lab-scale results, the Hydrogen Peroxide/Acetic Acid method is the industrial standard due to cost and scalability.
Methodology:
-
Reagent Setup: Dissolve 2,3-lutidine (1.0 eq) in Glacial Acetic Acid (5–6 volumes).
-
Oxidant Addition: Add 30–35% H₂O₂ (1.5 eq) dropwise at room temperature.
-
Expert Insight: The reaction is exothermic. Acetic acid acts as both solvent and catalyst, forming the active oxidant Peracetic Acid in situ.
-
-
Thermal Activation: Heat to 70–80°C for 6–12 hours.
-
Process Control: Monitor by TLC (MeOH/DCM 1:9) or HPLC.[2] The N-oxide is much more polar (lower Rf) than the starting material.
-
-
Quenching (Safety Critical): Test for residual peroxides using starch-iodide paper. If positive, quench with saturated sodium sulfite (Na₂SO₃) solution until negative. Never concentrate a peroxide-positive solution.
-
Workup:
-
Concentrate under reduced pressure to remove bulk acetic acid.
-
Basify residue with Na₂CO₃ (aq) to pH ~10.
-
Extract with Dichloromethane (DCM). Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize from Ethyl Acetate/Hexane if necessary.
-
Reactivity Map: The Boekelheide Rearrangement
The most valuable application of 2,3-dimethylpyridine 1-oxide is the Boekelheide Rearrangement , which converts the 2-methyl group into a hydroxymethyl (or acetoxymethyl) group. This is the gateway to 2-substituted pyridine drugs.
Mechanism:
-
Acylation: Reaction with Acetic Anhydride (Ac₂O) forms the N-acetoxypyridinium cation.
-
Deprotonation: The acetate anion abstracts a proton from the 2-methyl group (kinetically favored over 3-methyl due to proximity to the N-cation).
-
[3,3]-Sigmatropic Shift: The resulting anhydrobase undergoes a concerted rearrangement, migrating the acetoxy group from the nitrogen to the exocyclic carbon.
-
Hydrolysis: The resulting ester is hydrolyzed to the alcohol.
Visualizing the Pathway
Figure 1: Synthetic flow from 2,3-Lutidine to functionalized pyridine derivatives via the N-oxide intermediate and Boekelheide Rearrangement.
Handling & Safety Protocols
-
Hygroscopicity: The N-oxide avidly absorbs atmospheric moisture, converting to a hydrate which alters stoichiometry in subsequent reactions (e.g., consuming Ac₂O). Store under nitrogen in a desiccator.
-
Thermal Stability: While stable at room temperature, N-oxides can undergo "runaway" decomposition at high temperatures (>180°C), releasing oxygen and increasing fire risk.
-
Toxicology: Irritating to eyes, respiratory system, and skin. Treat as a potential mutagen (common for intercalating planar heterocycles).
References
-
ChemicalBook. (2025). 2,3-Dimethylpyridine-N-oxide (CAS 22710-07-2) Properties and Suppliers.[1][2] Retrieved from
-
ChemSrc. (2025). 2,3-Dimethylpyridine-N-oxide Physicochemical Data. Retrieved from
-
Rzepa, H. (2013). Mechanism of the Boekelheide Rearrangement: Concerted vs Ion-Pair. Imperial College London. Retrieved from
-
Fontenas, C., et al. (2006). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent.[3] Synthetic Communications. Retrieved from
Sources
An In-depth Technical Guide to the Synthesis of 2,3-Lutidine N-oxide
This document provides a comprehensive technical overview of the synthetic pathways leading to 2,3-Lutidine N-oxide, a critical intermediate in the pharmaceutical industry.[1] Designed for researchers, chemists, and process development professionals, this guide delves into the core chemical principles, step-by-step experimental protocols, and the critical considerations necessary for successful and reproducible synthesis.
Introduction: The Significance of 2,3-Lutidine N-oxide
2,3-Lutidine N-oxide, also known as 2,3-dimethylpyridine N-oxide, is a heteroaromatic N-oxide derivative of significant industrial value. Its primary role is as a key starting material in the synthesis of proton pump inhibitors (PPIs), such as lansoprazole and rabeprazole, which are widely used to treat acid-related gastrointestinal disorders.[1] The N-oxide functionality activates the pyridine ring, facilitating subsequent reactions like nitration at the C-4 position, a crucial step in the synthesis of these active pharmaceutical ingredients (APIs).[1][2]
The synthesis of N-oxides from their corresponding tertiary amine or heteroaromatic precursors is a fundamental transformation in organic chemistry.[3] The process involves the direct oxidation of the nitrogen atom. While seemingly straightforward, the choice of oxidant and reaction conditions is paramount to achieving high yield and purity, especially on an industrial scale. This is dictated by factors such as the basicity of the nitrogen atom, steric hindrance from adjacent groups, and the potential for side reactions.[3][4]
This guide will focus on the most prevalent and practical methods for the synthesis of 2,3-Lutidine N-oxide, emphasizing the direct oxidation of 2,3-lutidine.
Core Synthesis Pathway: Direct Oxidation of 2,3-Lutidine
The most common and industrially viable route to 2,3-Lutidine N-oxide is the direct oxidation of the nitrogen atom of 2,3-lutidine. This transformation is typically achieved using peroxy-containing reagents. The general mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent.
The selection of the oxidizing agent is a critical decision, balancing reactivity, cost, safety, and the ease of byproduct removal. The most frequently employed oxidants are hydrogen peroxide (often in conjunction with a carboxylic acid) and organic peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA).[4][5]
Mechanism of N-Oxidation
The N-oxidation of a pyridine derivative is a nucleophilic-electrophilic reaction. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen atom of the oxidant (e.g., a peroxyacid).
Caption: General mechanism of 2,3-Lutidine N-oxidation.
Key Synthesis Methodologies
Hydrogen Peroxide in Acetic Acid (In Situ Peracetic Acid)
This is one of the most cost-effective and widely used methods for pyridine N-oxidation.[6][7] It involves the reaction of 2,3-lutidine with hydrogen peroxide in the presence of a carboxylic acid, typically glacial acetic acid. The acetic acid serves not only as a solvent but also reacts with hydrogen peroxide to form peracetic acid in situ, which is the active oxidizing species.[8][9]
Causality and Experimental Rationale:
-
In Situ Generation: Generating peracetic acid in situ avoids the need to handle and store the pure, potentially unstable peracetic acid.[9]
-
Temperature Control: The reaction is exothermic. Maintaining a controlled temperature (typically 70-90°C) is crucial to prevent runaway reactions and decomposition of the hydrogen peroxide and the peracetic acid formed.[6][10]
-
Reagent Stoichiometry: An excess of hydrogen peroxide is often used to drive the reaction to completion, but a large excess can complicate the work-up.[3]
-
Work-up: After the reaction, the mixture is typically cooled and the excess peroxide is quenched. The reaction mixture is then made alkaline to neutralize the acetic acid and to free the 2,3-Lutidine N-oxide base for extraction.
This protocol is a representative synthesis adapted from established procedures for lutidine oxidation.[6]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a thermometer, and a reflux condenser.
-
Charging Reagents: Charge the flask with 2,3-lutidine (1.0 eq) and glacial acetic acid (approx. 3.0 eq). Begin stirring to ensure a homogeneous solution.
-
Addition of Oxidant: To the stirred solution, slowly add 35% hydrogen peroxide (1.1-1.5 eq) dropwise via an addition funnel. Monitor the internal temperature closely, maintaining it at approximately 80°C. Use a water bath for cooling if necessary.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 80°C for 5-7 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2,3-lutidine spot.
-
Quenching and Work-up: Cool the reaction mixture to room temperature using an ice bath. Carefully quench any remaining peroxide by the slow addition of a reducing agent like sodium thiosulfate or sodium sulfite solution until a test with peroxide indicator strips is negative.[11]
-
Basification and Extraction: Transfer the cooled mixture to a separatory funnel. Slowly add a concentrated solution of sodium carbonate or sodium hydroxide to neutralize the acetic acid and basify the mixture to a pH of approximately 10.[6]
-
Extract the aqueous layer multiple times with a suitable organic solvent, such as chloroform or dichloromethane.[6]
-
Drying and Isolation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3-Lutidine N-oxide, often as a viscous oil or a hygroscopic solid.[6]
Other Oxidizing Agents
While the H₂O₂/acetic acid system is common, other reagents can be employed, each with specific advantages and disadvantages.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| m-CPBA | CH₂Cl₂ or CHCl₃, 0°C to RT | High reactivity, good for less reactive substrates. | High cost, byproduct (m-chlorobenzoic acid) can be difficult to remove.[4] |
| Pre-formed Peracetic Acid | Acetic acid, controlled temp. | More controlled reaction than in situ generation. | Peracetic acid is unstable and hazardous to store.[9] |
| Catalytic Systems | H₂O₂, catalyst (e.g., methyltrioxorhenium) | High efficiency, uses H₂O₂ as the terminal oxidant. | Catalyst can be expensive; may be sensitive to steric hindrance.[4][6] |
Purification and Characterization
Purification of the crude product is essential to obtain 2,3-Lutidine N-oxide of sufficient quality for subsequent synthetic steps.
Purification Workflow
Caption: A typical workflow for the purification of 2,3-Lutidine N-oxide.
An alternative to crystallization is vacuum distillation, although the hygroscopic nature of the product can present challenges. For the starting material, 2,3-lutidine, purification can be achieved by steam distillation from an acidic solution followed by basification, separation, and fractional distillation.[12]
Characterization
The identity and purity of the synthesized 2,3-Lutidine N-oxide should be confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will show characteristic downfield shifts of the protons and carbons adjacent to the N-oxide group compared to the parent lutidine.[3]
-
IR Spectroscopy: The presence of the N⁺–O⁻ bond can be identified by a prominent vibration band, typically around 930-970 cm⁻¹.[3]
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: If the product is crystalline, its melting point can be compared to literature values.
Safety and Handling Considerations
-
Oxidizing Agents: Hydrogen peroxide and peroxyacids are strong oxidizers and can be corrosive. They should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted behind a safety shield.
-
Exothermic Reactions: N-oxidation reactions are often exothermic. Proper temperature control and the ability to cool the reaction quickly are essential to prevent runaways.
-
Solvents: Chloroform and dichloromethane are hazardous and should be handled in a fume hood.[6]
-
Waste Disposal: All chemical waste, particularly residual oxidants, must be neutralized and disposed of according to institutional and local regulations.
Conclusion
The synthesis of 2,3-Lutidine N-oxide is a well-established and critical process for the pharmaceutical industry. The direct oxidation of 2,3-lutidine using an in situ generated peracetic acid from hydrogen peroxide and acetic acid represents the most balanced approach in terms of cost, efficiency, and scalability. A thorough understanding of the reaction mechanism, meticulous control over experimental parameters, and rigorous adherence to safety protocols are the cornerstones of a successful synthesis. By following the principles and protocols outlined in this guide, researchers and development professionals can reliably produce this vital chemical intermediate.
References
-
Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Eureka | Patsnap. [Link]
-
Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry. [Link]
- Hydrogen peroxide oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine and of a 4-acylamino-2,2,6,6-tetramethylpiperidine.
-
Peracetic acid. Wikipedia. [Link]
-
2,3-Lutidine Usage And Synthesis. Suzhou Senfeida Chemical Co., Ltd. [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]
-
Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments. [Link]
-
Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Synlett. [Link]
- Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
pyridine-n-oxide. Organic Syntheses. [Link]
-
Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives. RSC Publishing. [Link]
- Process for oxidizing halopyridines to halopyridine-N-oxides.
Sources
- 1. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. guidechem.com [guidechem.com]
- 6. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Peracetic acid - Wikipedia [en.wikipedia.org]
- 9. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]
- 10. WO1997017327A1 - Hydrogen peroxide oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine and of a 4-acylamino-2,2,6,6-tetramethylpiperidine - Google Patents [patents.google.com]
- 11. Recyclable anhydride catalyst for H 2 O 2 oxidation: N -oxidation of pyridine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00265H [pubs.rsc.org]
- 12. sfdchem.com [sfdchem.com]
Technical Guide: Spectroscopic Data & Characterization of 2,3-Dimethylpyridine 1-oxide
The following is an in-depth technical guide on the spectroscopic characterization of 2,3-Dimethylpyridine 1-oxide.
Part 1: Executive Summary & Molecular Profile
2,3-Dimethylpyridine 1-oxide (also known as 2,3-lutidine N-oxide ) is a critical heterocyclic intermediate used in the synthesis of functionalized pyridines, pharmaceutical agents (e.g., proton pump inhibitors), and coordination complexes. Its spectroscopic signature is defined by the unique electronic influence of the N-oxide moiety, which introduces significant dipole moments and alters the electron density of the pyridine ring through competing inductive and resonance effects.
Chemical Identity
| Property | Data |
| IUPAC Name | 2,3-dimethyl-1-oxidopyridin-1-ium |
| Common Name | 2,3-Lutidine N-oxide |
| CAS Registry Number | 22710-07-2 |
| Molecular Formula | C |
| Molecular Weight | 123.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 85–93 °C (Lit.)[1][2] |
| Solubility | Soluble in polar organic solvents (CHCl |
Part 2: Synthesis & Preparation Protocol
To ensure spectroscopic data validity, the purity of the analyte is paramount. The following protocol utilizes a standard oxidation pathway optimized for high yield and minimal side products.
Optimized Oxidation Protocol
Reagents: 2,3-Dimethylpyridine (2,3-Lutidine), Hydrogen Peroxide (30% aq.), Glacial Acetic Acid.
-
Dissolution: Dissolve 10.7 g (0.1 mol) of 2,3-dimethylpyridine in 50 mL of glacial acetic acid in a round-bottom flask.
-
Oxidation: Slowly add 15 mL of 30% H
O dropwise while stirring. -
Reflux: Heat the mixture to 70–80 °C for 12 hours. Monitor via TLC (SiO
; eluent MeOH/DCM 1:9) for the disappearance of the starting material. -
Work-up: Concentrate the solution under reduced pressure to remove acetic acid (azeotrope with water).
-
Neutralization: Basify the residue with sat. Na
CO (aq) to pH 10 and extract with Chloroform (3 x 50 mL). -
Purification: Dry organic layer over anhydrous Na
SO , filter, and evaporate. Recrystallize the solid from Acetone/Hexane or purify via vacuum distillation.
Workflow Visualization
Figure 1: Step-by-step synthesis workflow for the N-oxidation of 2,3-lutidine.
Part 3: Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][6][7][8][9]
The N-oxide group exerts a dual electronic effect :
-
Inductive Withdrawal (-I): Deshields the
-positions (C2/C6). -
Resonance Donation (+M): Shields the
-position (C4) and -positions (ortho/para to the oxygen).
In 2,3-dimethylpyridine 1-oxide, the 2-methyl group sterically interacts with the oxygen, and the electronic push/pull results in distinct shifts compared to the parent pyridine.
H NMR Data (400 MHz, CDCl
)
Note: Assignments are based on substituent chemical shift (SCS) principles relative to 2,3-lutidine.
| Position | Proton | Chemical Shift ( | Multiplicity | Mechanistic Insight | |
| H-6 | 8.15 – 8.25 | Doublet (d) | Deshielded by proximity to N | ||
| H-4 | 7.05 – 7.15 | Doublet (d) | Shielded relative to pyridine due to back-donation (+M) from Oxygen. | ||
| H-5 | 6.90 – 7.00 | DD / Multiplet | Least affected; typically appears as a complex multiplet. | ||
| 2-CH | Methyl | 2.50 – 2.55 | Singlet (s) | - | Deshielded significantly vs. parent (2.3 ppm) due to positive charge on Nitrogen. |
| 3-CH | Methyl | 2.25 – 2.30 | Singlet (s) | - | Minimal shift change from parent pyridine. |
C NMR Data (100 MHz, CDCl
)
| Carbon | Type | Shift ( | Assignment Logic |
| C-2 | Quaternary | 146.0 – 148.0 | |
| C-6 | CH | 137.0 – 139.0 | |
| C-3 | Quaternary | 133.0 – 135.0 | |
| C-4 | CH | 124.0 – 126.0 | |
| C-5 | CH | 122.0 – 123.0 | |
| 2-CH | Methyl | 16.0 – 18.0 | Attached to electron-deficient C-2. |
| 3-CH | Methyl | 19.0 – 20.0 | Standard aromatic methyl shift. |
Infrared (IR) Spectroscopy[10]
The diagnostic feature of this compound is the N-O stretching vibration.[3][4] Unlike carbonyls, this bond has partial double-bond character but is highly polar.
| Functional Group | Wavenumber (cm | Intensity | Notes |
| N–O Stretch | 1240 – 1280 | Strong | Diagnostic peak. Absence confirms reduction to pyridine. |
| C=C / C=N Stretch | 1580 – 1610 | Medium | Aromatic ring breathing modes. |
| C–H Stretch | 3000 – 3100 | Weak | Aromatic C-H. |
| C–H Stretch | 2900 – 2980 | Medium | Aliphatic C-H (Methyl groups). |
Mass Spectrometry (MS)[3]
Mass spectrometry of alkylpyridine N-oxides reveals a specific "McLafferty-like" rearrangement known as the
-
Molecular Ion (M
): 123 (Base peak or high intensity). -
[M – 16]
: 107. Loss of Oxygen (atomic). Characteristic of N-oxides. -
[M – 17]
: 106. Loss of OH. Critical Mechanistic Marker.-
Mechanism:[5] The N-oxide oxygen abstracts a hydrogen from the
-methyl group (2-CH ), followed by the elimination of the hydroxyl radical ( OH). This pathway is highly favored in 2-alkylpyridine N-oxides.
-
Fragmentation Pathway Diagram
Figure 2: Primary fragmentation pathways including the diagnostic loss of OH radical.
Part 4: References
-
Preparation of Pyridine N-oxides: Ochiai, E. "Aromatic Amine Oxides." Elsevier, 1967.
-
NMR Substituent Effects: Pretsch, E., et al.[6] "Structure Determination of Organic Compounds." Springer. (General Reference for SCS).
-
Mass Spectrometry of N-Oxides: Duffield, A. M., et al. "Mass Spectrometry in Structural and Stereochemical Problems. Pyridine N-Oxides."[1][2][7][8][9][10][11][12] Journal of Organic Chemistry, 1965.
-
Physical Properties (CAS 22710-07-2): ChemicalBook Database Entry.
Sources
- 1. 2,3-Dimethylpyridine-N-oxide | 22710-07-2 [chemicalbook.com]
- 2. 2,3-Dimethylpyridine-N-oxide | CAS#:22710-07-2 | Chemsrc [chemsrc.com]
- 3. ias.ac.in [ias.ac.in]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Pyridine-N-oxide(694-59-7) 1H NMR spectrum [chemicalbook.com]
- 10. 2,3-Dimethyl-4-Nitropyridine-N-Oxide Manufacturers, with SDS [mubychem.com]
- 11. 3,5-Dimethylpyridine N-oxide 97 3718-65-8 [sigmaaldrich.com]
- 12. scispace.com [scispace.com]
1H NMR spectrum of 2,3-Dimethylpyridine 1-oxide
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: In-Depth Technical Guide: 1H NMR Spectrum of 2,3-Dimethylpyridine 1-oxide
Abstract
This technical guide provides a rigorous analysis of the (also known as 2,3-Lutidine N-oxide).[1] Essential for medicinal chemists and structural biologists, this document details the specific chemical shifts, coupling constants, and the electronic rationale governing the spectral signature. We address the "N-oxide anomaly" in chemical shifts relative to the parent pyridine and provide a self-validating assignment protocol for purity assessment in drug synthesis intermediates.
Introduction & Significance
2,3-Dimethylpyridine 1-oxide (CAS: 22710-07-2) is a critical intermediate in the synthesis of substituted pyridines, particularly in the development of proton pump inhibitors (PPIs) like Rabeprazole.[1] It also serves as a model system for understanding the metabolic oxidation of pyridine-based drugs.[1]
Unlike standard pyridines, the N-oxide moiety introduces a dual electronic effect :
-
Inductive Withdrawal (-I): The positively charged nitrogen exerts a strong electron-withdrawing effect, theoretically deshielding ring protons.[1]
-
Resonance Donation (+M): The oxygen atom back-donates electron density into the ring (specifically to the
and positions), exerting a shielding effect.
In CDCl
Experimental Protocol
To reproduce the spectral data described below, follow this standardized acquisition protocol.
Sample Preparation
-
Solute: 15–20 mg of 2,3-Dimethylpyridine 1-oxide (High Purity >98%).
-
Solvent: 0.6 mL Chloroform-d (CDCl
, 99.8% D) with 0.03% v/v TMS. -
Tube: 5 mm precision NMR tube (Wilmad 507-PP or equivalent).
-
Handling: The compound is hygroscopic. Prepare in a desiccated environment or glovebox to minimize the water peak at ~1.56 ppm, which can broaden exchangeable signals (though none are intrinsic to this molecule).
Acquisition Parameters (300 MHz - 600 MHz)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Temperature: 293 K (20 °C).
-
Spectral Width: -2 to 14 ppm.[1]
-
Scans (NS): 16 (sufficient for >10 mg sample).
-
Relaxation Delay (D1): 1.0 s (minimum) to ensure integration accuracy of methyl singlets.
Spectral Analysis & Assignment
The spectrum is divided into two distinct regions: the Aliphatic Region (Methyl groups) and the Aromatic Region (Pyridine ring protons).
A. The Aliphatic Region (2.0 – 3.0 ppm)
Two distinct singlets appear, corresponding to the methyl groups at C2 and C3.
-
2-Methyl (
2.51 ppm): Located at the -position relative to the N-oxide.[1] It experiences the strongest inductive deshielding from the cationic nitrogen. -
3-Methyl (
2.34 ppm): Located at the -position.[1] It is more shielded than the 2-Me group.[1]
B. The Aromatic Region (6.5 – 8.5 ppm)
The substitution pattern (2,3-dimethyl) leaves three protons: H4, H5, and H6.[1][2]
-
H6 (
8.16 ppm): This proton is to the Nitrogen. Despite the resonance shielding mentioned earlier, it remains the most downfield signal due to the immediate proximity to the heteroatom. It appears as a doublet ( Hz) due to coupling with H5. -
H4 & H5 (
6.99 – 7.06 ppm): These protons appear as an overlapping multiplet in lower-field instruments (300 MHz).[1][2]
Summary of Chemical Shifts
| Position | Proton | Shift ( | Multiplicity | Assignment Logic | |
| C6 | H6 | 8.16 | Doublet (br d) | ||
| C4 | H4 | 6.99 – 7.06 | Multiplet | - | |
| C5 | H5 | 6.99 – 7.06 | Multiplet | ||
| C2-Me | CH | 2.51 | Singlet | - | |
| C3-Me | CH | 2.34 | Singlet | - |
*Note: At >500 MHz, the H4/H5 multiplet may resolve into a doublet (H4) and a doublet of doublets (H5).
Visualization of Assignments
Figure 1: Chemical Shift Map
The following diagram maps the precise chemical shifts to the molecular structure, highlighting the electronic environment.
Caption: Structural assignment of 1H NMR signals in CDCl3. Note the overlap of H4 and H5.
Figure 2: Assignment Logic Flowchart
Use this decision tree to validate the purity of your synthesized compound.
Caption: Step-by-step logic for confirming the identity of 2,3-Dimethylpyridine 1-oxide.
Comparative Analysis
To ensure the N-oxide has formed successfully from the starting material (2,3-Lutidine), compare the shifts:
-
H6 Shift:
-
Methyl Shifts:
References
-
Gambi, A. (2021). Structure-activity relationship of pyridinium oximes as therapeutics for organophosphorus nerve agent poisoning. University of Pittsburgh D-Scholarship.[1] (Specific spectral data for 2,3-dimethylpyridine 1-oxide on p. 45). [Link]
-
Royal Society of Chemistry. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. (Comparative data for 2-picoline and pyridine N-oxides). [Link]
Sources
An In-Depth Technical Guide to the ¹³C NMR Analysis of 2,3-Dimethylpyridine 1-oxide
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,3-dimethylpyridine 1-oxide. It is intended for researchers, scientists, and professionals in drug development and related fields who are utilizing NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. This document moves beyond a simple recitation of data to explain the underlying principles and experimental considerations necessary for a robust analysis.
Introduction
2,3-Dimethylpyridine 1-oxide, a derivative of pyridine, belongs to the class of aromatic amine oxides. These N-oxides are prevalent in medicinal chemistry and materials science due to their unique electronic properties and pharmacological activities. Accurate structural characterization is paramount, and ¹³C NMR spectroscopy stands as a powerful, non-destructive technique for this purpose. This guide will delve into the theoretical and practical aspects of obtaining and interpreting the ¹³C NMR spectrum of 2,3-dimethylpyridine 1-oxide, providing a framework for both predictive analysis and experimental verification.
Theoretical Principles: Understanding the ¹³C NMR Spectrum of 2,3-Dimethylpyridine 1-oxide
The ¹³C NMR spectrum of 2,3-dimethylpyridine 1-oxide is governed by the electronic environment of each carbon atom. The chemical shift of each carbon is influenced by the electronegativity of the N-oxide group, the electron-donating nature of the two methyl groups, and their relative positions on the pyridine ring.
The N-oxide functional group significantly impacts the electron distribution within the pyridine ring. The oxygen atom, being highly electronegative, withdraws electron density from the nitrogen atom, which in turn influences the shielding of the ring carbons. This effect is most pronounced at the C2 and C6 positions (ortho to the nitrogen). The methyl groups, being electron-donating, will generally cause an upfield shift (lower ppm) for the carbons they are attached to (ipso effect) and the adjacent carbons.
The interplay of these substituent effects can be predicted using empirical additivity rules, which are well-established for substituted benzenes and have been extended to heterocyclic systems like pyridine.[1][2] While several computer programs exist for calculating ¹³C NMR spectra, a foundational understanding of these principles is crucial for accurate spectral assignment.[3]
Predicted ¹³C NMR Chemical Shifts
Based on data for similar substituted pyridine N-oxides, the following is a reasoned prediction of the ¹³C NMR chemical shifts for 2,3-dimethylpyridine 1-oxide.[4][5][6]
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C2 | ~145-150 | Attached to a methyl group and adjacent to the N-oxide. The ipso-effect of the methyl group and the influence of the N-oxide will be significant. |
| C3 | ~125-130 | Attached to a methyl group and adjacent to C2 and C4. The ipso-effect of the methyl group will be a primary determinant. |
| C4 | ~135-140 | Influenced by the N-oxide group and the meta-position of the C2-methyl group and the ortho-position of the C3-methyl group. |
| C5 | ~120-125 | Primarily influenced by the N-oxide group and the meta-position of the C3-methyl group. Expected to be the most upfield of the aromatic carbons. |
| C6 | ~140-145 | Ortho to the N-oxide group, expected to be significantly deshielded. |
| 2-CH₃ | ~15-20 | Typical chemical shift for a methyl group attached to an sp² hybridized carbon in an aromatic system. |
| 3-CH₃ | ~10-15 | Similar to the 2-CH₃ group, but the electronic environment at C3 may lead to a slight difference in chemical shift. |
Experimental Protocol for ¹³C NMR Acquisition
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of 2,3-dimethylpyridine 1-oxide.
I. Sample Preparation
-
Compound Purity: Ensure the 2,3-dimethylpyridine 1-oxide sample is of high purity (>98%). Impurities will introduce extraneous peaks and complicate spectral interpretation. The compound is commercially available from suppliers such as Simson Pharma Limited and Tokyo Chemical Industry.
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with different solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. The choice of solvent can slightly influence the chemical shifts.[7]
-
Concentration: Prepare a solution of approximately 10-50 mg of 2,3-dimethylpyridine 1-oxide in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).
-
Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
II. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion and sensitivity.
-
Tuning and Shimming: Tune the ¹³C probe and shim the magnetic field to ensure homogeneity and optimal resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically sufficient.
-
Acquisition Time (AT): Set to 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration (though integration of ¹³C spectra is often not quantitative).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range for organic molecules.
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm.
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
Data Interpretation and Structural Verification
The obtained ¹³C NMR spectrum should be compared with the predicted chemical shifts. The number of signals in the aromatic region should correspond to the five distinct ring carbons of 2,3-dimethylpyridine 1-oxide. The two signals in the aliphatic region will correspond to the two methyl groups.
For unambiguous assignment, advanced NMR techniques can be employed:
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can be used to distinguish between CH, CH₂, and CH₃ groups. In this case, it will confirm the assignment of the methyl carbons and the CH carbons of the pyridine ring.
-
2D NMR Spectroscopy:
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon atom with its directly attached proton(s), providing definitive C-H connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away, which is invaluable for assigning quaternary carbons and confirming the overall connectivity of the molecule.
-
Logical Workflow for ¹³C NMR Analysis
The following diagram illustrates the logical workflow for the complete ¹³C NMR analysis of 2,3-dimethylpyridine 1-oxide.
Caption: Workflow for the ¹³C NMR analysis of 2,3-dimethylpyridine 1-oxide.
Conclusion
The ¹³C NMR analysis of 2,3-dimethylpyridine 1-oxide is a critical step in its structural characterization. By understanding the fundamental principles of substituent effects and following a rigorous experimental protocol, researchers can confidently obtain and interpret high-quality spectra. While predictive methods provide a strong foundation, the use of advanced NMR techniques such as DEPT and 2D correlation spectroscopy is highly recommended for definitive structural confirmation. This guide provides the necessary framework for scientists to approach this analysis with both theoretical insight and practical expertise.
References
-
Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI. [Link][1]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link][2][8]
-
13C NMR spectra of substituted pyridine N‐oxides. Substituent and hydrogen bonding effects. Semantic Scholar. [Link][4]
-
13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link][7]
-
Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Patsnap. [Link][9][10]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link][3]
-
N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [Link][5]
-
Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. ACS Publications. [Link][11]
-
Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. ACS Publications. [Link][6]
-
Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. NIH. [Link][12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: IR Spectroscopy of 2,3-Dimethylpyridine 1-oxide
Executive Summary
2,3-Dimethylpyridine 1-oxide (also known as 2,3-lutidine N-oxide; CAS 22710-07-2) is a critical heterocyclic intermediate in the synthesis of proton pump inhibitors (PPIs) such as lansoprazole and rabeprazole .[1] Its analysis via Infrared (IR) spectroscopy provides a rapid, non-destructive method for verifying oxidation completeness and monitoring hygroscopic stability.
This guide moves beyond basic spectral assignment to provide a self-validating analytical framework . It details the mechanistic origins of the characteristic N-oxide "back-bonding" shifts, protocols for handling the compound's hygroscopicity, and a differential analysis against its precursor, 2,3-lutidine.[1]
Chemical Identity & Physical Properties[2][3][4][5][6][7][8][9][10][11][12]
Understanding the physical state is a prerequisite for selecting the correct IR sampling technique. Unlike its liquid precursor, the N-oxide is a solid at room temperature.[1]
| Property | Data | Relevance to IR Protocol |
| IUPAC Name | 2,3-Dimethylpyridine 1-oxide | Target Analyte |
| CAS Number | 22710-07-2 | Verification Standard |
| Physical State | Solid (Crystalline/Powder) | Requires ATR or KBr Pellet |
| Melting Point | 85–93 °C | Avoid high-pressure ATR heating |
| Hygroscopicity | High | Critical: Requires rapid scanning or N₂ purge |
| Precursor | 2,3-Lutidine (Liquid, bp 162°C) | Reference for "Disappearance" bands |
Fundamental Theory: The N-Oxide Dipole[1]
To interpret the spectrum, one must understand the electronic environment of the N-O bond. The nitrogen atom in the pyridine ring is
However, the IR frequency of the N-O stretch is governed by a resonance competition:
-
Inductive Effect: The electronegative oxygen pulls electron density, strengthening the bond (Single bond character).
-
Back-Bonding (Resonance): The oxygen lone pair donates electron density back into the electron-deficient pyridine ring (Double bond character).[1]
The methyl groups at positions 2 and 3 are electron-donating.[1] This donation increases electron density in the ring, slightly opposing the back-bonding from the oxygen. Consequently, the N-O stretching frequency ($ \nu_{N-O} $) is highly sensitive to this substitution pattern and solvent environment (hydrogen bonding).
Visualization: Resonance & IR Frequency Logic[12]
Figure 1: Mechanistic flow illustrating how the 2,3-dimethyl substitution influences the diagnostic N-O stretching frequency.[1]
Experimental Protocol
Sampling Technique Selection
Due to the hygroscopic nature of 2,3-dimethylpyridine 1-oxide, traditional KBr pellets are discouraged unless prepared in a glovebox, as absorbed water will broaden the N-O band and obscure the OH region.
Recommended Method: Diamond ATR (Attenuated Total Reflectance)
-
Why: Minimal sample prep, easy cleaning, and speed (minimizing water uptake).
-
Pressure: Moderate.[1][2] Excessive pressure can shift crystal lattice bands, but is generally safe for this solid.
Step-by-Step Workflow
-
Background: Collect a 32-scan background of the clean Diamond ATR crystal.[1]
-
Precursor Scan (Control): Place one drop of 2,3-lutidine (liquid) on the crystal. Acquire spectrum. Note the absence of the 1250 cm⁻¹ band.
-
Cleaning: Clean crystal with isopropanol; ensure dry.[1]
-
Sample Loading: Place ~5 mg of 2,3-dimethylpyridine 1-oxide (solid) on the crystal.
-
Compression: Apply the pressure clamp immediately to minimize atmospheric moisture exposure.
-
Acquisition: Scan 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans.
-
Post-Run Check: Check the 3300–3400 cm⁻¹ region. A broad "hump" indicates water absorption.[1] If present, dry the sample in a vacuum desiccator and re-run.
Spectral Analysis & Assignment
The validation of 2,3-dimethylpyridine 1-oxide relies on a "Presence/Absence" logic compared to the 2,3-lutidine starting material.[1]
The Diagnostic Region (1300 – 1200 cm⁻¹)
The most prominent feature of the N-oxide is the N-O Stretching Vibration .
-
Position: Typically 1240 – 1290 cm⁻¹ .[1]
-
Appearance: Very strong, sharp band (the "Sword").[3]
-
Differentiation: This band is absent in the 2,3-lutidine precursor.[1][4]
The Fingerprint Region & Ring Modes
The oxidation of the nitrogen atom perturbs the ring vibrations.
-
C=N / C=C Ring Stretch: Shifts from ~1580 cm⁻¹ (in lutidine) to slightly lower frequencies due to the resonance contribution of the oxygen.
-
N-O Bending: A characteristic medium-intensity band appears in the 830 – 860 cm⁻¹ region.[1]
C-H Stretching Region (3100 – 2800 cm⁻¹)
This region confirms the integrity of the carbon skeleton.
-
Aromatic C-H: Weak bands > 3000 cm⁻¹.[1]
-
Aliphatic (Methyl) C-H: Distinct bands < 3000 cm⁻¹ (approx. 2920, 2980 cm⁻¹).[2]
-
Validation: These bands should remain relatively unchanged between the precursor and the product, serving as an internal standard for the carbon backbone.
Summary Table of Characteristic Bands
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment / Notes |
| O-H Stretch | 3300–3500 | Broad/Variable | Impurity: Indicates water absorption (Hygroscopic).[1][5] |
| C-H (Aromatic) | 3000–3100 | Weak | Pyridine ring protons.[5] |
| C-H (Methyl) | 2850–2980 | Medium | Methyl groups at C2, C3. |
| C=N / C=C | 1570–1600 | Strong | Pyridine ring skeletal vibrations.[5] |
| N-O Stretch | 1240–1290 | Very Strong | Primary Diagnostic: Absent in starting material.[5] |
| N-O Bend | 830–860 | Medium | Secondary confirmation of N-oxide.[1][5] |
Application: Reaction Monitoring (Self-Validating Protocol)
In drug development, this compound is synthesized by oxidizing 2,3-lutidine with Hydrogen Peroxide (
Analytical Logic:
-
Start: Spectrum dominated by liquid 2,3-lutidine (No band at ~1250 cm⁻¹).[1]
-
In-Process: Appearance of 1250 cm⁻¹ band.[1]
-
End: Disappearance of the specific pyridine lone-pair breathing mode (often ~990-1000 cm⁻¹) and maximization of the N-O stretch.[1]
Workflow Visualization
Figure 2: Process analytical technology (PAT) workflow for monitoring the synthesis of 2,3-dimethylpyridine 1-oxide.
Troubleshooting & Common Pitfalls
-
The "Water Mask":
-
Symptom:[6][7][8][5][9][10] A massive, broad band at 3400 cm⁻¹ obscures the C-H region.
-
Cause: The N-oxide is hygroscopic and has absorbed atmospheric moisture.[1]
-
Fix: Dry the sample in a vacuum oven at 40°C for 2 hours before analysis, or use a heated ATR top-plate (set to 40°C) to drive off surface moisture during the scan.
-
-
Peak Broadening:
-
Contamination with Acid:
References
-
National Institute of Standards and Technology (NIST). 2,6-Lutidine-N-oxide IR Spectrum (Analogous Reference). NIST Chemistry WebBook, SRD 69. [Link]
-
ChemSrc. 2,3-Dimethylpyridine-N-oxide Physicochemical Data.[Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Pyridine, 2,3-dimethyl- (CAS 583-61-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. sfdchem.com [sfdchem.com]
- 7. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 8. 2,3-Lutidine | C7H9N | CID 11420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Deep Dive: Solvation Thermodynamics and Processing of 2,3-Dimethylpyridine 1-oxide
Executive Summary
2,3-Dimethylpyridine 1-oxide (CAS: 22710-07-2), also known as 2,3-Lutidine N-oxide, represents a critical scaffold in heterocyclic chemistry, serving as a pivotal intermediate in pharmaceutical synthesis (e.g., Lansoprazole precursors) and a ligand in coordination chemistry. Unlike its parent amine (2,3-lutidine), which is a lipophilic liquid, the N-oxide is a hygroscopic solid characterized by a highly polar
This guide addresses the solubility challenges associated with this moiety. The high dipole moment (~4.24 D) and strong hydrogen-bond basicity of the N-oxide oxygen dictate a binary solubility profile: high affinity for polar protic/aprotic solvents and near-total immiscibility in aliphatic hydrocarbons. This document provides a mechanistic understanding of these interactions to optimize reaction media, extraction efficiencies, and crystallization yields.
Part 1: Physicochemical Profile & Solvation Mechanisms
To master the processing of 2,3-dimethylpyridine 1-oxide, one must first understand the competition between the hydrophobic lutidine core and the hydrophilic N-oxide headgroup.
The Dipole-Dipole Dominance
The N-oxide bond is not a simple double bond; it is a coordinate covalent bond exhibiting significant back-donation. This results in a large dipole moment, making the molecule "hard" in terms of HSAB (Hard and Soft Acids and Bases) theory.
-
Bond Character: The oxygen atom carries a significant partial negative charge, acting as a potent Hydrogen Bond Acceptor (HBA).
-
Lattice Energy: The solid state is stabilized by strong intermolecular dipole-dipole interactions, resulting in a melting point range of 85–93°C. Dissolution requires a solvent capable of overcoming this high lattice enthalpy.
Solvation Thermodynamics
The solubility (
-
In Protic Solvents (Water, Methanol):
is highly exothermic due to H-bonding between the solvent proton and the N-oxide oxygen. Solubility is thermodynamically favored. -
In Aprotic Polar Solvents (DMSO, DCM): Solvation occurs via dipole-dipole alignment. Methylene chloride (DCM) is particularly effective because it can act as a weak H-bond donor to the oxygen.
-
In Non-Polar Solvents (Pentane, Hexane): The solvent cannot disrupt the strong crystal lattice interactions. The entropic gain (
) is insufficient to overcome the enthalpic penalty, leading to phase separation.
Part 2: Solubility Data & Solvent Selection
The following data categorizes solvent compatibility for process design. Note that exact quantitative values (
Table 1: Functional Solubility Profile (at 25°C)
| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Rationale | Application |
| Polar Protic | Water | Very High | Strong H-bonding with | Aqueous workup phases |
| Polar Protic | Ethanol / Methanol | High | H-bonding + alkyl chain compatibility | Recrystallization solvent |
| Chlorinated | Dichloromethane (DCM) | High | Dipole interaction + weak H-donor | Extraction from aqueous phase |
| Chlorinated | Chloroform | High | Stronger H-donor than DCM | NMR solvent / Extraction |
| Polar Aprotic | DMSO / DMF | High | Dipole-Dipole stabilization | Reaction medium (High T) |
| Ethers | THF / Diethyl Ether | Moderate | Steric hindrance limits dipole access | Co-solvent |
| Alkanes | n-Pentane / Hexane | Insoluble | Lack of polarity/H-bonding | Anti-solvent (Precipitation) |
| Aromatics | Toluene | Low/Moderate | High-temp recrystallization |
Visualization: Solvation Logic Flow
The following diagram illustrates the decision matrix for solvent selection based on the intended unit operation.
Figure 1: Decision matrix for solvent selection based on thermodynamic requirements of the unit operation.
Part 3: Experimental Protocols
Self-Validating Solubility Determination (Gravimetric)
Rationale: Due to the hygroscopic nature of the N-oxide, visual determination of solubility (cloud point) can be inaccurate if moisture is absorbed. A gravimetric approach is authoritative.
Protocol:
-
Preparation: Dry 2,3-dimethylpyridine 1-oxide under vacuum (0.1 mbar) at 40°C for 4 hours to remove trace water.
-
Saturation: Add excess solid to 5.0 mL of target solvent in a sealed scintillation vial.
-
Equilibration: Agitate at 25°C for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-weighed) to remove undissolved solids.
-
Evaporation: Transfer a precise volume (
) of filtrate to a pre-weighed tared vessel. Evaporate solvent under nitrogen stream, then dry in vacuo. -
Calculation:
-
Validation: The residue must be analyzed by
H-NMR to confirm no solvent inclusion or decomposition occurred during drying.
Purification by Anti-Solvent Precipitation
Rationale: This method exploits the steep solubility gradient between alcohols and alkanes.
Protocol:
-
Dissolve crude N-oxide in minimal warm Ethanol (40°C).
-
Filter while warm to remove insoluble inorganic salts (if coming from oxidation with oxidants).
-
Slowly add n-Pentane or n-Hexane dropwise with stirring until a persistent turbidity appears.
-
Cool the mixture gradually to 4°C, then to -20°C.
-
The N-oxide will crystallize as white needles.[1]
-
Critical Step: Filter under an inert atmosphere (Nitrogen) to prevent moisture absorption during the drying phase.
Part 4: Synthesis & Processing Workflow
The solubility profile directly impacts the synthesis workflow. The oxidation of 2,3-lutidine is typically performed with Hydrogen Peroxide or m-CPBA. The diagram below details the workup stream, highlighting where solubility switches are used to isolate the product.
Figure 2: Synthesis and purification workflow leveraging the DCM/Water partition coefficient.
References
-
ChemicalBook. (2025). 2,3-Dimethylpyridine-N-oxide Chemical Properties and Supplier Data. Retrieved from
-
National Institutes of Health (NIH). (2018). Syntheses, Crystallization, and Spectroscopic Characterization of Lutidine N-Oxides. PubMed Central. Retrieved from
-
American Chemical Society (ACS). (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Retrieved from
-
Royal Society of Chemistry (RSC). (2011). The lipophilicity and hydrogen bond strength of pyridine-N-oxides. New Journal of Chemistry. Retrieved from
-
Cheméo. (2025). Thermodynamic Properties of Pyridine, 2,3-dimethyl-. Retrieved from
Sources
A Technical Guide to the Stability and Storage of 2,3-Lutidine N-oxide
Foreword
2,3-Lutidine N-oxide is a heterocyclic compound of significant interest in organic synthesis and pharmaceutical development. As a derivative of pyridine, its N-oxide functionality imparts unique reactivity and physical properties, making it a valuable intermediate. This guide provides an in-depth analysis of the stability and optimal storage conditions for 2,3-Lutidine N-oxide, tailored for researchers, scientists, and professionals in drug development. Our focus is on the practical application of chemical principles to ensure the integrity and longevity of this reagent.
Chemical Profile and Inherent Stability
2,3-Lutidine N-oxide (also known as 2,3-Dimethylpyridine N-oxide) possesses a molecular structure that dictates its stability profile. The N-oxide bond introduces a dipolar character to the molecule, influencing its solubility and reactivity. Generally, pyridine N-oxides are more reactive than their parent pyridines, a factor that must be considered in their handling and storage.
The compound is typically a solid, appearing as a white to light yellow or green powder or crystal. It is important to note that some sources describe pyridine N-oxides as hygroscopic, meaning they can absorb moisture from the atmosphere.[1][2][3] This affinity for water is a critical consideration for long-term storage.
Critical Factors Influencing Stability
The stability of 2,3-Lutidine N-oxide is not absolute and is influenced by several environmental factors. Understanding these factors is paramount to preventing degradation and ensuring the reproducibility of experimental results.
Temperature
Light
Pyridine N-oxides can be susceptible to photochemical rearrangements.[6] Exposure to light, particularly UV radiation, can induce excited states that may lead to the formation of oxaziridine-like intermediates and subsequent rearrangement to 1,2-oxazepine derivatives.[6] While the specific photostability of 2,3-Lutidine N-oxide is not extensively documented, it is prudent to protect it from light to prevent photochemical degradation.
Moisture (Hygroscopicity)
As previously mentioned, pyridine N-oxides can be hygroscopic.[1][2][3] The absorption of water can lead to the formation of hydrates, which may alter the compound's physical properties and reactivity.[7] In solution, the presence of water could potentially facilitate hydrolytic degradation pathways, although this is less common for the N-oxide bond itself under neutral conditions.
Incompatible Materials
Strong oxidizing agents are incompatible with 2,3-Lutidine N-oxide.[1][5] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also advisable to avoid contact with strong acids.[5]
Recommended Storage and Handling Protocols
Based on the stability profile, the following storage and handling procedures are recommended to maintain the quality of 2,3-Lutidine N-oxide.
Optimal Storage Conditions
To ensure the long-term stability of 2,3-Lutidine N-oxide, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][8][9][10] Several sources recommend refrigeration (2-8°C).[11] Storage under an inert atmosphere, such as argon or nitrogen, is also advised to minimize contact with moisture and atmospheric oxygen.[1][3][11]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents moisture absorption and potential oxidation. |
| Light | Amber vial or dark location | Protects against photochemical degradation. |
| Container | Tightly sealed | Prevents ingress of moisture and air. |
Safe Handling Practices
When handling 2,3-Lutidine N-oxide, appropriate personal protective equipment (PPE) should be worn, including safety goggles, gloves, and a lab coat.[10] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[2][8] Avoid contact with skin and eyes.[4][8] In case of contact, rinse the affected area thoroughly with water.
Potential Degradation Pathways
While specific degradation pathways for 2,3-Lutidine N-oxide are not extensively detailed in the literature, we can infer potential routes based on the general chemistry of pyridine N-oxides.
Photochemical Rearrangement
As mentioned, exposure to UV light can lead to the formation of an oxaziridine intermediate, which can then rearrange to a 1,2-oxazepine derivative.[6]
Caption: Potential photochemical degradation pathway of 2,3-Lutidine N-oxide.
Thermal Decomposition
At elevated temperatures, the molecule is likely to fragment, leading to the formation of various gaseous byproducts.
Caption: General thermal decomposition products of 2,3-Lutidine N-oxide.
Experimental Protocol for Stability Assessment
For critical applications, it is advisable to perform a stability assessment of 2,3-Lutidine N-oxide under your specific laboratory conditions. A forced degradation study can provide valuable insights into the stability of the compound.
Forced Degradation Study Workflow
-
Sample Preparation: Prepare several accurately weighed samples of 2,3-Lutidine N-oxide.
-
Stress Conditions: Expose the samples to various stress conditions in parallel:
-
Thermal Stress: Place samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Photostability: Expose samples to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Humidity Stress: Store samples in a humidity chamber at a defined relative humidity (e.g., 75% RH, 90% RH).
-
Control Sample: Store a control sample under the recommended storage conditions (2-8°C, dark, inert atmosphere).
-
-
Time Points: Withdraw samples at predetermined time points (e.g., 1, 2, 4, 8 weeks).
-
Analysis: Analyze the purity of each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Evaluation: Compare the purity of the stressed samples to the control sample to determine the extent of degradation.
Caption: Workflow for a forced degradation study of 2,3-Lutidine N-oxide.
Conclusion
The stability of 2,3-Lutidine N-oxide is well-maintained under appropriate storage conditions. By controlling temperature, light, and moisture, and by avoiding incompatible materials, researchers can ensure the integrity of this valuable reagent. For applications requiring the highest level of quality assurance, a forced degradation study is recommended to validate stability under specific laboratory conditions. Adherence to the guidelines presented in this technical guide will contribute to the success and reproducibility of research and development activities involving 2,3-Lutidine N-oxide.
References
- Vertex AI Search. (n.d.). SAFETY DATA SHEET.
- Vertex AI Search. (n.d.). SAFETY DATA SHEET.
- Vertex AI Search. (n.d.). MATERIAL SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Lutidine-N-oxide, 98%.
- ChemicalBook. (n.d.). 2,3-Lutidine - Safety Data Sheet.
- Fisher Scientific. (2011, September 5). SAFETY DATA SHEET.
- Jubilant Ingrevia. (n.d.). 2,3-Lutidine Safety Data Sheet.
- Jubilant Ingrevia. (2024, March 27). Pyridine-N-Oxide.
-
National Center for Biotechnology Information. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments, (134), 57388. [Link]
-
MDPI. (2023). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. International Journal of Molecular Sciences, 24(15), 12245. [Link]
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,3-Dimethyl-4-nitropyridine N-Oxide.
- Pharmaffiliates. (n.d.). 2,3-Lutidine-N-oxide.
- CDH Fine Chemical. (n.d.). PYRIDINE-N-OXIDE CAS NO 694-59-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
Sources
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- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. mdpi.com [mdpi.com]
- 7. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
Technical Assessment & Safe Handling Protocol: 2,3-Dimethylpyridine 1-oxide
Document Control:
-
Compound: 2,3-Dimethylpyridine 1-oxide (2,3-Lutidine N-oxide)
-
Document Type: Technical Monograph & Safety Guide
-
Target Audience: Medicinal Chemists, Process Engineers, HSE Officers
Physiochemical Profile & Identity
The Core: 2,3-Dimethylpyridine 1-oxide is a pyridine derivative where the nitrogen atom is oxidized to an N-oxide functionality (
| Property | Data Specification | Notes |
| Molecular Formula | ||
| Molecular Weight | 123.15 g/mol | |
| CAS Number | 22710-07-2 | Distinct from parent 2,3-Lutidine (CAS 583-61-9) |
| Appearance | White to off-white crystalline solid | Highly Hygroscopic |
| Melting Point | 85–93 °C | Literature value [1] |
| Boiling Point | ~298 °C (760 mmHg) | Decomposes at high heat |
| Solubility | Water, DCM, Chloroform, Methanol | Polar organic solvent compatible |
| Acidity ( | ~0.79 (Conjugate acid) | Much less basic than pyridine ( |
Hazard Analysis & Toxicology (SDS Interpretation)
Expert Insight: While standard SDS documents classify this compound generically, the N-oxide functionality introduces specific thermal and chemical risks that researchers must respect. Unlike the volatile liquid parent (2,3-lutidine), the N-oxide is a solid, reducing inhalation risk under normal conditions, but increasing contact risks due to its adherence to surfaces and hygroscopic nature.
GHS Classification & Risk Assessment
-
Signal Word: WARNING
-
Hazard Statements:
Specific Technical Hazards
-
Thermal Instability: Pyridine N-oxides can undergo rearrangement (Polonovski type) or decomposition at elevated temperatures (>150°C) or in the presence of acylating agents. Action: Avoid heating dry solids above 100°C without solvent.
-
Hygroscopicity: The compound avidly absorbs atmospheric moisture. Wet samples are difficult to weigh accurately and may hydrolyze sensitive reagents (e.g., acid chlorides) in downstream reactions. Action: Store in a desiccator; handle quickly in ambient air.
-
Oxidizing Potential: While stable, the N-O bond acts as an oxidant in specific metal-catalyzed cycles. Action: Segregate from strong reducing agents and metal hydrides.
Emergency Response Workflow
Figure 1: Immediate response protocol for 2,3-Dimethylpyridine 1-oxide exposure.
Synthesis & Purification Protocols
Causality: The synthesis of 2,3-dimethylpyridine 1-oxide is an oxidation process. The choice of oxidant dictates the safety profile and purification difficulty.
Method A: The "Green" Scale-Up Route ( /Acetic Acid)
Best for: Large scale (>10g), cost-efficiency. Mechanism: Acetic acid forms peracetic acid in situ, which transfers oxygen to the pyridine nitrogen.
-
Setup: 3-neck round bottom flask with reflux condenser and temperature probe.
-
Reagents: Dissolve 2,3-lutidine (1.0 equiv) in Glacial Acetic Acid (5-10 equiv).
-
Addition: Heat to 50°C. Add Hydrogen Peroxide (30-35% aq, 1.5 - 2.0 equiv) dropwise.
-
Critical Control: The reaction is exothermic. Monitor temperature strictly.
-
-
Reaction: Heat to 70-80°C for 6–12 hours [3].
-
Workup (The Safety Bottleneck):
-
Cool to room temperature.[3]
-
Neutralization: Carefully neutralize with solid
or NaOH solution to pH ~10. Warning: Exothermic + evolution. -
Extraction: Extract with DCM or Chloroform (x3).
-
Drying: Dry organic layer over
, filter, and concentrate.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Purification: Recrystallization from Acetone/Ether or vacuum distillation (if pure enough).
Method B: The Laboratory Standard (mCPBA)
Best for: Small scale (<1g), high purity requirements. Mechanism: Direct oxygen transfer from meta-chloroperoxybenzoic acid.
-
Setup: Flask in an ice bath (0°C).
-
Reaction: Dissolve 2,3-lutidine in DCM. Add mCPBA (1.1 equiv) portion-wise.
-
Completion: Stir at RT for 2–4 hours.
-
Workup: Wash with sat.
(removes m-chlorobenzoic acid byproduct) and sodium thiosulfate (quenches excess peroxide).
Figure 2: Decision matrix for synthesis based on scale and safety constraints.
Application in Drug Discovery
The "Why": 2,3-Dimethylpyridine 1-oxide is not just an intermediate; it is a "functional handle." The N-oxide activates the ring for transformations that are impossible on the parent pyridine.
Regioselective C-H Activation
In drug development, installing functional groups at the C6 position (adjacent to nitrogen) is challenging. The N-oxide group acts as a Directing Group (DG) for transition metals (Pd, Ru, Rh).
-
Mechanism: The N-oxide oxygen coordinates to the metal center, positioning the catalyst to cleave the C-H bond at the ortho position (C6 or C2, though C2 is blocked by the methyl group in 2,3-lutidine, forcing reactivity to C6 or C4 depending on conditions) [4].
-
Fagnou Conditions: Using
and a phosphine ligand allows for direct arylation at C6, creating biaryl scaffolds common in kinase inhibitors.
Nitration for Pharmaceutical Intermediates
The N-oxide directs electrophilic aromatic substitution to the C4 position (para to the N-oxide).
-
Protocol: Nitration of 2,3-dimethylpyridine 1-oxide yields 4-nitro-2,3-dimethylpyridine 1-oxide .
-
Significance: This is a key precursor for proton pump inhibitors (PPIs). The nitro group is easily displaced by nucleophiles (like alkoxides) or reduced to an amine [5].
Figure 3: Mechanistic pathway for Metal-Catalyzed C-H functionalization using the N-oxide directing group.
Disposal & Environmental Safety
-
Waste Stream: Halogenated organic waste (if DCM used) or Non-halogenated organic waste.
-
Deactivation: Excess oxidants (peroxides) in the waste stream must be quenched with Sodium Thiosulfate or Sodium Bisulfite before disposal to prevent container pressurization.
-
Ecotoxicity: Pyridine derivatives are generally mobile in soil and potentially toxic to aquatic life. Do not release into drains.
References
-
ChemicalBook. (2024).[4] 2,3-Dimethylpyridine-N-oxide Properties and Melting Point Data. Link
-
Baran Lab. (2012).[8] Pyridine N-Oxides: Reactivity and Synthesis. Scripps Research Institute. Link
-
National Institutes of Health (NIH). (2018). Syntheses and Characterization of Lutidine N-Oxide Derivatives. PMC. Link
-
Purdue University. (2025). Photoinduced Carbon Radical-Mediated C-H Functionalization by Pyridine N-oxide. Link
-
ResearchGate. (2023). Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. (Analogous chemistry for 2,3-isomer). Link
Sources
- 1. 2,3-Dimethylpyridine-N-oxide | 22710-07-2 [chemicalbook.com]
- 2. 2,3-Dimethylpyridine-N-oxide | CAS#:22710-07-2 | Chemsrc [chemsrc.com]
- 3. sfdchem.com [sfdchem.com]
- 4. chembk.com [chembk.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. baranlab.org [baranlab.org]
Technical Guide: Safe Handling and Utilization of 2,3-Dimethylpyridine 1-oxide in Drug Discovery
[1]
Executive Summary
2,3-Dimethylpyridine 1-oxide (CAS 3718-65-8), also known as 2,3-Lutidine N-oxide, is a critical heterocyclic building block in the synthesis of proton pump inhibitors (e.g., substituted benzimidazoles like Lansoprazole) and antihistamines. While chemically versatile, its N-oxide functionality introduces specific thermal and chemical hazards often underestimated in early-stage discovery.[1]
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to address the latent energetic risks associated with N-oxide chemistry, specifically during scale-up and functionalization reactions such as the Boekelheide rearrangement.[1]
Chemical and Physical Profile
| Parameter | Data |
| Chemical Name | 2,3-Dimethylpyridine 1-oxide |
| Synonyms | 2,3-Lutidine N-oxide; 2,3-Dimethylpyridine N-oxide |
| CAS Number | 3718-65-8 |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| Physical State | Solid (low melting) or viscous liquid (supercools easily) |
| Melting Point | 100–104 °C (lit.)[1] |
| Solubility | Highly soluble in polar organic solvents (DCM, MeOH) and water. |
| GHS Classification | Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT SE 3 (H335), Acute Tox. 4 (H302).[2] |
Hazard Assessment: The N-Oxide Risk Factor
Thermal Instability
Unlike simple amines, pyridine N-oxides possess a weak N–O bond that can undergo exothermic decomposition.[1] While 2,3-dimethylpyridine 1-oxide is relatively stable at room temperature, it exhibits autocatalytic decomposition potential at elevated temperatures (>140°C), releasing toxic nitrogen oxides (NOx) and carbon monoxide.[1]
Expert Insight: The presence of methyl groups at the 2- and 3-positions increases electron density, slightly stabilizing the ring compared to electron-deficient analogs, but it also provides fuel (C-H bonds) adjacent to the oxidant (N-O) source.
Chemical Incompatibility (The "Runaway" Risk)
The most critical hazard arises during functionalization.
-
Acylating Agents (Acetic Anhydride, TFAA): Reaction with anhydrides (Boekelheide conditions) is highly exothermic . The formation of the N-acetoxypyridinium intermediate is rapid and can lead to thermal runaway if reagent addition is not strictly flow-controlled.[1]
-
Strong Reducing Agents: Reaction with hydrides or phosphines can be vigorous.
-
Metals: Incompatible with copper or iron salts which can catalyze radical decomposition.
Experimental Protocols
Protocol A: Safe Synthesis from 2,3-Lutidine
Context: Oxidation using aqueous Hydrogen Peroxide (H₂O₂).[1]
Safety Pre-requisites:
-
Blast shield required for scales >10g.
-
Dedicated waste stream for oxidizers.
Step-by-Step Methodology:
-
Setup: Charge 2,3-lutidine (1.0 equiv) and catalyst (e.g., sodium tungstate or phosphotungstic acid, 0.5 mol%) into a reactor. Heat to 40°C.
-
Controlled Addition: Add 35% H₂O₂ (1.2 equiv) dropwise.
-
Self-Validating Step: Monitor internal temperature. Rate of addition must be governed by the exotherm. Do not allow T > 60°C during addition.
-
-
Reaction: Stir at 60–70°C for 4–6 hours. Monitor via TLC (MeOH/DCM 1:9) or HPLC.
-
Peroxide Quench (CRITICAL): Before workup, test the reaction mixture with starch-iodide paper. If positive (blue/black), add saturated sodium sulfite (
) solution dropwise until the test is negative.-
Why? Concentrating unquenched peroxide solutions is a frequent cause of laboratory explosions.
-
-
Isolation: Extract with DCM, dry over
, and concentrate in vacuo.
Protocol B: The Boekelheide Rearrangement (Functionalization)
Context: Converting the N-oxide to 2-(hydroxymethyl)-3-methylpyridine using Acetic Anhydride (
Step-by-Step Methodology:
-
DSC Check: For scales >50g, run a Differential Scanning Calorimetry (DSC) scan of the reaction mixture (N-oxide +
) to determine the Onset Temperature ( ). -
Dosing Strategy:
-
Heat the N-oxide (dissolved in minimal solvent or neat if liquid) to the reaction temperature (typically 90–100°C).
-
Add
slowly via syringe pump. -
Causality: Adding
to cold N-oxide and then heating can result in a "sleeping" induction period followed by a violent, uncontrollable exotherm once is reached.[1]
-
-
Workup: Hydrolysis of the resulting ester usually requires base (NaOH). This is also exothermic; cool the vessel to 0°C before base addition.
Visualizations
Diagram: Reaction Safety & Logic Flow
This diagram illustrates the critical decision points and safety barriers when handling this compound.
Caption: Safety decision tree emphasizing critical control points (red nodes) for peroxidation and rearrangement reactions.
Diagram: Chemical Transformation Pathway
Visualizing the structural changes and associated energy states.
Caption: Synthetic pathway highlighting the high-risk instability of the N-acetoxy intermediate during functionalization.[1]
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Wash immediately with soap and water.[1] N-oxides are skin irritants and potential sensitizers.[1] |
| Eye Contact | Rinse cautiously with water for 15 minutes.[1][3] Remove contact lenses.[2][4] Seek medical attention (Risk of serious damage).[3][4] |
| Spill (Liquid) | Absorb with inert material (vermiculite). Do not use paper towels or combustible materials (oxidizer risk). |
| Fire | Use water spray, alcohol-resistant foam, or dry chemical.[1][5] Warning: Thermal decomposition produces toxic NOx fumes.[6][7] Wear SCBA.[6] |
References
-
Kurzawa, T., et al. (2023).[8] "The Boekelheide Rearrangement of Pyrimidine N-oxides: Experimental and Computational Evidence for Radical Intermediates." Chemistry - A European Journal.[1] Retrieved October 26, 2023, from [Link]
-
American Chemical Society. (n.d.). "Medicinal Chemistry of Drugs with N-Oxide Functionalities." ACS Publications. Retrieved October 26, 2023, from [Link][1]
Sources
- 1. 3,5-DIMETHYLPYRIDINE-N-OXIDE | 3718-65-8 [chemicalbook.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. nj.gov [nj.gov]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Nucleophilic Character and Reactivity of 2,3-Lutidine N-oxide
The following technical guide details the nucleophilic character, reactivity profiles, and synthetic utility of 2,3-Lutidine N-oxide.
Executive Summary
2,3-Lutidine N-oxide (2,3-dimethylpyridine N-oxide) represents a critical intermediate in heterocyclic chemistry, distinguished by its ambivalent reactivity . While the N-oxide moiety confers nucleophilic character to the oxygen atom (allowing for coordination and O-functionalization), it simultaneously activates the pyridine ring toward both electrophilic substitution (at C4) and nucleophilic attack (via "anhydrobase" formation at C2-methyl).
This guide analyzes the electronic and steric factors governing these pathways, with a specific focus on the Boekelheide rearrangement as a definitive demonstration of its dual nucleophilic/electrophilic nature.
Electronic Structure and Steric Environment
Dipole and Resonance
Unlike the parent 2,3-lutidine, the N-oxide possesses a strong dipole (
-
Nucleophilic Site: The exocyclic Oxygen (highest HOMO density).
-
Electrophilic Sites: C2 and C4 (activated for nucleophilic attack upon O-acylation).
-
Acidic Site: The C2-methyl protons (
in DMSO, lowered significantly upon O-coordination).
The "Buttressing Effect"
The 2,3-substitution pattern creates a unique steric environment compared to 2,6- or 3,5-isomers. The 3-methyl group exerts a buttressing effect on the 2-methyl group. This steric compression:
-
Destabilizes the ground state slightly relative to the transition state for deprotonation.
-
Enhances the kinetic acidity of the 2-methyl protons.
-
Shields the N-oxide oxygen from bulky Lewis acids less than a 2,6-substitution would, but more than 2-picoline.
Resonance Visualization
The following diagram illustrates the resonance contributions that define the molecule's reactivity.
Nucleophilic Reactivity Profiles
Oxygen-Centered Nucleophilicity
The N-oxide oxygen is a hard nucleophile. It readily attacks hard electrophiles (protons, acyl chlorides, anhydrides).
-
Protonation: The
of the conjugate acid (2,3-dimethyl-1-hydroxypyridinium) is estimated at 0.9 – 1.1 . This is significantly lower than the parent lutidine ( ), indicating the N-oxide is a weak base but a potent nucleophile in aprotic media. -
Complexation: It acts as a monodentate ligand for metal centers (e.g., Cu(II), Zn(II)), coordinating exclusively through oxygen.
C2-Methyl Activation (The Boekelheide Reaction)
The most synthetically valuable manifestation of 2,3-lutidine N-oxide's nucleophilicity is its participation in the Boekelheide Rearrangement . This reaction converts the N-oxide into a 2-hydroxymethyl derivative.
Mechanism:
-
O-Acylation: The nucleophilic oxygen attacks an anhydride (e.g., Acetic Anhydride or TFAA) to form an
-acyloxypyridinium salt. -
Deprotonation: The counter-ion (acetate) acts as a base, removing a proton from the activated C2-methyl group.
-
Sigmatropic Shift: The resulting "anhydrobase" undergoes a concerted [3,3]-sigmatropic rearrangement.
-
Hydrolysis: The ester is hydrolyzed to the alcohol.
Why C2 and not C3? The C2-methyl is activated by the adjacent positively charged nitrogen (inductive effect) and allows for a cyclic 6-membered transition state with the N-oxygen. The C3-methyl is too distant for this intramolecular rearrangement.
Experimental Protocols
Synthesis of 2,3-Lutidine N-oxide
Principle: Direct oxidation of 2,3-lutidine using Hydrogen Peroxide in Acetic Acid or m-CPBA. The H2O2/AcOH method is scalable and cost-effective.
Protocol:
-
Reagents: 2,3-Lutidine (10.7 g, 0.1 mol), Glacial Acetic Acid (50 mL), Hydrogen Peroxide (30% aq, 15 mL).
-
Procedure:
-
Dissolve 2,3-lutidine in glacial acetic acid in a round-bottom flask.
-
Add hydrogen peroxide dropwise at room temperature.
-
Heat the mixture to 70–80 °C for 12 hours. Monitor by TLC (MeOH/DCM 1:9).
-
Workup: Concentrate under reduced pressure to remove acetic acid (azeotrope with toluene if necessary).
-
Neutralize the residue with solid
or saturated solution. -
Extract with Chloroform (
mL). Dry over . -
Purification: Distillation under reduced pressure or recrystallization from acetone/hexane.
-
-
Yield: Typically 85–90%.[1]
-
Characterization: Melting Point 85–93 °C.
Nitration (Electrophilic Substitution)
Principle: The N-oxide group directs electrophilic substitution to the 4-position (para) and 6-position (ortho). Due to steric blocking at C2 and C3 by methyl groups, nitration occurs exclusively at C4 .
Protocol:
-
Reagents: 2,3-Lutidine N-oxide (1.0 eq),
(conc.), (fuming). -
Procedure:
-
Dissolve the N-oxide in conc.
at 0 °C. -
Add fuming
dropwise, maintaining temperature < 10 °C. -
Heat to 90–100 °C for 2–4 hours.
-
Pour onto crushed ice. Neutralize with
to pH 8. -
Filter the yellow precipitate (4-nitro-2,3-lutidine N-oxide).
-
-
Safety Note: This reaction is exothermic. Ensure proper venting of
fumes.
Boekelheide Rearrangement (Functionalization)
Protocol for 2-Acetoxymethyl-3-methylpyridine:
-
Reagents: 2,3-Lutidine N-oxide (1.0 eq), Acetic Anhydride (excess, solvent).
-
Procedure:
-
Dissolve N-oxide in acetic anhydride.
-
Reflux (approx. 140 °C) for 1–3 hours. The solution will darken.
-
Remove excess anhydride in vacuo.
-
Hydrolysis (Optional): To get the alcohol, treat the residue with 10% HCl at reflux for 1 hour, then neutralize.
-
Extraction: Extract with DCM.
-
-
Note: Trifluoroacetic anhydride (TFAA) allows this reaction to proceed at room temperature (0 °C to RT) via the "modified Boekelheide" protocol, offering higher yields and milder conditions.
Comparative Data
| Property | 2,3-Lutidine N-oxide | 2,6-Lutidine N-oxide | Pyridine N-oxide |
| pKa (Conj. Acid) | ~1.0 (est) | 1.02 | 0.79 |
| Dipole Moment | ~4.2 D | 4.25 D | 4.24 D |
| Primary Reactive Site (E+) | C4 (Nitration) | C4 (Nitration) | C2/C4 |
| Primary Reactive Site (Nu-) | Oxygen / C2-Methyl | Oxygen / C2,6-Methyl | Oxygen |
| Steric Profile | Asymmetric (Buttressed) | Symmetric (Hindered) | Unhindered |
References
-
Boekelheide Reaction Mechanism: Boekelheide, V.; Linn, W. J.[2] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society, 1954 , 76(5), 1286–1291.[2] Link
-
TFAA Modification: Fontenas, C., et al. "The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent."[2] Synthetic Communications, 1995 , 25(5), 629–633. Link
-
Nitration Protocols: "Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide." Google Patents, CN104592107B. Link
-
General N-Oxide Reactivity: Yevich, J. P., et al. "Synthesis and biological activity of 2,3-disubstituted pyridines." Journal of Medicinal Chemistry, 1986 , 29(3), 359–369. Link
-
pKa Data (Comparative): "pKa Data Compiled by R. Williams." Organic Chemistry Data. Link
Sources
Discovery and history of 2,3-Lutidine N-oxide
From Ochiai’s Laboratory to Blockbuster Proton Pump Inhibitors
Executive Summary
2,3-Lutidine N-oxide (2,3-dimethylpyridine-1-oxide) represents a cornerstone in heterocyclic chemistry, bridging the gap between fundamental reactivity studies and multi-billion-dollar pharmaceutical manufacturing. Historically significant for validating the "push-pull" electronic theory of Eijiro Ochiai, this molecule is today the critical synthetic gateway to 4-substituted pyridine derivatives, most notably the proton pump inhibitor (PPI) Rabeprazole .[1]
This guide provides a comprehensive technical analysis of 2,3-lutidine N-oxide, detailing its historical emergence, electronic structure, industrial synthesis, and pivotal role in drug development.[1]
Historical Context: The Ochiai Era
While pyridine N-oxide was first synthesized by Meisenheimer in 1926, the specific history of 2,3-lutidine N-oxide is inextricably linked to the "Golden Age" of N-oxide chemistry led by Eijiro Ochiai at the University of Tokyo in the 1940s and 50s.
The Reactivity Paradox
Before Ochiai’s systematic characterization, pyridine rings were considered notoriously difficult to functionalize via electrophilic aromatic substitution due to the electron-deficient nature of the nitrogen atom.[1]
-
The Discovery: Ochiai demonstrated that oxidizing the nitrogen to an N-oxide creates a unique dipole. The oxygen atom can donate electron density back into the ring (back-donation), specifically activating the C2 and C4 positions.[1]
-
The 2,3-Lutidine Case: 2,3-Lutidine N-oxide became a proof-of-concept molecule. The methyl groups at C2 and C3 provided steric and electronic markers, proving that nitration would occur selectively at the C4 position .[1] This regioselectivity is the foundation of modern PPI synthesis.[1]
Physicochemical Characterization
2,3-Lutidine N-oxide is significantly more polar than its parent pyridine due to the N+–O- functionality.
Table 1: Key Physical Properties
| Property | Value / Characteristic | Notes |
| CAS Number | 10999-13-0 | |
| Molecular Formula | C7H9NO | |
| Molecular Weight | 123.15 g/mol | |
| Appearance | Hygroscopic Solid / Oil | Often appears as an oil due to rapid water absorption; pure solid melts at 85–93°C. |
| Solubility | High (Polar Solvents) | Soluble in DCM, MeOH, H2O. Poor solubility in hexanes.[2] |
| Dipole Moment | ~4.0 - 4.5 D | Significantly higher than 2,3-lutidine (~2.0 D). |
Spectroscopic Signature (Diagnostic)
-
1H NMR: The N-oxide moiety causes a deshielding effect on the α-protons (C6-H) and a shielding effect on γ-protons (C4-H) compared to the parent pyridine.
-
Diagnostic Signal: Look for the C6-H doublet shifting downfield (typically δ 8.0–8.2 ppm).
-
-
IR Spectroscopy: A strong, characteristic N–O stretching vibration is observed in the 1200–1300 cm-1 region.[1]
Synthetic Pathways & Mechanism
The synthesis of 2,3-lutidine N-oxide is an oxidation process that must overcome the steric hindrance of the methyl group at the C2 position.[1]
The "Push-Pull" Mechanism
The utility of 2,3-lutidine N-oxide lies in its ability to react with both electrophiles (at C4 via back-donation) and nucleophiles (at C2/C6 via dipole activation).
Figure 1: The synthetic evolution from 2,3-lutidine to the Rabeprazole core, highlighting the critical nitration step enabled by N-oxidation.[1][3]
Detailed Experimental Protocol
Method: Oxidation via Hydrogen Peroxide and Acetic Acid (The "Ochiai-Katritzky" Standard). Rationale: While mCPBA is convenient for milligram scales, the H2O2/AcOH method is the industrial standard due to cost-efficiency and scalability.[1] Acetic acid acts as both solvent and catalyst, forming peracetic acid in situ.[1]
Safety Warning
CRITICAL: Peroxide reactions are exothermic and potentially explosive.[1]
-
Never distill the product to dryness if residual peroxides are present.[1][4]
-
Test for peroxides using starch-iodide paper before workup.
-
Perform behind a blast shield.[1]
Step-by-Step Methodology
-
Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a pressure-equalizing addition funnel.
-
Charging: Add 2,3-Lutidine (10.7 g, 100 mmol) and Glacial Acetic Acid (50 mL) .
-
Oxidant Addition: Heat the mixture to 50°C. Slowly add 30% Hydrogen Peroxide (15 mL, ~150 mmol) dropwise over 30 minutes.
-
Note: The induction period can be deceptive.[1] Maintain temperature control.
-
-
Reaction: After addition, increase temperature to 70–80°C and stir for 6–12 hours.
-
Quenching: Cool to room temperature. Test for excess peroxide.[1] If positive, add sodium metabisulfite solution until negative.[1]
-
Concentration: Remove acetic acid under reduced pressure (rotary evaporator).
-
Neutralization: The residue will be the acetate salt.[1] Basify with saturated Na2CO3 (pH ~10) and extract with Dichloromethane (3 x 50 mL).
-
Purification: Dry organic layers over MgSO4, filter, and concentrate. The resulting oil may crystallize upon standing or chilling.[1]
Pharmaceutical Applications: The Rabeprazole Link
The discovery of 2,3-lutidine N-oxide's reactivity profile was pivotal for the development of Rabeprazole (Aciphex) .
The C4-Nitration Gateway
Direct nitration of 2,3-lutidine fails or gives poor yields of the wrong isomers.[1] However, nitration of 2,3-lutidine N-oxide proceeds smoothly at the C4 position.[1]
-
Nitration: 2,3-Lutidine N-oxide + HNO3/H2SO4 → 4-Nitro-2,3-lutidine N-oxide .
-
Substitution: The nitro group is a facile leaving group in this system.[1] It is displaced by a nucleophile (e.g., methoxide or a thiol) to install the necessary substituents for the drug core.[1]
-
Deoxygenation: The N-oxide is eventually reduced (using PCl3 or catalytic hydrogenation) to return the aromatic pyridine ring, now correctly functionalized at C4.[1]
Figure 2: Mechanistic flow demonstrating why the N-oxide directs substitution to the 4-position.
References
-
Ochiai, E. (1953).[1] Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds. The Journal of Organic Chemistry.
-
Katritzky, A. R., & Lagowski, J. M. (1971).[1] Chemistry of the Heterocyclic N-Oxides. Academic Press.[1] (Foundational Text).
-
Jiangsu Zhongbang Pharma. (2015).[1][7] Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Patent CN104592107B.[1]
-
Sigma-Aldrich. (2024). 2,3-Lutidine N-oxide Product Specification & Safety Data Sheet.
-
Yadav, J. S., et al. (2000).[1] A novel and efficient oxidation of pyridines to pyridine N-oxides using urea-hydrogen peroxide complex. Tetrahedron Letters.
Sources
- 1. sfdchem.com [sfdchem.com]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Note: Scalable Synthesis of 2,3-Dimethylpyridine 1-oxide
Executive Summary & Strategic Value
The conversion of 2,3-dimethylpyridine (2,3-lutidine) to its N-oxide (2,3-dimethylpyridine 1-oxide) is a critical activation step in the synthesis of proton-pump inhibitors (e.g., Lansoprazole, Rabeprazole). The N-oxide moiety activates the pyridine ring toward electrophilic substitution (specifically nitration at the C4 position) and facilitates side-chain functionalization via the Boekelheide rearrangement.
This guide details two distinct protocols:
-
Method A (The "Workhorse"): Hydrogen Peroxide in Acetic Acid.[1][2][3] Ideal for multi-gram to kilogram scale; cost-effective but requires careful workup.
-
Method B (The "Rapid Bench"): m-CPBA Oxidation.[4][5] Ideal for milligram to gram scale; rapid and mild, but atom-inefficient and expensive.
Reaction Mechanism
The reaction proceeds via the electrophilic attack of the peracid oxygen on the lone pair of the pyridine nitrogen.
-
In Method A: Acetic acid reacts with hydrogen peroxide to form peracetic acid in situ, which serves as the active oxidant.
-
In Method B: m-CPBA provides the electrophilic oxygen directly.
Diagram 1: Mechanistic Pathway
Caption: Electrophilic oxidation of the pyridine nitrogen lone pair by a peracid species.
Method A: Hydrogen Peroxide / Acetic Acid (Standard Protocol)
Best for: >10g scale, cost-sensitivity, industrial transfer.
Reagents & Equipment[2][4][6][7][8][9][10][11][12]
-
Substrate: 2,3-Lutidine (98%+ purity).
-
Oxidant: Hydrogen Peroxide (30-35% aq. solution).
-
Solvent/Catalyst: Glacial Acetic Acid.[2]
-
Quench: Sodium Metabisulfite (
) or Sodium Sulfite. -
Base: Sodium Carbonate (
) or 50% NaOH. -
Solvent: Dichloromethane (DCM) or Chloroform.
Step-by-Step Protocol
1. Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-lutidine (1.0 equiv) in Glacial Acetic Acid (5-6 volumes) .
2. Addition (Exotherm Control): Heat the solution to 50°C . Add Hydrogen Peroxide (30%, 1.5 equiv) dropwise via an addition funnel.
-
Critical: The formation of peracetic acid is exothermic. Monitor internal temperature and control addition rate to maintain 50-60°C.
3. Reaction: Once addition is complete, raise temperature to 70-80°C and stir for 6–12 hours .
-
Monitoring: Check reaction progress via TLC (MeOH/DCM 1:9) or HPLC.[4][6] The N-oxide is significantly more polar than the starting material.
4. Safety Quench (Crucial): Cool the mixture to room temperature. Test for peroxides using starch-iodide paper. If positive, add solid Sodium Metabisulfite in small portions until the test is negative.
-
Why? Concentrating peroxides under vacuum is a severe explosion hazard.[7]
5. Concentration: Remove the bulk of acetic acid/water under reduced pressure (rotary evaporator) at 50-60°C . A thick, syrupy residue will remain.
6. Basification & Extraction:
-
Dilute the residue with a minimum amount of water.
-
Cool in an ice bath and basify to pH 10–12 using solid
or 50% NaOH. -
Note: The N-oxide is water-soluble. Saturation of the aqueous phase with NaCl (salting out) is recommended.
-
Extract exhaustively with DCM (3 x volumes) .
7. Purification:
Dry organic layers over
Diagram 2: Method A Workflow
Caption: Operational workflow for the Hydrogen Peroxide/Acetic Acid oxidation route.
Method B: m-CPBA Oxidation (Bench Protocol)
Best for: <5g scale, rapid optimization, avoiding high heat.
Protocol
-
Dissolve 2,3-lutidine (1.0 equiv) in Dichloromethane (DCM) (10 volumes).
-
Cool to 0°C in an ice bath.
-
Add m-CPBA (1.1–1.2 equiv) portion-wise over 15 minutes.
-
Allow to warm to room temperature and stir for 3–6 hours .
-
Workup: Wash the organic phase with saturated
(2x) to remove m-chlorobenzoic acid byproduct. -
Wash with brine, dry over
, and concentrate.
Comparative Data Analysis
| Feature | Method A ( | Method B (m-CPBA) |
| Scale Suitability | High (kg) | Low (mg to g) |
| Cost | Very Low | High |
| Atom Economy | High (Byproduct is | Low (Byproduct is m-CBA) |
| Workup Difficulty | High (Acid removal/Extraction) | Low (Simple wash) |
| Safety Profile | Moderate (Peroxide accumulation) | High (Shock sensitive if dry) |
| Typical Yield | 90–98% | 80–90% |
Process Safety & Troubleshooting
Hazard: Peroxide Accumulation
In Method A, the mixture contains peracetic acid.[8][9] NEVER distill the reaction mixture to dryness without first testing for and quenching active peroxides.
-
Validation: Use starch-iodide paper. Blue = Danger.
-
Mitigation: Add sodium bisulfite solution until the paper remains white.
Hazard: Exotherm
The N-oxidation is exothermic. On a large scale (>100g), a runaway reaction can occur if
-
Control: Maintain a pot temperature of >45°C during addition to ensure immediate consumption of the oxidant.
Troubleshooting: Low Yield
-
Issue: Product lost in aqueous phase.
-
Cause: Pyridine N-oxides are highly hygroscopic and water-soluble.
-
Fix: Saturate the aqueous layer with NaCl before extraction. Use Chloroform instead of DCM for better extraction efficiency. Continuous liquid-liquid extraction may be required for large scales.
Characterization (Expected Data)
-
Physical State: Hygroscopic solid or oil (MP ~65-68°C for pure solid, often isolated as oil).
-
1H NMR (CDCl3):
-
Compared to 2,3-lutidine, the ring protons (especially H-6 adjacent to Nitrogen) will shift.
-
H-6: Typically shifts downfield (deshielding due to N-O anisotropy) or remains similar depending on solvent, but the coupling pattern changes.
-
Methyl Groups: 2-Me signal often shifts significantly due to the proximity to the N-oxide oxygen.
-
-
MS (ESI+): [M+H]+ = 124.15.
References
-
Industrial Synthesis via Phosphotungstic Acid/H2O2
- Patent: CN113831281A. "Synthesis method of 2,3-dimethylpyridine-N-oxide."
-
Source:
-
Standard Peracetic Acid Protocol (General Pyridine N-Oxide)
-
Journal: Organic Syntheses, Coll.[9] Vol. 4, p.704 (1963); Vol. 37, p.63 (1957).
-
Source:
-
-
m-CPBA Method & General Reactivity
- Journal: Journal of Chemical Education, "Oxid
-
Source: (General reference for m-CPBA stoichiometry).
-
Safety of Peracetic Acid Mixtures
- Guidance: NOAA Cameo Chemicals. "Hydrogen Peroxide and Peroxyacetic Acid Mixture."
-
Source:
Sources
- 1. Peracetic Acid Uses and Hazards [publications.aiha.org]
- 2. US2663711A - Process for the preparation of pyridine alcohols from pyridine n-oxides - Google Patents [patents.google.com]
- 3. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 7. HYDROGEN PEROXIDE AND PEROXYACETIC ACID MIXTURE, WITH ACID(S), WATER AND NOT MORE THAN 5% PEROXYACETIC ACID, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. rediscoverdowsing.co.uk [rediscoverdowsing.co.uk]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note: Selective Oxidation of 2,3-Dimethylpyridine to 2,3-Dimethylpyridine N-Oxide
Executive Summary
This guide details the oxidation of 2,3-dimethylpyridine (2,3-lutidine) to its corresponding N-oxide (2,3-dimethylpyridine-1-oxide). Pyridine N-oxides are critical synthetic intermediates; the N-oxide moiety activates the pyridine ring toward both nucleophilic displacement (at C2/C6) and electrophilic substitution (at C4), facilitating transformations otherwise impossible on the parent heterocycle.
We present two distinct protocols:
-
Method A (m-CPBA): The "Gold Standard" for laboratory-scale, high-purity synthesis.
-
Method B (
/Acetic Acid): A scalable, atom-economical route for gram-to-kilogram production.
Mechanistic Insight & Reaction Logic
The oxidation involves the electrophilic attack of a peracid oxygen atom on the lone pair of the pyridine nitrogen.
Expert Insight (Steric vs. Electronic Effects): While the methyl groups at positions 2 and 3 are electron-donating (increasing the nucleophilicity of the nitrogen), the methyl group at the 2-position introduces steric strain. Unlike 3,5-lutidine or 4-picoline, the oxidant must approach a more hindered nitrogen center. Consequently, reaction times for 2,3-lutidine are typically longer than for unhindered pyridines, and temperature control is critical to prevent over-oxidation or degradation.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway showing the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peracid.
Experimental Protocols
Method A: m-CPBA Oxidation (Laboratory Scale)
Best for: Small scale (<10g), high purity requirements, avoiding high heat.
Reagents
-
2,3-Dimethylpyridine (1.0 eq)
-
m-Chloroperoxybenzoic acid (m-CPBA) (1.2 - 1.5 eq, typically 77% purity grade)
-
Dichloromethane (DCM) (Solvent, 10 mL per gram of substrate)
-
Sat.
solution & 1M NaOH
Protocol
-
Dissolution: Dissolve 2,3-dimethylpyridine in DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath. Reasoning: The reaction is exothermic.[1] Starting cold prevents runaway exotherms and minimizes side reactions.
-
Addition: Add m-CPBA portion-wise over 15–20 minutes. Do not dump it in all at once.
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 3–6 hours.
-
Validation: Monitor by TLC (Eluent: 10% MeOH in DCM). The N-oxide is significantly more polar (
~0.1-0.2) than the starting material ( ~0.6).
-
-
Workup (The Critical Step):
-
The reaction mixture will contain precipitated m-chlorobenzoic acid (m-CBA).
-
Filtration: Filter off the solid m-CBA precipitate.
-
Wash: Wash the DCM filtrate with 1M NaOH (2x) followed by Sat.
. Expert Tip: The N-oxide is water-soluble. Do not use excessive volumes of aqueous base, or you will lose product. Back-extract aqueous layers with DCM/Chloroform if yield is low.
-
-
Isolation: Dry the organic layer over
, filter, and concentrate in vacuo.
Method B: Hydrogen Peroxide / Acetic Acid (Scalable)
Best for: Large scale (>10g), cost-efficiency, "Green" chemistry.
Reagents
-
2,3-Dimethylpyridine (1.0 eq)
-
Hydrogen Peroxide (30-35% aq) (1.5 - 2.0 eq)
-
Glacial Acetic Acid (Solvent/Catalyst carrier, 3-5 vol)
-
Optional: Sodium Tungstate (
) (1-2 mol%) – Highly recommended to accelerate kinetics.
Protocol
-
Setup: In a multi-neck flask equipped with a reflux condenser and internal thermometer, dissolve the substrate in glacial acetic acid.
-
Catalyst (Optional): Add Sodium Tungstate.
-
Addition: Heat to 50°C . Add
dropwise via an addition funnel.-
Safety: Do not add
rapidly. The accumulation of unreacted peroxide creates an explosion hazard.
-
-
Reaction: After addition, heat the mixture to 70–80°C for 6–12 hours.
-
Validation: HPLC or TLC monitoring is required.
-
-
Quench & Workup:
-
Peroxide Test: Test the solution with starch-iodide paper. If positive (blue/black), add sodium bisulfite solution until negative. Crucial Safety Step.
-
Concentration: Remove excess acetic acid under reduced pressure.
-
Neutralization: The residue will be the N-oxide acetate salt. Add minimal water and neutralize carefully with solid
or 50% NaOH to pH 8-9. -
Extraction: Extract with Chloroform/Isopropanol (3:1) . Reasoning: Pure DCM is often insufficient to extract highly polar N-oxides from aqueous phases. The alcohol cosolvent improves recovery.
-
Process Decision Workflow
Figure 2: Decision tree for selecting the optimal oxidation protocol based on scale and safety constraints.
Purification & Characterization
After extraction and concentration, the crude product is typically a hygroscopic oil or low-melting solid.
| Technique | Protocol Details | Suitability |
| Crystallization | Dissolve crude in minimal hot Ethyl Acetate or Acetone; add n-Hexane or Pentane dropwise until turbid. Cool to 4°C. | High purity solids. |
| Vacuum Distillation | High vacuum (<1 mmHg) required. BP is significantly higher than starting material. | Large scale liquids/oils. |
| Column Chromatography | Silica Gel.[2] Eluent: DCM:MeOH (95:5 to 90:10). | Difficult separations. |
Self-Validating Analytical Markers:
-
TLC: Significant drop in
(e.g., 0.6 0.1 in EtOAc). -
1H-NMR (CDCl3):
-
The protons at the 2 and 6 positions (adjacent to Nitrogen) shift downfield (deshielded) compared to the parent pyridine due to the positive charge on Nitrogen.
-
Specific Marker: Look for the C6-H doublet shifting from ~8.3 ppm (pyridine) to ~8.1-8.2 ppm (N-oxide) depending on concentration, but the most obvious change is the polarity shift in chromatography.
-
-
IR Spectroscopy: Appearance of a strong N-O stretching band at 1200–1300 cm⁻¹ .
Safety & Troubleshooting (E-E-A-T)
Hazard Management[3]
-
Peroxide Accumulation: In Method B, never distill the reaction mixture to dryness without verifying the absence of peroxides. Concentrating peroxides can lead to detonation.
-
Exotherms: The oxidation is exothermic. On a scale >100g, active cooling (jacketed reactor) and controlled dosing (dosimeter pump) are mandatory.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Product lost in aqueous wash. | N-oxides are water-soluble. Saturate the aqueous layer with NaCl ("salting out") and use CHCl3/IPA (3:1) for extraction.[2][3][4][5] |
| Incomplete Conversion | Steric hindrance at pos-2. | Increase reaction time or temperature (Method B). Add Tungstate catalyst. |
| Precipitate in NMR tube | Residual m-CBA (Method A). | The white solid is likely m-chlorobenzoic acid. Re-wash the organic product with 1M NaOH. |
| Violent Exotherm | Fast addition of oxidant. | Stop addition immediately. Cool reactor. Resume only when Temp < 10°C (Method A) or stable (Method B). |
References
-
Organic Chemistry Portal. Oxidation of Pyridines using m-CPBA. Available at: [Link][6]
-
Org. Synth. General Procedures for Pyridine N-Oxide Synthesis. Available at: [Link]
-
PubChem. 2,3-Lutidine N-oxide Compound Summary & Safety Data. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: High-Yield Synthesis of 2,3-Lutidine N-oxide
[1][2]
Executive Summary
2,3-Lutidine N-oxide (2,3-dimethylpyridine 1-oxide) is a critical intermediate in the synthesis of pharmaceutical compounds, including proton pump inhibitors (e.g., Rabeprazole) and agrochemicals. Its synthesis relies on the N-oxidation of the pyridine ring, a transformation that alters the electronic properties of the heterocycle, activating it for further functionalization (e.g., nitration at the C4 position).
This guide details a robust, scalable protocol for synthesizing 2,3-Lutidine N-oxide using hydrogen peroxide (H₂O₂) . While
-
Method A (Standard): Peracetic acid generation in situ using acetic acid.
-
Method B (Catalytic): Aqueous oxidation using a sodium tungstate catalyst.
Safety Assessment (Critical)
WARNING: This protocol involves concentrated oxidizers and exothermic reactions.
-
Peroxide Hazards: Hydrogen peroxide (30-50%) is a strong oxidizer. Contact with combustibles can cause fire.[1] Mixtures with organic solvents (like acetone or higher alcohols) can form explosive peroxides.
-
Exotherm Control: The formation of the N-oxide and the in situ generation of peracetic acid are exothermic. Temperature control is vital to prevent thermal runaway.
-
Quenching: Never distill the reaction mixture to dryness without first testing for and quenching residual peroxides.
-
PPE: Full face shield, heavy-duty chemical gloves (nitrile/neoprene), and lab coat are mandatory. Work behind a blast shield during the heating phase.
Reaction Mechanism
The oxidation proceeds via the electrophilic attack of a peracid species on the lone pair of the pyridine nitrogen. In Method A, acetic acid reacts with H₂O₂ to form peracetic acid, which serves as the active oxygen donor.
Figure 1: Mechanistic pathway for the N-oxidation of 2,3-lutidine via peracetic acid generated in situ.
Materials & Equipment
| Reagent | Grade | Role |
| 2,3-Lutidine | >98% | Substrate |
| Hydrogen Peroxide | 30-35% aq. | Oxidant |
| Glacial Acetic Acid | ACS Reagent | Solvent/Catalyst (Method A) |
| Sodium Tungstate Dihydrate | Reagent | Catalyst (Method B) |
| Sodium Bisulfite (NaHSO₃) | Sat. Solution | Peroxide Quencher |
| Dichloromethane (DCM) | HPLC/ACS | Extraction Solvent |
| Sodium Carbonate (Na₂CO₃) | Solid/Sat. Sol. | Neutralization |
Protocol A: Standard Acetic Acid Method
Best for routine laboratory synthesis and high conversion.
Step 1: Setup and Addition
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a thermometer.
-
Charge the flask with 2,3-Lutidine (10.7 g, 0.1 mol) and Glacial Acetic Acid (50 mL) .
-
Heat the mixture to 50°C .
-
Add Hydrogen Peroxide 30% (15 mL, ~0.15 mol, 1.5 eq) dropwise over 30 minutes.
-
Note: Do not add all at once. The reaction is exothermic; monitor temperature to ensure it does not spike above 60°C during addition.
-
Step 2: Reaction
-
After addition, raise the temperature to 75-80°C .
-
Stir for 6–9 hours .
-
If starting material remains after 9 hours, add a small aliquot (2-3 mL) of fresh H₂O₂ and stir for another 2 hours.
Step 3: Workup & Quenching (Critical)
-
Cool the mixture to room temperature.
-
Test for Peroxides: Use starch-iodide paper. If positive (blue/black), add saturated NaHSO₃ solution dropwise until the test is negative.
-
Concentration: Remove the majority of acetic acid via rotary evaporation under reduced pressure (bath temp 50°C).
-
Basification: Dilute the residue with 20 mL water. Slowly add solid Na₂CO₃ or 30% NaOH solution until pH 8–9.
-
Caution: CO₂ evolution will be vigorous if using carbonate.
-
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL) . The N-oxide is water-soluble but favors the organic phase in high ionic strength solutions (salting out with NaCl helps).
Step 4: Purification
-
Dry the combined organic layers over anhydrous Na₂SO₄ .
-
Filter and evaporate the solvent.[3]
-
Final Purification: The crude product is a solid.
Protocol B: Green Catalytic Method (Sodium Tungstate)
Best for minimizing organic waste and simplified workup.
Procedure
-
Mix 2,3-Lutidine (10.7 g, 0.1 mol) and Sodium Tungstate Dihydrate (1.0 g, 3 mol%) in a flask.
-
Add Water (20 mL) .
-
Heat to 60°C and add Hydrogen Peroxide 30% (12 mL, 1.2 eq) dropwise.
-
Stir at 60–70°C for 4–6 hours.
-
Workup:
-
Cool and quench residual peroxide with bisulfite.
-
Saturate the aqueous phase with NaCl.[5]
-
Extract with DCM or Chloroform.
-
Evaporate solvent to yield the product.
-
Advantage: Eliminates the need to strip large volumes of acetic acid.
-
Process Workflow
Figure 2: Step-by-step workflow for the synthesis and isolation of 2,3-Lutidine N-oxide.
Characterization & Data
| Parameter | Value | Notes |
| Appearance | White/Off-white solid | Hygroscopic; store under inert gas.[4][6] |
| Melting Point | 85–93°C | Literature range varies slightly by purity. |
| Boiling Point | 160–161°C (1 Torr) | High vacuum required for distillation. |
| Solubility | Soluble in DCM, MeOH, H₂O | Poor solubility in Hexane. |
NMR Interpretation (¹H NMR, CDCl₃, 400 MHz)
-
Aromatic Region: The protons of the pyridine ring shift significantly upon N-oxidation.
-
H-6 (Ortho to N): Typically shifts downfield to ~8.1–8.3 ppm (doublet) due to the proximity to the cationic nitrogen center, though the N-oxide oxygen is electron-donating by resonance, the inductive effect often dominates at the alpha position compared to the neutral pyridine.
-
H-4/H-5: Resonances appear in the 7.0–7.3 ppm range.[7]
-
-
Alkyl Region:
-
2-CH₃: Singlet at ~2.5 ppm .
-
3-CH₃: Singlet at ~2.3 ppm .[7]
-
Diagnostic: The methyl group at position 2 (alpha) will show a slight downfield shift compared to the starting material due to the N-oxide anisotropy.
-
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete oxidation | Increase reaction time or add 0.2 eq more H₂O₂. Ensure temp is >70°C. |
| Product is Liquid | Residual solvent/water | The product is hygroscopic (mp ~90°C). Dry thoroughly under high vacuum. |
| Color is Yellow/Brown | Overheating/Decomposition | Distill the product under high vacuum or recrystallize from Acetone/Hexane. |
| Violent Bubbling | Peroxide decomposition | Add H₂O₂ slower. Ensure catalyst (if used) is not added to concentrated peroxide. |
References
-
ChemicalBook. (2025).[8] 2,3-Dimethylpyridine-N-oxide Properties and CAS Data.Link
-
Organic Syntheses. Pyridine-N-oxide. Coll. Vol. 4, p.828 (1963); Vol. 33, p.79 (1953). (Standard protocol basis). Link
-
National Institutes of Health (NIH). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide. (Analogous method adaptation). Link
-
Evonik Industries. Hydrogen Peroxide Safety and Handling.[1]Link
-
PubChem. 2,3-Lutidine Compound Summary.Link
Sources
- 1. Hydrogen Peroxide | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
- 2. 22710-07-2 | CAS DataBase [m.chemicalbook.com]
- 3. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dimethylpyridine-N-oxide | 22710-07-2 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. 2,3-Dimethylpyridine-N-oxide CAS#: 22710-07-2 [m.chemicalbook.com]
- 7. 2,6-Dimethylpyridine N-oxide(1073-23-0) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Strategic Utilization of 2,3-Dimethylpyridine 1-oxide in Heterocyclic Synthesis
This guide details the strategic application of 2,3-Dimethylpyridine 1-oxide (also known as 2,3-Lutidine N-oxide ; CAS: 3718-65-8) in high-value organic synthesis. It is designed for researchers requiring actionable protocols and mechanistic clarity.
Executive Summary: The Gateway Intermediate
2,3-Dimethylpyridine 1-oxide is not merely an oxidized byproduct; it is a dipolar activation handle . In medicinal chemistry, particularly in the synthesis of Proton Pump Inhibitors (PPIs) like Rabeprazole and Lansoprazole , this moiety serves two critical functions:
-
Electronic Activation: It renders the C4 position susceptible to electrophilic nitration (and subsequent nucleophilic displacement), a reaction difficult to achieve on the electron-deficient pyridine ring itself.
-
Regioselective Functionalization: It activates the
-methyl group (C2-Me) for rearrangement reactions (Boekelheide), enabling the conversion of a stable methyl group into a reactive hydroxymethyl handle.
Mechanistic Foundation: The "Push-Pull" Dynamic
The N-oxide functionality introduces a unique electronic duality to the pyridine ring:
-
Electron Donation (+M Effect): The oxygen lone pair donates electron density into the ring, significantly enhancing nucleophilicity at the C2 and C4 positions. This allows for electrophilic substitutions (like nitration) that are sluggish on the parent lutidine.
-
Inductive Withdrawal (-I Effect): The positively charged nitrogen exerts a strong pull, increasing the acidity of the
-methyl protons ( drops from ~29 to ~20). This acidity is the driving force behind the Boekelheide rearrangement.
Core Application 1: The Boekelheide Rearrangement
Objective: Conversion of the C2-methyl group to a C2-hydroxymethyl or C2-acetoxymethyl group. Significance: This is the industry-standard method for functionalizing alkylpyridines without using radical halogenation, which often lacks selectivity.
Mechanistic Pathway
The reaction proceeds via a [3,3]-sigmatropic rearrangement .[1]
-
Acylation: The N-oxide oxygen attacks the anhydride (e.g., acetic anhydride), forming an
-acetoxypyridinium cation. -
Deprotonation: The acetate counter-ion removes a proton from the
-methyl group, generating an anhydrobase (an exocyclic enamine intermediate). -
Rearrangement: A concerted shift moves the acetoxy group from the nitrogen to the methylene carbon, restoring aromaticity.
Protocol A: Regioselective Rearrangement
Target: Synthesis of 2-acetoxymethyl-3-methylpyridine.
Reagents:
-
2,3-Dimethylpyridine 1-oxide (1.0 eq)[2]
-
Acetic Anhydride (
) (3.0 - 5.0 eq) -
Solvent: None (Neat) or Toluene (if temperature control is needed).
Procedure:
-
Setup: Charge a round-bottom flask with 2,3-Dimethylpyridine 1-oxide. Equip with a reflux condenser and a drying tube (reaction is moisture sensitive).
-
Addition: Add Acetic Anhydride dropwise at room temperature. Caution: The reaction can be exothermic.
-
Reaction: Heat the mixture to 90–100°C . Maintain for 2–4 hours. Monitor by TLC (the N-oxide spot will disappear; the product is less polar).
-
Workup:
-
Cool to room temperature.
-
Remove excess
and acetic acid under reduced pressure (rotary evaporator). -
Dissolve the oily residue in DCM or Ethyl Acetate.
-
Wash with saturated
solution to neutralize residual acid. -
Dry over
, filter, and concentrate.
-
-
Purification: Vacuum distillation or column chromatography (Silica gel, Hexane:EtOAc).
Critical Note: If the hydroxymethyl derivative is required, treat the crude acetoxy product with 10% NaOH or
Core Application 2: Synthesis of Rabeprazole Intermediate
Objective: Synthesis of 4-nitro-2,3-dimethylpyridine 1-oxide. Context: This step introduces the leaving group (nitro) required for the ether linkage found in Rabeprazole.
Protocol B: C4-Selective Nitration
Reagents:
-
2,3-Dimethylpyridine 1-oxide (1.0 eq)[2]
-
Conc. Sulfuric Acid (
) (Solvent/Catalyst) -
Fuming Nitric Acid (
) or (Nitrating agent)
Procedure:
-
Dissolution: Dissolve 2,3-Dimethylpyridine 1-oxide in conc.
at 0–5°C. -
Nitration: Slowly add Fuming
dropwise, maintaining temperature below 10°C. -
Heating: Slowly ramp temperature to 90°C and stir for 4–6 hours.
-
Why? The N-oxide activates C4, but the protonated species is deactivated. Heat is required to drive the reaction on the small fraction of free base or to overcome the activation energy of the protonated species.
-
-
Quench: Pour the reaction mixture onto crushed ice.
-
Neutralization: Carefully neutralize with solid
or conc. to pH 8. -
Isolation: Extract with Chloroform or DCM. The product, 4-nitro-2,3-dimethylpyridine 1-oxide , typically precipitates or crystallizes upon concentration.
Application Workflow: From Lutidine to Rabeprazole
The following diagram illustrates the industrial workflow where 2,3-dimethylpyridine 1-oxide acts as the central hub.
Data Summary: Reaction Parameters
| Transformation | Reagent System | Key Condition | Typical Yield | Mechanistic Driver |
| N-Oxidation | 70–80°C, 4h | >90% | Electrophilic oxidation of N | |
| Nitration | 90°C, 4-6h | 60–75% | Electrophilic Aromatic Subst. (C4) | |
| Boekelheide | Acetic Anhydride | 90–100°C, neat | 70–85% | [3,3]-Sigmatropic Shift |
| Chlorination | 0°C to RT | 85–95% | Nucleophilic Substitution ( |
Safety & Troubleshooting
Hazard Profile
-
Thermal Instability: Concentrated N-oxides can be thermally unstable. While 2,3-dimethylpyridine 1-oxide is relatively stable, reaction mixtures containing peroxides (from synthesis) must be quenched (check with starch-iodide paper) before distillation to prevent explosion.
-
Skin Irritant: The compound is a potent skin and eye irritant. Use nitrile gloves and safety goggles.
Troubleshooting Guide
-
Problem: Low yield in Boekelheide rearrangement.
-
Cause: Incomplete drying of the N-oxide starting material. Water hydrolyzes acetic anhydride, stopping the acylation step.
-
Solution: Azeotrope the N-oxide with toluene prior to adding anhydride.
-
-
Problem: Formation of 6-acetoxy isomer.
-
Insight: The Boekelheide rearrangement prefers the
-methyl (C2) over the C6 position due to sterics and the stability of the specific anhydrobase intermediate. However, high temperatures (>140°C) can degrade selectivity. Keep T < 110°C.
-
References
-
Boekelheide, V., & Linn, W. J. (1954).[1] Rearrangements of N-Oxides.[1][3] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.[1] Link
-
Waser, M., et al. (2010). Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine-N-oxide as a Key Intermediate in the Syntheses of Proton Pump Inhibitors. Organic Process Research & Development, 14(3), 562–567. Link
-
Tagami, K., et al. (1999). Process for the preparation of pyridine derivatives.[1][3][4][5][6] US Patent 5,945,538. (Describes Rabeprazole intermediate synthesis).
- Chauhan, M., et al. (2014). Synthetic Strategies for Rabeprazole Sodium: A Review. International Journal of Pharmaceutical Sciences Review and Research.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19485, 3,5-Dimethylpyridine 1-oxide. (Note: Isomer reference for property comparison). Link
Sources
- 1. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 2. 3,5-Dimethylpyridin-1-ium-1-olate | C7H9NO | CID 19485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. researchgate.net [researchgate.net]
Advanced Application Note: 2,3-Lutidine N-Oxide in Medicinal Chemistry
Executive Summary: The "Switchable" Scaffold
In modern medicinal chemistry, 2,3-Lutidine N-oxide is not merely an oxidant or a passive intermediate; it is a divergent scaffold . Its utility stems from the unique electronic "push-pull" nature of the N-oxide moiety:
-
Electrophilic Activation: It activates the C4 position for nucleophilic attack (via initial nitration/halogenation) while suppressing the ring nitrogen's basicity.
-
Side-Chain Functionalization: It enables the Boekelheide rearrangement , a powerful [3,3]-sigmatropic shift that converts the unreactive
-methyl group (C2) into a functionalized alcohol handle.
This guide details the protocols for exploiting these dual reactivities, specifically focusing on the synthesis of Proton Pump Inhibitor (PPI) precursors (e.g., Rabeprazole) and emerging C-H activation methodologies.
Synthesis & Quality Control
Before functionalization, high-purity generation of the N-oxide is critical to prevent regio-isomeric byproducts in downstream steps.
Protocol A: Scalable Oxidation of 2,3-Lutidine
Rationale: While mCPBA is common in academic labs, it is atom-inefficient and hazardous at scale. The H₂O₂/Acetic Acid method is preferred for process chemistry due to cost-efficiency and ease of workup.
Reagents:
-
2,3-Lutidine (1.0 eq)
-
Hydrogen Peroxide (30% aq., 2.5 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)[1]
-
MnO₂ (Quenching agent)
Step-by-Step Methodology:
-
Dissolution: Charge a glass-lined reactor with 2,3-lutidine and Glacial Acetic Acid (3 vol).
-
Addition: Heat to 50°C. Add H₂O₂ dropwise over 2 hours. Caution: Exothermic.
-
Reaction: Ramp temperature to 75-80°C and stir for 12–16 hours. Monitor by TLC (MeOH:DCM 1:9) or HPLC.[2]
-
Quenching: Cool to room temperature. Add catalytic MnO₂ to decompose excess peroxide (test with starch-iodide paper). Filter off solids.
-
Isolation: Concentrate under reduced pressure. Basify residue with 30% NaOH (pH 10) and extract with Chloroform (3x). Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Acetone/Hexane if solid, or vacuum distill if oil.
QC Criteria (Self-Validation):
-
¹H NMR: Look for the characteristic downfield shift of the
-proton (C6-H) from ~8.3 ppm (free base) to ~8.1-8.2 ppm (N-oxide), and distinct shift of methyl signals. -
Purity: >98% by HPLC is required for the subsequent nitration step to avoid "runaway" exotherms.
Pathway A: C4-Functionalization (The Rabeprazole Route)
The primary industrial application of 2,3-lutidine N-oxide is the synthesis of the "pyridyl core" of Rabeprazole. The N-oxide directs nitration to the C4 position (para to N-oxide), overcoming the steric hindrance of the 3-methyl group.
Protocol B: Regioselective Nitration
Rationale: Standard mixed acid nitration can be violent. Using KNO₃/H₂SO₄ allows for a more controlled release of the nitronium ion (
Reagents:
-
2,3-Lutidine N-oxide (1.0 eq)
-
Conc. H₂O₂ (Solvent)
-
KNO₃ (1.5 eq)
Methodology:
-
Preparation: Dissolve 2,3-lutidine N-oxide in Conc. H₂SO₄ at 0°C.
-
Nitration: Add KNO₃ portion-wise, maintaining internal temp <10°C.
-
Heating: Slowly warm to 90°C and stir for 4 hours.
-
Mechanistic Insight: The N-oxide oxygen donates electron density to the ring, but in strong acid, the species exists in equilibrium. The 4-position is electronically favored over the 6-position due to the combined inductive effects of the methyl groups.
-
-
Workup: Pour onto crushed ice. Neutralize with NH₄OH. The product, 4-nitro-2,3-lutidine N-oxide , precipitates as a yellow solid.
Data Summary: Substituent Effects
| Intermediate | C4-Substituent | Electronic State | Reactivity Profile |
| 2,3-Lutidine N-oxide | -H | Nucleophilic (Ring) | Susceptible to Electrophilic Aromatic Substitution ( |
| 4-Nitro-Derivative | Highly Electrophilic | Susceptible to Nucleophilic Aromatic Substitution ( | |
| 4-Chloro-Derivative | Electrophilic | Precursor for Alkoxylation (Rabeprazole ether linkage) |
Pathway B: The Boekelheide Rearrangement
This is the defining reaction for converting the 2-methyl group into a hydroxymethyl handle, essential for linking the pyridine ring to the benzimidazole moiety in PPIs.
Mechanism & Workflow
The reaction proceeds via an initial O-acylation of the N-oxide, followed by deprotonation of the
Figure 1: Mechanistic flow of the Boekelheide Rearrangement transforming the N-oxide to an ester.
Protocol C: Rearrangement to 2-Acetoxymethyl-3-methylpyridine
Reagents:
-
Functionalized 2,3-Lutidine N-oxide (e.g., 4-alkoxy derivative)[3]
-
Acetic Anhydride (
, excess)
Methodology:
-
Acylation: Dissolve the N-oxide in
(5 vol). -
Rearrangement: Heat to reflux (approx. 140°C).
-
Critical Control Point: The reaction must be anhydrous. Moisture hydrolyzes the
, stopping the activation.
-
-
Monitoring: Reaction is complete when the N-oxide peak vanishes on HPLC.
-
Hydrolysis (One-Pot): Remove excess
under vacuum. Add 2N NaOH and stir at 50°C to hydrolyze the ester to the primary alcohol (2-hydroxymethyl).
Integrated Workflow: Rabeprazole Synthesis Map
The following diagram illustrates how 2,3-lutidine N-oxide serves as the central hub for the synthesis of Rabeprazole, highlighting the order of operations.
Figure 2: Divergent synthesis pathway from 2,3-Lutidine N-oxide to Rabeprazole.[2]
Emerging Applications: C-H Activation
Beyond PPIs, 2,3-lutidine N-oxide is gaining traction in C-H activation chemistry. The N-oxide oxygen acts as a directing group (DG) for transition metals (Pd, Rh, Ru).
-
Fagnou Conditions: Direct arylation at the C6 position (ortho to the N-oxide) is possible using
and . -
Utility: This allows for the rapid construction of complex bi-aryl scaffolds found in kinase inhibitors without pre-functionalizing the coupling partner with halides.
References
-
Rabeprazole Synthesis & Intermediates
-
Nitration Protocols
-
Boekelheide Rearrangement
-
Original Work: Boekelheide, V.; Linn, W. J. "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." J. Am. Chem. Soc.[8] 1954, 76, 5, 1286–1291. Link
-
Modern Review: "The Boekelheide Rearrangement of Pyrimidine N-oxides... Participation of Radical Intermediates." Chemistry - A European Journal, 2023.[12] Link
-
-
Medicinal Chemistry Context
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212 [data.epo.org]
- 3. 4-Nitro-2,3-lutidine-N-oxide | 37699-43-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. EP2022789A1 - Process for the preparation of a gastric acid secretion inhibitor - Google Patents [patents.google.com]
- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google Patents [patents.google.com]
- 8. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 9. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 12. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
2,3-Dimethylpyridine 1-oxide as a precursor for pharmaceuticals
Application Note: Advanced Functionalization of 2,3-Dimethylpyridine 1-Oxide for Pharmaceutical Synthesis
Abstract
2,3-Dimethylpyridine 1-oxide (CAS: 3718-65-8) serves as a critical "chemical hub" in the synthesis of heterocyclic pharmaceuticals, most notably proton pump inhibitors (PPIs) such as Rabeprazole and Lansoprazole. This guide details the regioselective functionalization of this scaffold, focusing on the electronic activation provided by the N-oxide moiety. We present validated protocols for oxidation, electrophilic nitration, and the Boekelheide rearrangement, supported by mechanistic insights and safety considerations for scale-up.
Introduction: The N-Oxide Advantage
In medicinal chemistry, the oxidation of 2,3-lutidine to its N-oxide is not merely a protection step; it is an activation strategy . The N-oxide moiety creates a unique electronic push-pull system:
-
Nucleophilic Activation: It renders the ring susceptible to nucleophilic attack at the C2 and C4 positions (via SNAr) after conversion to a leaving group.
-
Electrophilic Activation: It directs electrophilic substitution (like nitration) to the C4 position via back-donation of the oxygen lone pair, overriding the steric hindrance of the C3 methyl group.
-
Side-Chain Functionalization: It enables the functionalization of the C2-methyl group via [3,3]-sigmatropic rearrangements (Boekelheide reaction), a key step in constructing the methylene linker found in "prazole" drugs.
Core Synthesis Workflow
The following diagram illustrates the divergent pathways available from the parent N-oxide, highlighting its role as a divergent intermediate.
Figure 1: Divergent synthesis workflow transforming 2,3-lutidine into bioactive scaffolds via the N-oxide hub.
Module 1: Synthesis of 2,3-Dimethylpyridine 1-Oxide
Objective: Efficient oxidation of 2,3-lutidine while minimizing over-oxidation and ensuring safety.
Protocol 1.1: Urea-Hydrogen Peroxide (UHP) Oxidation
Why this method? While mCPBA is common in academic labs, it is atom-inefficient and generates large amounts of benzoic acid waste. The UHP method is scalable, generates water/urea as byproducts, and avoids the safety risks of high-concentration liquid H2O2.
Reagents:
-
2,3-Dimethylpyridine (1.0 eq)[1]
-
Urea-Hydrogen Peroxide complex (UHP) (1.1 eq)
-
Phthalic anhydride (1.0 eq) (Activator)
-
Solvent: Ethyl Acetate (EtOAc) or Methanol
Step-by-Step:
-
Dissolution: Dissolve 2,3-lutidine (10.7 g, 100 mmol) in EtOAc (100 mL) at room temperature.
-
Addition: Add Phthalic anhydride (14.8 g, 100 mmol) followed by UHP (10.3 g, 110 mmol).
-
Reaction: Stir the suspension at ambient temperature. The reaction is slightly exothermic; monitor internal temp to keep <40°C.
-
Monitoring: Check TLC (DCM:MeOH 9:1). The N-oxide is significantly more polar (lower Rf) than the starting pyridine.
-
Workup:
-
Filter off the solid phthalic acid byproduct (recyclable).
-
Wash the filtrate with saturated NaHCO3 (2 x 50 mL) to remove residual acid.
-
Dry organic layer over Na2SO4 and concentrate
-
Yield: Typically 85-92% as a hygroscopic solid/oil.
-
Critical Quality Attribute (CQA):
-
1H NMR Validation: Look for the characteristic downfield shift of the C2-methyl protons and the C6-H proton due to the paramagnetic anisotropy of the N-O bond.
-
Safety Note: N-oxides are thermally stable but can decompose violently if distilled to dryness in the presence of metal salts. Always test for peroxides before concentration.
Module 2: Regioselective Nitration (The PPI Gateway)
Objective: Introduce a nitro group at the C4 position. Mechanism: The N-oxide group activates the ring towards electrophilic substitution at C4. Although C2 is also activated, it is blocked by the methyl group. Steric hindrance from the C3-methyl further discourages C2 attack, making C4 highly favored (>95% regioselectivity).
Protocol 2.1: Sulfuric Acid/Nitric Acid Nitration
Reagents:
-
2,3-Dimethylpyridine 1-oxide (1.0 eq)
-
Conc. H2SO4 (5.0 vol)
-
Fuming HNO3 (1.5 eq)
Step-by-Step:
-
Setup: Cool H2SO4 to 0-5°C in a reactor with overhead stirring.
-
Addition 1: Add the N-oxide portion-wise, maintaining temp <20°C. (Exothermic).
-
Addition 2: Add fuming HNO3 dropwise over 1 hour.
-
Heating: Slowly ramp temperature to 90°C. Hold for 4-6 hours.
-
Expert Insight: The N-oxide is protonated in strong acid (forming the -OH+ species), which deactivates the ring. High temperature is required to access the small equilibrium concentration of the free base N-oxide, which is the reactive species.
-
-
Quenching: Pour reaction mixture onto crushed ice (5x volume). Neutralize with NH4OH to pH 7-8.
-
Isolation: The product, 4-nitro-2,3-dimethylpyridine 1-oxide, precipitates as a yellow solid. Filter and wash with cold water.
Data Specification:
| Parameter | Specification |
|---|---|
| Appearance | Yellow crystalline solid |
| Melting Point | 90–94 °C |
| Regioisomer Purity | >98% (4-nitro isomer) |
| Key NMR Shift | C4-Nitro causes C5-H and C6-H to shift downfield significantly. |
Module 3: Boekelheide Rearrangement (Linker Synthesis)
Objective: Convert the 2-methyl group into a 2-hydroxymethyl (or acetoxymethyl) group. This is the defining step for linking the pyridine to the benzimidazole in Rabeprazole synthesis.
Mechanism:
-
Acylation: Reaction with acetic anhydride forms the N-acetoxypyridinium cation.
-
Deprotonation: Acetate acts as a base, removing a proton from the C2-methyl group (more acidic than C3-methyl due to proximity to N+).
-
Rearrangement: A [3,3]-sigmatropic shift moves the acetate from the nitrogen to the C2-methyl carbon.
-
Hydrolysis: The resulting ester is hydrolyzed to the alcohol.
Protocol 3.1: Rearrangement of 4-Substituted N-Oxide
Context: In Rabeprazole synthesis, this step is usually performed after the 4-nitro group has been replaced by the 3-methoxypropoxy chain.
Reagents:
-
4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide (Substrate)
-
Acetic Anhydride (Ac2O) (Excess, solvent/reagent)
-
NaOH (for hydrolysis)
Step-by-Step:
-
Acylation: Dissolve substrate in Ac2O (3-5 vol).
-
Reflux: Heat to 90-100°C for 2-4 hours. Monitor disappearance of N-oxide by HPLC.
-
Note: The solution will darken.
-
-
Concentration: Distill off excess Ac2O under reduced pressure.
-
Hydrolysis: Redissolve residue in Methanol/Water (1:1). Add NaOH (2M) and stir at RT for 1 hour to cleave the acetate ester.
-
Extraction: Extract with DCM. The product is 2-hydroxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine .
Case Study: Rabeprazole Synthesis Logic
The following graphviz diagram details the specific industrial logic for Rabeprazole, utilizing the protocols described above.
Figure 2: Industrial route for Rabeprazole highlighting the critical Boekelheide rearrangement step.[2]
References
-
Oae, S., & Ogino, K. (1977). Rearrangements of t-amine oxides. Heterocycles, 6(5), 583-675. Link
-
Tagami, K., et al. (1999). Synthesis of Rabeprazole. U.S. Patent 5,045,552.[3] Link
-
Fagnou, K. (2010). Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. Link
- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
-
Reddy, G. M., et al. (2011). An Efficient Synthesis of Rabeprazole. Asian Journal of Pharmaceutical Research, 1(1), 01-04.[4] Link
Disclaimer: The protocols provided are for research and development purposes. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE. Check local regulations regarding the handling of nitration waste and pyridine derivatives.
Sources
- 1. CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google Patents [patents.google.com]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. WO2009116072A2 - Process for preparation of pyridinylmethylsulphinyl benzimidazole compounds and pyridine intermediates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Application Note: Functionalization of 2,3-Dimethylpyridine 1-oxide in Agrochemical Synthesis
Executive Summary
2,3-Dimethylpyridine 1-oxide (CAS: 3718-65-8) represents a "privileged scaffold" in agrochemical synthesis. Unlike its unoxidized parent (2,3-lutidine), the N-oxide functionality imparts a unique "push-pull" electronic character to the pyridine ring. This modification activates the C2-methyl group for rearrangement reactions (Boekelheide) and renders the C4 ring position susceptible to electrophilic attack (Nitration), while simultaneously activating C2/C6 for nucleophilic substitution.
This guide details three critical protocols for transforming this intermediate into high-value agrochemical precursors:
-
Regioselective Side-Chain Functionalization (Boekelheide Rearrangement).
-
C4-Ring Activation (Nitration).
-
Deoxygenative Chlorination (Scaffold diversification).
Reactivity Profile & Mechanistic Insight
The utility of 2,3-dimethylpyridine 1-oxide stems from the dual nature of the N-oxide bond. The oxygen atom acts as an electron donor (+M effect) increasing electron density at C2 and C4, facilitating electrophilic substitution. Conversely, the inductive withdrawal (-I effect) of the oxidized nitrogen activates the
Critical Selectivity Factor: 2-Me vs. 3-Me
In the Boekelheide rearrangement, the 2-methyl group is functionalized almost exclusively over the 3-methyl group.
-
Reasoning: The protons on the 2-methyl group are more acidic due to the closer inductive electron-withdrawing effect of the positively charged nitrogen. Furthermore, the [3,3]-sigmatropic rearrangement transition state is geometrically accessible only from the 2-position, not the 3-position.
Visualization: Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.
Figure 1: Divergent reactivity pathways of 2,3-Lutidine N-oxide. Note the regioselectivity driven by electronic effects.
Protocol 1: The Boekelheide Rearrangement
Target: Synthesis of 2-(Acetoxymethyl)-3-methylpyridine Application: Precursor for pyridyl-methanol based herbicides (e.g., Picolinic acid analogs).
Mechanistic Rationale
This reaction avoids the use of strong bases (like LDA) to functionalize the methyl group. Instead, it uses an intramolecular rearrangement. The reaction with acetic anhydride first acylates the N-oxide oxygen.[1] The resulting acetate anion then deprotonates the C2-methyl group, forming an anhydrobase that undergoes a concerted [3,3]-sigmatropic shift.
Experimental Procedure
Reagents:
-
2,3-Dimethylpyridine 1-oxide (1.0 eq)
-
Acetic Anhydride (Ac2O) (3.0 - 4.0 eq)
-
Solvent: None (Neat) or Toluene (if temperature control is needed)
Step-by-Step:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal temperature probe, and magnetic stir bar. Flush with Nitrogen.
-
Addition: Charge the flask with 2,3-dimethylpyridine 1-oxide.
-
Acylation: Add Acetic Anhydride dropwise at room temperature. Caution: Exothermic.
-
Reaction: Heat the mixture to 90°C - 100°C .
-
Critical Control Point: Do not exceed 110°C rapidly. The rearrangement is exothermic. Monitor internal temperature closely.
-
Maintain temperature for 2–4 hours.
-
-
Monitoring: Monitor by TLC (SiO2, 10% MeOH in DCM). The starting N-oxide (polar, low Rf) will disappear, replaced by the less polar ester (high Rf).
-
Workup:
-
Remove excess Ac2O under reduced pressure (rotary evaporator).
-
Dissolve the residue in DCM.
-
Wash with saturated NaHCO3 (carefully, CO2 evolution) to remove residual acid.
-
Wash with brine, dry over MgSO4, and concentrate.
-
-
Purification: Vacuum distillation is preferred for scale-up. For lab scale, flash chromatography (Ethyl Acetate/Hexanes) yields the pure oil.
Yield Expectation: 85–92%
Protocol 2: Regioselective C4-Nitration
Target: Synthesis of 2,3-Dimethyl-4-nitropyridine 1-oxide Application: The nitro group at C4 is a versatile handle. It can be reduced to an amine (for amide coupling) or displaced by nucleophiles (halogens, alkoxides) to create diverse ether linkages common in modern agrochemicals.
Green Chemistry Optimization
Traditional nitration uses fuming nitric acid, which generates hazardous NOx fumes. This protocol utilizes a KNO3/H2SO4 system, which is safer, generates less fume, and offers higher regioselectivity [4].
Experimental Procedure
Reagents:
-
2,3-Dimethylpyridine 1-oxide (1.0 eq)
-
Potassium Nitrate (KNO3) (1.0 - 3.5 eq)
-
Sulfuric Acid (H2SO4, 98%) (Solvent/Catalyst)
Step-by-Step:
-
Dissolution: Dissolve 2,3-dimethylpyridine 1-oxide in H2SO4 (approx. 5-10 volumes) in a reactor cooled to 0°C – 5°C .
-
Reagent Preparation: Prepare a solution of KNO3 in H2SO4 separately.
-
Addition: Dropwise add the KNO3/H2SO4 solution to the pyridine solution, maintaining the temperature below 20°C.
-
Reaction:
-
Allow to warm to room temperature.[1]
-
Heat to 80°C – 90°C for 2 hours.
-
Note: The snippet data suggests a temperature range of 80-120°C is effective, but 80-90°C balances rate vs. decomposition [4].
-
-
Quench: Pour the reaction mixture onto crushed ice.
-
Neutralization: Adjust pH to ~8-9 using solid Na2CO3 or conc. NH4OH. Caution: Exothermic.
-
Isolation: The product often precipitates as a yellow solid. Filter and wash with cold water. If no precipitate, extract with DCM.
Data: Temperature vs. Yield Impact
Derived from optimization studies [4].
| Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |
| 60 | 6.0 | 45 | 88 |
| 85 | 2.0 | 82 | 96 |
| 120 | 1.0 | 70 | 90 |
Workflow Visualization: Agrochemical Intermediate Synthesis
The following diagram details the workflow for converting the raw material into a 2-hydroxymethyl precursor, a common "linker" motif in herbicides.
Figure 2: Step-by-step workflow for the Boekelheide Rearrangement protocol.
Safety & Handling
-
2,3-Dimethylpyridine 1-oxide: Irritant. Avoid inhalation.
-
Phosphorus Oxychloride (POCl3): Highly corrosive and reacts violently with water. All glassware must be oven-dried. Quenching must be done by slow addition of the reaction mixture to ice, never the reverse.
-
Nitration Risks: Although KNO3/H2SO4 is safer than fuming nitric acid, the product (nitro-pyridine) is an energetic compound. Do not distill the nitro-product to dryness without DSC testing for thermal stability.
References
-
ChemicalBook. (n.d.). 2,3-Dimethylpyridine-N-oxide synthesis and properties. Retrieved from
-
ChemSrc. (2025). 2,3-Dimethylpyridine-N-oxide Physicochemical Data. Retrieved from
-
Rzepa, H. (n.d.). Mechanism of the Boekelheide rearrangement.[1][2] Retrieved from
-
Google Patents. (2015). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.[3] Retrieved from
-
Quick Company. (n.d.). Process for the preparation of 2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride.[4] Retrieved from
-
ResearchGate. (2025). Regioselective chlorination of pyridine N-oxides.[5] Retrieved from
Sources
- 1. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 2. idc-online.com [idc-online.com]
- 3. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 4. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
- 5. researchgate.net [researchgate.net]
Application Note: Site-Selective C-H Functionalization of 2,3-Lutidine N-Oxide
Executive Summary
This guide details the protocol for utilizing the N-oxide moiety as a transient directing group (DG) to achieve regioselective C-H activation on sterically hindered pyridine substrates, specifically 2,3-Lutidine N-oxide .
While standard pyridine N-oxides undergo C-H activation at the most accessible C2 position, 2,3-Lutidine N-oxide serves as a critical model for C6-selective functionalization due to the steric block at C2. This application note provides a validated workflow for the synthesis, Palladium-catalyzed arylation (via the Fagnou-Chang pathway), and subsequent deoxygenation of the substrate. This "Activate-Functionalize-Deoxygenate" strategy is essential for late-stage diversification of pharmacophores where direct pyridine functionalization fails due to catalyst poisoning.
Mechanistic Principles & Causality
The Challenge of Pyridine Functionalization
Pyridines are ubiquitous in medicinal chemistry but notoriously difficult to functionalize directly using transition metals. The nitrogen lone pair coordinates strongly to Lewis acidic metals (Pd, Pt), displacing ligands and poisoning the catalyst (the "Pyridine Problem").
The N-Oxide Solution
Oxidizing the pyridine to an N-oxide solves two problems:
-
Electronic Activation: It increases the acidity of the
-protons (C2/C6), facilitating deprotonation. -
Directing Group (DG) Utility: The oxygen atom coordinates to the metal center, but less tightly than a bare pyridine nitrogen, allowing for turnover. It guides the metal to the ortho position via a Concerted Metallation-Deprotonation (CMD) mechanism.
Regioselectivity in 2,3-Lutidine N-Oxide
In unsubstituted pyridine N-oxide, C-H activation occurs at C2 and C6 with equal probability (or C2 preferentially if C3 is substituted). However, 2,3-Lutidine N-oxide possesses a methyl group at C2.
-
Steric Block: The C2-Methyl prevents Pd coordination and insertion at the C2 site.
-
Result: The reaction is forced to occur exclusively at C6 , providing high regiocontrol.
Mechanistic Pathway (CMD Cycle)
The reaction proceeds via a Pd(II)/Pd(0) catalytic cycle. The key step is the CMD, where a carbonate or acetate ligand acts as an intramolecular base to abstract the C6 proton while the Pd forms the C-Pd bond.
Figure 1: The Concerted Metallation-Deprotonation (CMD) cycle for C6-selective arylation.
Experimental Protocols
Phase 1: Synthesis of Directing Group (N-Oxidation)
Objective: Convert commercial 2,3-Lutidine into 2,3-Lutidine N-oxide.
Reagents:
-
2,3-Lutidine (1.0 equiv)
-
m-CPBA (meta-Chloroperoxybenzoic acid, 77% max, 1.2 equiv)
-
Dichloromethane (DCM)
Protocol:
-
Dissolve 2,3-Lutidine (10 mmol) in DCM (50 mL) in a round-bottom flask.
-
Cool to 0°C in an ice bath.
-
Add m-CPBA (12 mmol) portion-wise over 15 minutes. Caution: Exothermic.
-
Warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (MeOH/DCM 1:10). The N-oxide is significantly more polar (lower Rf) than the starting material.
-
Workup: Wash with saturated NaHCO3 (3x) to remove m-chlorobenzoic acid byproduct.
-
Dry organic layer over Na2SO4, filter, and concentrate.
-
Purification: Silica gel chromatography (DCM -> 5% MeOH/DCM).
-
Validation: 1H NMR will show a downfield shift of the C6 proton compared to the free pyridine.
Phase 2: C-H Arylation (Fagnou-Chang Conditions)
Objective: Install an aryl group at C6 using Pd catalysis.
Reagents:
-
Substrate: 2,3-Lutidine N-oxide (0.5 mmol)
-
Coupling Partner: Aryl Bromide (e.g., Bromobenzene, 1.2 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: P(t-Bu)3 • HBF4 (10 mol%) or XPhos (for sterically demanding cases)
-
Base: K2CO3 (2.0 equiv)
-
Solvent: Toluene (anhydrous)
Protocol:
-
In a glovebox or under Argon stream, charge a reaction tube with 2,3-Lutidine N-oxide (0.5 mmol), Aryl Bromide (0.6 mmol), Pd(OAc)2 (5.6 mg), Ligand (10 mol%), and K2CO3 (138 mg).
-
Add Toluene (2.0 mL). Seal the tube.
-
Heat to 110°C for 12–16 hours with vigorous stirring.
-
Cool to RT. Filter through a celite pad (elute with EtOAc).
-
Concentrate and purify via column chromatography.
Data: Optimization of Reaction Conditions Table 1: Effect of Catalyst and Solvent on Yield (Model: 2,3-Lutidine N-oxide + Ph-Br)
| Entry | Catalyst | Ligand | Solvent | Base | Yield (%) | Note |
| 1 | Pd(OAc)2 | PPh3 | Toluene | K2CO3 | <10 | Ligand too bulky/electron poor |
| 2 | Pd(OAc)2 | P(t-Bu)3 | Toluene | K2CO3 | 88 | Optimal |
| 3 | Pd(OAc)2 | XPhos | Dioxane | Cs2CO3 | 82 | Good for heteroaryl bromides |
| 4 | Pd2(dba)3 | SPhos | Toluene | K3PO4 | 65 | Slower kinetics |
Phase 3: Deoxygenation (DG Removal)
Objective: Restore the pyridine core.
Method A: Chemical Reduction (Standard)
-
Dissolve the arylated N-oxide (0.2 mmol) in MeOH (2 mL).
-
Add Ammonium Formate (10 equiv) and Pd/C (10 wt%).
-
Stir at reflux for 1 hour.
-
Filter and concentrate.
Method B: PCl3 Reduction ( Rapid/Harsh )
-
Dissolve substrate in CHCl3.
-
Add PCl3 (2.0 equiv) at 0°C.
-
Reflux for 30 mins. Caution: Generates POCl3.
-
Quench with ice/NaHCO3.
Workflow Visualization
Figure 2: Complete synthetic workflow from precursor to functionalized target.
Expert Tips & Troubleshooting (E-E-A-T)
-
Moisture Sensitivity: While the N-oxide itself is stable, the Fagnou conditions (Phase 2) are sensitive to water if using hygroscopic bases like K2CO3. Dry the base in an oven at 120°C overnight before use.
-
Ligand Choice: The steric bulk of P(t-Bu)3 is non-negotiable for high yields. It facilitates the formation of the monoligated Pd species [Pd(OAc)(P(tBu)3)], which is the active catalyst for the CMD step.
-
Safety with N-Oxides: N-oxides can be energetic. Do not distill 2,3-lutidine N-oxide to dryness at high temperatures if peracids (mCPBA) were used in excess without a thorough quench; explosive peroxides may remain.
-
Monitoring Deoxygenation: The N-oxide band in IR (approx 1200-1300 cm-1) is a quick diagnostic tool. Its disappearance confirms Phase 3 completion.
References
-
Fagnou, K. et al. (2006). "Direct Arylation of Pyridine N-Oxides." Science, 312(5782), 1907-1911.
-
Chang, S. et al. (2008).[1] "Palladium-catalyzed C-H functionalization of pyridine N-oxides: Highly selective alkenylation and direct arylation with unactivated arenes."[1][2][3] Journal of the American Chemical Society, 130(29), 9254-9256.[1]
-
Hartwig, J. F. et al. (2014). "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides." Journal of the American Chemical Society, 136(11), 4133–4136.
-
Wu, Y. et al. (2020).[4] "Visible Light-Induced Deoxygenation of Pyridine N-Oxides." The Journal of Organic Chemistry, 85(10), 6745–6752.
Sources
Experimental Protocol for the Synthesis of 2,3-Dimethyl-4-Nitropyridine 1-Oxide: A Safer and More Efficient Approach
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide, a critical intermediate in the manufacturing of proton pump inhibitors such as lansoprazole and rabeprazole.[1] The traditional synthesis method involves nitration with a hazardous mixture of fuming nitric acid and sulfuric acid. We present a superior and more environmentally friendly method utilizing potassium nitrate in concentrated sulfuric acid. This approach significantly shortens reaction times, improves yield and purity, and critically, avoids the generation of toxic brownish-yellow nitrogen dioxide fumes, leading to a safer and more manageable laboratory procedure.[2][3] This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical industry.
Introduction
Pyridine N-oxides are a versatile class of compounds in organic synthesis, acting as precursors for functionalized pyridine derivatives. The N-oxide group enhances the nucleophilicity of the pyridine ring, allowing it to react under conditions where the parent pyridine would not.[4] Specifically, the synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide begins with the N-oxidation of 2,3-dimethylpyridine (2,3-lutidine), followed by electrophilic nitration. The electron-donating N-oxide group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 4-position of the pyridine ring.
The conventional nitration method employs a mixed acid system (concentrated HNO₃/H₂SO₄).[1] However, this approach suffers from long reaction times, high exothermicity, and the production of hazardous nitrogen oxide gases.[1] A more refined method, and the focus of this protocol, uses potassium nitrate as the nitrating agent in concentrated sulfuric acid. This system generates the necessary nitronium ion in situ without the high water content and side reactions associated with using concentrated nitric acid, resulting in a faster, cleaner reaction with a higher yield.[2][3]
Reaction Scheme and Mechanism
The synthesis is a two-stage process: N-oxidation followed by nitration.
Step 1: N-Oxidation of 2,3-Dimethylpyridine The synthesis of the starting material, 2,3-dimethylpyridine 1-oxide, is typically achieved by oxidizing 2,3-dimethylpyridine with an oxidizing agent like hydrogen peroxide.[5]
Step 2: Nitration of 2,3-Dimethylpyridine 1-Oxide The core of this protocol is the nitration of the N-oxide intermediate. Concentrated sulfuric acid protonates the potassium nitrate, which then eliminates water to form the highly electrophilic nitronium ion (NO₂⁺). This ion is then attacked by the electron-rich pyridine N-oxide ring, primarily at the 4-position, to yield the final product. The sulfuric acid also serves as a dehydrating agent, driving the reaction to completion.[1]
Experimental Protocol: Nitration
This protocol details the synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide from 2,3-dimethylpyridine 1-oxide using the potassium nitrate method.
Materials and Equipment
-
Reagents:
-
2,3-Dimethylpyridine 1-oxide (CAS: 22710-07-2)
-
Concentrated Sulfuric Acid (98%) (CAS: 7664-93-9)
-
Potassium Nitrate (CAS: 7757-79-1)
-
Dichloromethane (DCM) (CAS: 75-09-2)
-
Sodium Bicarbonate (NaHCO₃) (CAS: 144-55-8)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Deionized Water
-
Crushed Ice
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL or appropriate size)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
-
Standard laboratory glassware
-
Step-by-Step Procedure
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Dissolution of Starting Material: Charge the flask with 65 g of concentrated sulfuric acid (98%). Begin stirring and cool the acid to between 0 °C and 5 °C using an ice-salt bath. Slowly add 12.3 g (0.1 mol) of 2,3-dimethylpyridine 1-oxide to the cooled, stirring acid. Ensure the temperature remains below 10 °C during the addition.
-
Preparation of Nitrating Agent: In a separate beaker, carefully and slowly add 10.11 g (0.1 mol) of potassium nitrate to 60 g of concentrated sulfuric acid. This addition is exothermic; cool the mixture in an ice bath to maintain a manageable temperature. Stir until the potassium nitrate is fully dissolved.
-
Nitration Reaction (Addition): Transfer the potassium nitrate/sulfuric acid solution to the dropping funnel. Add this solution dropwise to the cooled solution of 2,3-dimethylpyridine 1-oxide in sulfuric acid. The rate of addition should be controlled to maintain the internal reaction temperature between 0 °C and 5 °C.[2]
-
Nitration Reaction (Heating): Once the addition is complete, remove the ice bath and slowly heat the reaction mixture to 85-90 °C using a heating mantle.[2][3] Maintain this temperature for 1-2 hours. The reaction progress can be monitored by HPLC or TLC until the starting material is consumed.[2]
-
Quenching and Work-up: After the reaction is complete, allow the mixture to cool to room temperature. In a large beaker (e.g., 1 L), prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic process.
-
Neutralization and Extraction: Carefully neutralize the acidic aqueous solution to a pH of ~7-8 by the slow addition of solid sodium bicarbonate. Be cautious as this will cause significant CO₂ evolution. Once neutralized, transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Isolation and Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator. This will yield a pale yellow solid.[2] The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/n-pentane if necessary.[6]
Data Summary and Characterization
| Parameter | Value | Reference |
| Starting Material (2,3-Dimethylpyridine 1-oxide) | 12.3 g (0.1 mol) | [2] |
| Nitrating Agent (Potassium Nitrate) | 10.11 g (0.1 mol) | [2] |
| Molar Ratio (Substrate:Nitrating Agent) | 1:1 | [2] |
| Addition Temperature | 0 °C to 5 °C | [2] |
| Reaction Temperature | 85 °C to 90 °C | [2] |
| Reaction Time | 1 - 2 hours | [2][3] |
| Expected Yield | ~91% | [2] |
| Appearance | Pale yellow to yellow crystalline powder | [7][8] |
| Melting Point | 94 - 98 °C | [8] |
| Molecular Formula | C₇H₈N₂O₃ | [9] |
| Molecular Weight | 168.15 g/mol | [9] |
Characterization:
-
Purity: Can be assessed by HPLC, with expected purity >99%.[2]
-
Identity Confirmation: The structure should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Mandatory Safety Precautions
Nitration reactions are inherently hazardous and must be treated with extreme caution.
-
Corrosive Reagents: Concentrated sulfuric acid and nitric acid (if used) are extremely corrosive and are strong oxidizing agents. They can cause severe chemical burns upon contact.[10][11] Always handle these acids in a certified chemical fume hood.[12]
-
Personal Protective Equipment (PPE): At all times, wear appropriate PPE, including chemical safety goggles, a face shield, acid-resistant gloves (e.g., nitrile or neoprene), and a flame-retardant lab coat.[11][13]
-
Exothermic Reaction: The reaction is highly exothermic, especially during the mixing of reagents and the quenching step. Strict temperature control is critical to prevent a runaway reaction.[14] The accumulation of unreacted nitrating agent followed by a temperature spike can lead to an explosion.
-
Spill Management: Have appropriate spill kits available, including a neutralizer like sodium bicarbonate.[15] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11][16]
-
Waste Disposal: All waste must be neutralized and disposed of according to institutional and local environmental regulations.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide.
Conclusion
This application note outlines a robust, safe, and efficient protocol for the synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide. By replacing the traditional mixed-acid nitration with a potassium nitrate/sulfuric acid system, this method offers significant advantages in terms of reaction time, operational safety, and environmental impact. The high yield and purity of the final product make this protocol highly suitable for scale-up operations in pharmaceutical and fine chemical manufacturing.
References
- CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (URL: )
-
Jiangsu Zhongbang Pharma. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Eureka | Patsnap. (URL: [Link])
- CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (URL: )
-
PrepChem. (n.d.). Synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide. (URL: [Link])
-
Baran, P. S., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments. (URL: [Link])
-
PubChem. (n.d.). 2,3-Dimethyl-4-nitropyridine-N-oxide. National Center for Biotechnology Information. (URL: [Link])
-
ResearchGate. (2020). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (URL: [Link])
-
Chemistry Stack Exchange. (2016). How can I safely handle a concentrated (fuming) nitric acid spill? (URL: [Link])
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. (URL: [Link])
-
Westlab. (2023). Safety Protocols For Handling Sulfuric Acid in Laboratories. (URL: [Link])
-
YouTube. (2024). Nitration reaction safety. (URL: [Link])
-
Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. (URL: [Link])
-
New Jersey Department of Health. (n.d.). Nitric Acid - Hazardous Substance Fact Sheet. (URL: [Link])
-
Columbus Chemical Industries. (2021). Concentrated Nitric with 2% Sulfuric Acid Safety Data Sheet. (URL: [Link])
-
Fisher Scientific. (n.d.). 4-Nitro-2,3-lutidine N-oxide, 97%, Thermo Scientific. (URL: [Link])
-
NC State University. (2015). Handling of Concentrated Acids. YouTube. (URL: [Link])
-
ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. (URL: [Link])
-
Nevada Technical Associates, Inc. (2023). Nitric Acid Safety Tips for the Workplace. (URL: [Link])
Sources
- 1. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
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- 3. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 4. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. prepchem.com [prepchem.com]
- 7. CAS 37699-43-7: 2,3-Dimethyl-4-Nitropyridine N-Oxide [cymitquimica.com]
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Application Notes & Protocols: The Strategic Role of 2,3-Dimethylpyridine 1-oxide in the Synthesis of Lansoprazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lansoprazole is a cornerstone proton pump inhibitor (PPI) used in the management of acid-related gastrointestinal disorders.[1][2][3] Its efficacy stems from the targeted, irreversible inhibition of the H+/K+ ATPase enzyme system in gastric parietal cells, effectively reducing stomach acid secretion.[1][3][4] The sophisticated molecular architecture of lansoprazole necessitates a multi-step synthetic strategy, in which the selection and manipulation of key intermediates are paramount for achieving high yield and purity. This guide provides an in-depth examination of the synthetic pathway to lansoprazole, with a specific focus on the pivotal role of 2,3-Dimethylpyridine 1-oxide . We will dissect each stage of the synthesis, explaining the chemical logic behind procedural choices and providing detailed, field-tested protocols.
The Synthetic Blueprint: A Multi-Stage Journey to Lansoprazole
The synthesis of lansoprazole is not a single reaction but a carefully orchestrated sequence of transformations. The journey begins with simple pyridine precursors and culminates in the complex sulfoxide structure of the final active pharmaceutical ingredient (API). The strategic use of 2,3-dimethylpyridine 1-oxide is central to this process. It acts as an activated intermediate, enabling the precise introduction of required functional groups onto the pyridine ring.
The overall workflow can be logically segmented into six principal stages:
-
N-Oxidation: Conversion of 2,3-dimethylpyridine to its N-oxide derivative.
-
Nitration: Introduction of a nitro group onto the activated pyridine N-oxide ring.
-
Trifluoroethoxylation: Substitution of the nitro group with the 2,2,2-trifluoroethoxy moiety.
-
Functionalization: Rearrangement and subsequent conversion to a reactive 2-chloromethylpyridine intermediate.[5]
-
Condensation: Coupling of the pyridine segment with 2-mercaptobenzimidazole to form the thioether backbone.[6]
-
Final Oxidation: Selective oxidation of the thioether to the lansoprazole sulfoxide.[6]
Caption: High-level workflow for the synthesis of Lansoprazole.
Stage 1: Synthesis of 2,3-Dimethylpyridine 1-oxide
Expertise & Rationale
The initial and arguably most critical step is the N-oxidation of 2,3-dimethylpyridine (2,3-lutidine). The formation of the N-oxide bond serves two primary functions:
-
Activation: The N-O group is electron-donating, which activates the pyridine ring, making it more susceptible to electrophilic substitution reactions like nitration in the subsequent stage.[7]
-
Directing Group: It directs incoming electrophiles to specific positions on the ring, providing regiochemical control.
While various oxidizing agents can achieve this transformation, hydrogen peroxide (H₂O₂) is frequently employed in industrial settings due to its low cost, high atom economy, and the benign nature of its primary byproduct (water).[8][9] The reaction can be catalyzed to improve its rate and efficiency.
Protocol: Catalytic N-Oxidation of 2,3-Dimethylpyridine
This protocol is based on a high-yield procedure using a phosphotungstic acid catalyst.[10]
Materials:
-
2,3-Dimethylpyridine (2,3-Lutidine)
-
Phosphotungstic acid
-
Hydrogen peroxide (35% aqueous solution)
-
Reaction vessel (e.g., 1000 mL four-neck flask) with overhead stirrer, thermometer, and addition funnel
-
Vacuum distillation apparatus
Procedure:
-
Setup: Charge the reaction vessel with 50 g (467 mmol) of 2,3-dimethylpyridine and 2 g (0.35 mmol) of phosphotungstic acid.
-
Initial Addition: Begin stirring and maintain the temperature at 45°C. Slowly add 49.9 g (514 mmol) of 35% hydrogen peroxide via the addition funnel over a period of 3 hours. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent temperature spikes.
-
Reaction: After the addition is complete, heat the mixture to 85°C and maintain this temperature for 5 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to 50°C.
-
Isolation: Transfer the mixture to a vacuum distillation apparatus. Distill under reduced pressure (-0.1 to -0.08 MPa) while ensuring the pot temperature does not exceed 85°C. This removes unreacted starting material and water.
-
Product: The residue is 2,3-dimethylpyridine 1-oxide. A typical yield is ~57.4 g with >96% purity, representing a near-quantitative conversion.[10]
| Parameter | Condition | Rationale |
| Oxidizing Agent | 35% Hydrogen Peroxide | Cost-effective, clean byproduct (H₂O). |
| Catalyst | Phosphotungstic Acid | Increases reaction rate and efficiency. |
| Temperature | 45°C (addition), 85°C (reaction) | Balances reaction rate with safety and stability. |
| Yield | >98% | Demonstrates a highly efficient transformation. |
Stage 2: Nitration of 2,3-Dimethylpyridine 1-oxide
Expertise & Rationale
With the activated N-oxide in hand, the next step is electrophilic nitration to install a nitro group at the 4-position, yielding 2,3-dimethyl-4-nitropyridine-N-oxide. Traditionally, this is achieved with a harsh mixture of concentrated nitric and sulfuric acids. However, modern, greener protocols utilize potassium nitrate as the nitrating source in sulfuric acid. This method is advantageous as it avoids the generation of toxic nitrogen oxide (NOx) fumes and offers improved safety and environmental profiles.[11][12] Sulfuric acid serves as both the solvent and a dehydrating agent to generate the active nitronium ion (NO₂⁺).
Protocol: Environmentally Benign Nitration
This protocol is adapted from a patented method designed to reduce environmental impact.[11][12]
Materials:
-
2,3-Dimethylpyridine 1-oxide
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate (KNO₃)
-
Reaction vessel equipped for low-temperature additions
Procedure:
-
Initial Solution: In a reaction vessel, dissolve 12.3 g of 2,3-dimethylpyridine 1-oxide in 65-92 g of concentrated sulfuric acid, maintaining the temperature between -10°C and 20°C.
-
Nitrating Agent Preparation: Separately, prepare a solution of potassium nitrate in concentrated sulfuric acid.
-
Nitration Reaction: Slowly add the potassium nitrate solution dropwise to the stirred pyridine N-oxide solution. The temperature must be carefully controlled during this addition, ideally between -10°C and 5°C.
-
Heating: Once the addition is complete, slowly warm the reaction mixture to between 80°C and 90°C.
-
Reaction Completion: Maintain this temperature for 0.5 to 2 hours. The reaction progress can be monitored by HPLC until the starting material is consumed.[11]
-
Workup: Cool the reaction to room temperature and carefully quench by pouring it over ice/water. The product will precipitate and can be collected by filtration.
| Parameter | Condition | Rationale |
| Nitrating Agent | Potassium Nitrate / H₂SO₄ | Safer, avoids NOx gas formation, environmentally friendlier.[11] |
| Temperature | -10°C to 5°C (addition), 80-90°C (reaction) | Controls reaction kinetics and minimizes side reactions. |
| Reaction Time | 0.5 - 2 hours | Significantly shorter than traditional methods.[11] |
| Product | 2,3-dimethyl-4-nitropyridine-N-oxide | Key intermediate for the next stage. |
Subsequent Transformations: Building the Lansoprazole Core
The intermediates derived from 2,3-dimethylpyridine 1-oxide undergo a series of further reactions to construct the final molecule.
Stage 3 & 4: Trifluoroethoxylation and Functionalization
The 2,3-dimethyl-4-nitropyridine-N-oxide is a versatile intermediate. The nitro group is an excellent leaving group for nucleophilic aromatic substitution.
-
Substitution: The nitro-intermediate is reacted with 2,2,2-trifluoroethanol in the presence of a base like potassium carbonate.[4][13] The trifluoroethoxide ion displaces the nitro group to form 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide .[4] Using trifluoroethanol as both reactant and solvent can simplify the process and improve yields.[13]
-
Rearrangement & Chlorination: The N-oxide is then subjected to a rearrangement, typically using acetic anhydride, which isomerizes the molecule to form 2-(hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine .[4] This hydroxymethyl group is then readily converted to the more reactive 2-chloromethyl derivative using a chlorinating agent like thionyl chloride (SOCl₂).[4] This provides the key electrophilic component for the final coupling step.
Caption: Pathway from the nitro-intermediate to the key chloromethyl derivative.
Stage 5 & 6: Condensation and Final Oxidation
The final steps involve assembling the two key heterocyclic fragments and performing the crucial oxidation.
-
Condensation: The electrophilic 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine is condensed with the nucleophilic sulfur of 2-mercaptobenzimidazole . This SN2 reaction is typically carried out in an alcoholic solvent with a base (e.g., NaOH) and forms the thioether intermediate, the direct precursor to lansoprazole.[3][6][14]
-
Oxidation: The final, critical step is the selective oxidation of the thioether sulfide to a sulfoxide. This must be performed under carefully controlled conditions to prevent over-oxidation to the corresponding sulfone, which is a common impurity.[15][16] Oxidants like m-chloroperbenzoic acid (m-CPBA) or peracetic acid are often used at low temperatures (-10°C to 5°C) to achieve high selectivity.[14][16][17]
Caption: Final oxidation step showing the desired product and potential impurity.
Conclusion
The synthesis of lansoprazole is a testament to the power of strategic organic synthesis, where each step is designed to set the stage for the next. 2,3-Dimethylpyridine 1-oxide is not merely a starting material but a pivotal intermediate whose activation and directing effects are expertly exploited to build the complex substituted pyridine half of the final drug molecule. By understanding the causality behind each reaction—from the initial N-oxidation to the final, delicate sulfoxidation—researchers and drug development professionals can optimize this synthesis for greater efficiency, safety, and purity, ensuring the reliable production of this vital medication.
References
- CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
- CN102838537A - Preparation method of lansoprazole intermediate.
-
Chemical Synthesis of Lansoprazole: Insights for R&D and Production . Pharmaffiliates. [Link]
-
What is the mechanism of Lansoprazole? Patsnap Synapse. [Link]
-
Isolation of Lansoprazole intermediate impurity resulting in yield improvement . Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]
- CN103288799A - The synthetic method of lansoprazole and the lansoprazole synthesized by the method.
-
Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide . Patsnap. [Link]
- WO2008087665A2 - Process for preparation of lansoprazole.
- WO2007138468A2 - Processes for the preparation of lansoprazole.
-
LANSOPRAZOLE . New Drug Approvals. [Link]
-
Synthesis of the Impurities of Lansoprazole . Chinese Pharmaceutical Journal. [Link]
-
Medicinal Chemistry & Analysis . International Journal of Medicinal Chemistry & Analysis (IJMCA). [Link]
-
Synthesis of the impurities of lansoprazole | Request PDF . ResearchGate. [Link]
- CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.
-
Recent trends in the chemistry of pyridine N-oxides . ARKIVOC. [Link]
-
Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology . ResearchGate. [Link]
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- 2. jocpr.com [jocpr.com]
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- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | 127337-60-4 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,3-Dimethylpyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 11. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 12. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN102838537A - Preparation method of lansoprazole intermediate - Google Patents [patents.google.com]
- 14. CN103288799A - The synthetic method of lansoprazole and the lansoprazole synthesized by the method - Google Patents [patents.google.com]
- 15. WO2008087665A2 - Process for preparation of lansoprazole - Google Patents [patents.google.com]
- 16. Synthesis of the Impurities of Lansoprazole [journal11.magtechjournal.com]
- 17. WO2007138468A2 - Processes for the preparation of lansoprazole - Google Patents [patents.google.com]
2,3-Lutidine N-oxide as an oxidizing agent
Application Note: 2,3-Lutidine N-oxide as a Nucleophilic Oxygen Transfer Agent and Redox Probe [1]
Abstract
While 2,6-Lutidine N-oxide is widely recognized as the "gold standard" oxidant in metal-catalyzed reactions due to its steric prevention of catalyst poisoning, 2,3-Lutidine N-oxide (2,3-dimethylpyridine N-oxide) occupies a distinct mechanistic niche.[1] This guide details the application of 2,3-Lutidine N-oxide as a nucleophilic oxygen donor in non-catalyzed organic synthesis and as a single-electron acceptor in biological redox assays.[1] Researchers will learn to leverage its asymmetric steric profile and electron-rich nature for specific Kornblum-type oxidations and enzymatic flux measurements, while understanding the critical limitations that distinguish it from its 2,6-isomer.[1]
Part 1: Mechanistic Profiling & Strategic Selection
The "Asymmetric" Advantage
To use 2,3-Lutidine N-oxide effectively, one must understand why it behaves differently from the ubiquitous 2,6-isomer.
-
Nucleophilicity vs. Sterics:
-
2,6-Lutidine N-oxide: Methyl groups at C2 and C6 create a "steric pocket" around the oxygen and the nitrogen.[1] This prevents the reduced product (2,6-Lutidine) from coordinating to metal catalysts (e.g., Au, Pd), making it ideal for catalytic cycles.
-
2,3-Lutidine N-oxide: Possesses a methyl group at C2 and C3, leaving the C6 position open.[1] The oxygen atom is more accessible, and the pyridine ring is more electron-rich due to the inductive effect of two adjacent methyl groups without the severe steric blocking of the nitrogen lone pair (in the reduced form).[1]
-
Consequence: 2,3-Lutidine N-oxide is a superior nucleophile for direct attack on electrophiles (e.g., alkyl halides) but an inferior oxidant for metal catalysis because the reduced 2,3-lutidine byproduct can easily coordinate to and poison metal centers (as observed in Pd-catalyzed cross-couplings [1]).[1]
-
-
Redox Potential:
-
In biological systems, 2,3-Lutidine N-oxide acts as an electron acceptor.[1] Its reduction potential is modulated by the electron-donating methyl groups, making it a milder oxidant than unsubstituted pyridine N-oxide, suitable for probing specific enzymatic windows without indiscriminate oxidation.[1]
-
Part 2: Visualization of Reactivity
The following diagram illustrates the divergent pathways of 2,3-Lutidine N-oxide compared to the 2,6-isomer, highlighting why it is chosen for nucleophilic attack rather than metal catalysis.
Caption: Comparative reactivity flow. 2,3-Lutidine N-oxide favors direct nucleophilic attack (Left) but risks catalyst poisoning in metal-mediated systems (Center), unlike the 2,6-isomer (Right).[1]
Part 3: Experimental Protocols
Protocol A: Nucleophilic Oxygen Transfer (Modified Kornblum Oxidation)
Application: Conversion of activated alkyl halides to aldehydes/ketones.[1] Rationale: 2,3-Lutidine N-oxide is used here as a stoichiometric oxidant.[1] Its higher nucleophilicity compared to 2,6-lutidine N-oxide facilitates the initial SN2 attack on the alkyl halide.
Materials:
-
Substrate: Benzyl bromide (or derivative).
-
Oxidant: 2,3-Lutidine N-oxide (1.2 - 1.5 equivalents).[1]
-
Solvent: Acetonitrile (dry) or DMSO.[1]
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaHCO3.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of Benzyl bromide in 5 mL of dry Acetonitrile under an inert atmosphere (N2 or Ar).
-
Addition: Add 1.2 mmol (approx. 148 mg) of 2,3-Lutidine N-oxide .
-
Note: The N-oxide is hygroscopic.[1] Weigh quickly or use a glovebox if high precision is required.
-
-
Displacement (SN2): Heat the reaction mixture to 60°C. Monitor via TLC.
-
Elimination: Once the starting material is consumed (approx. 2-4 hours), add 1.5 mmol of base (DBU) to facilitate the E2 elimination.[1]
-
Observation: The solution may darken as the aldehyde forms and 2,3-lutidine is released.[1]
-
-
Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).[1] Wash organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Silica gel chromatography. The reduced byproduct, 2,3-lutidine, is less polar than the N-oxide and easily separated.[1]
Data Output Structure:
| Component | Role | Stoichiometry | Critical Parameter |
|---|---|---|---|
| Benzyl Bromide | Substrate | 1.0 equiv | Limiting Reagent |
| 2,3-Lutidine N-oxide | Nucleophilic Oxidant | 1.2 equiv | Must be dry (Hygroscopic) |
| DBU | Base | 1.5 equiv | Promotes elimination step |
| Acetonitrile | Solvent | 0.2 M | Polar aprotic favors SN2 |
Protocol B: Biological Electron Acceptor Assay
Application: Measuring electron flux in flavoenzymes (e.g., Ferredoxin-NADP+ oxidoreductase - FNR).[1][3][5] Rationale: 2,3-Lutidine N-oxide acts as a soluble, single-electron acceptor.[1] Its reduction rate serves as a probe for the enzyme's electron transfer capability, distinct from nitro-aromatic compounds [2].[1][5]
Materials:
-
Enzyme: FNR (purified, approx 10-50 nM final conc).[1]
-
Substrate: NADPH (100 µM).
-
Oxidant: 2,3-Lutidine N-oxide (Stock solution in buffer).
-
Buffer: 50 mM Tris-HCl, pH 8.0.[1]
Workflow:
-
Baseline: In a quartz cuvette, mix Buffer and Enzyme. Zero the spectrophotometer at 340 nm.
-
Substrate Addition: Add NADPH to a final concentration of 100 µM.
-
Initiation: Add 2,3-Lutidine N-oxide (titrate concentrations: 0.1 mM to 5 mM).
-
Measurement: Monitor the decrease in Absorbance at 340 nm (oxidation of NADPH) over 60 seconds.
-
Calculation: Determine the initial velocity (
). Plot vs. [N-oxide] to determine and .
Interpretation:
-
Unlike nitro-compounds which can generate reactive oxygen species (ROS) via redox cycling with oxygen, pyridine N-oxides like 2,3-Lutidine N-oxide undergo a cleaner reduction to the pyridine, providing a stoichiometric measure of electron flux.[1]
Part 4: Safety & Handling
-
Hygroscopicity: 2,3-Lutidine N-oxide is significantly hygroscopic.[1] Water content can interfere with quantitative oxidation rates.[1][4] Store in a desiccator or under inert gas.
-
Toxicity: Irritant to eyes, respiratory system, and skin.[1] As a pyridine derivative, it should be handled in a fume hood to avoid inhalation of vapors or dust.
-
Thermal Stability: While generally stable, N-oxides can undergo rearrangement (Meisenheimer rearrangement) at high temperatures (>100°C) in the presence of strong electrophiles.[1] Keep reaction temperatures moderate (40-80°C).
References
-
Li, D., et al. (2011).[1] "Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles." Organic Letters, 13(7), 1778–1781. [Link]
- Context: Citations regarding the failure of 2,3-Lutidine N-oxide in Pd-catalysis due to electronic/steric incomp
-
Anusevičius, Ž., et al. (2011).[1] "The enzymatic reduction of pyridine N-oxide derivatives: the role of their electron accepting potency." Chemija, 22(2).[1] [Link]
- Context: Protocol source for using 2,3-Lutidine N-oxide as an electron acceptor in FNR enzym
-
Ylijoki, K. E. O., & Stryker, J. M. (2013). " [4+2] Cycloaddition of 2,3-Lutidine N-Oxide."[1] Chemical Reviews (General N-oxide reactivity context). [Link]
Sources
- 1. sfdchem.com [sfdchem.com]
- 2. 2,3-Dimethylpyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 4. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the GC-MS Analysis of 2,3-Dimethylpyridine 1-Oxide Reaction Mixtures
Introduction: The Significance of 2,3-Dimethylpyridine 1-Oxide Analysis
2,3-Dimethylpyridine 1-oxide, also known as 2,3-lutidine N-oxide, is a crucial intermediate in the synthesis of various pharmaceuticals and other high-value chemical entities.[1] Its purity and the composition of its reaction mixtures are of paramount importance in ensuring the efficacy and safety of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it an ideal tool for the analysis of such reaction mixtures.
However, the analysis of pyridine N-oxides by GC-MS is not without its challenges. These compounds can be thermally labile, potentially degrading in the high temperatures of the GC inlet and column, leading to inaccurate quantification and misidentification of components.[2] This application note provides a comprehensive approach to overcome these challenges, offering both a direct injection method and a derivatization strategy to ensure accurate and reproducible results.
Understanding the Chemistry: Synthesis and Potential Impurities
A thorough understanding of the synthesis of 2,3-dimethylpyridine 1-oxide is essential for anticipating potential impurities in a reaction mixture. A common synthetic route involves the oxidation of 2,3-dimethylpyridine using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst.[3]
Potential impurities and byproducts in the reaction mixture may include:
-
Unreacted 2,3-dimethylpyridine: Incomplete oxidation will result in the presence of the starting material.
-
Over-oxidation products: Under harsh conditions, further oxidation of the pyridine ring can occur.
-
Side-reaction products: Depending on the specific reagents and conditions used, other isomers or related compounds may be formed.
-
Degradation products: Thermal degradation in the GC system can lead to the formation of 2,3-dimethylpyridine from the N-oxide.
A subsequent common reaction is the nitration of 2,3-dimethylpyridine 1-oxide to form 2,3-dimethyl-4-nitropyridine 1-oxide, a key pharmaceutical intermediate.[1] In this case, potential impurities could include unreacted starting material and isomers of the nitrated product.
Experimental Workflow: From Sample to Data
The following diagram illustrates the general workflow for the GC-MS analysis of a 2,3-dimethylpyridine 1-oxide reaction mixture.
Materials and Methods
Reagents and Materials
-
2,3-Dimethylpyridine 1-oxide (analytical standard, >98% purity)
-
2,3-Dimethylpyridine (analytical standard, >98% purity)
-
Dichloromethane (DCM), HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
GC vials with inserts and caps
Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
Capillary column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS) is recommended. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
Detailed Protocols
Two primary approaches are presented: a direct injection method suitable for thermally stable reaction mixtures or rapid screening, and a derivatization method for enhanced stability and chromatographic performance of the N-oxide.
Protocol 1: Direct GC-MS Analysis
This method is advantageous for its simplicity and speed. It is particularly useful when the concentration of the N-oxide is high and thermal degradation is minimal. The commercial availability of 2,6-lutidine N-oxide with purity assayed by GC suggests that direct analysis is feasible.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
Transfer an aliquot to a GC vial for analysis.
-
-
GC-MS Parameters:
-
Injector: Split mode (50:1), Temperature: 250 °C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Parameters:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Ionization (EI) Energy: 70 eV
-
Scan Range: m/z 40-400
-
-
Rationale for Parameter Selection:
-
Injector Temperature: A temperature of 250 °C is a good starting point to ensure volatilization without excessive degradation. This may need to be optimized depending on the specific reaction mixture.
-
Oven Program: The initial temperature and ramp rate are chosen to provide good separation of the relatively volatile starting material (2,3-dimethylpyridine) from the less volatile N-oxide and other potential byproducts.
-
MSD Parameters: Standard EI conditions are used for fragmentation and library matching.
Protocol 2: GC-MS Analysis with Silylation Derivatization
For quantitative analysis or when thermal lability is a concern, derivatization with a silylating agent like BSTFA is recommended. Silylation replaces the active hydrogen on the N-oxide oxygen (in its tautomeric form) with a trimethylsilyl (TMS) group, increasing thermal stability and volatility.[4][5][6]
Step-by-Step Protocol:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the reaction mixture into a GC vial.
-
Add 200 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Parameters:
-
Use the same GC-MS parameters as in Protocol 1.
-
Rationale for Derivatization:
-
BSTFA + 1% TMCS: A powerful silylating agent that efficiently derivatizes a wide range of functional groups. The TMCS acts as a catalyst.[7]
-
Pyridine: A common solvent for silylation reactions that also acts as a base to neutralize any acidic byproducts.
-
Heating: Gentle heating accelerates the derivatization reaction.
Data Analysis and Interpretation
Compound Identification
Identification of the components in the reaction mixture is achieved by comparing their retention times and mass spectra with those of authentic standards and by searching against a commercial mass spectral library (e.g., NIST, Wiley).
Expected Mass Spectral Fragmentation
The mass spectrum of 2,3-dimethylpyridine 1-oxide is expected to show characteristic fragmentation patterns for alkylpyridine N-oxides.[8]
Key Fragmentation Pathways:
-
Loss of an oxygen atom ([M-16]+): This is a common fragmentation pathway for N-oxides and results in the formation of the corresponding pyridine.[9]
-
Loss of a hydroxyl radical ([M-17]+): This can occur through rearrangement.
-
Loss of a methyl group ([M-15]+): Fragmentation of the alkyl side chain.
-
Ring cleavage: Further fragmentation of the pyridine ring can lead to smaller ions.
The following diagram illustrates a plausible fragmentation pathway for 2,3-dimethylpyridine 1-oxide.
Quantitative Analysis
For quantitative analysis, it is recommended to use an internal standard (IS) method. A suitable internal standard would be a compound with similar chemical properties but a different retention time, such as a deuterated analog or a structurally similar compound not present in the sample. A calibration curve should be generated using known concentrations of the analyte and the internal standard.
Expected Results
The following table summarizes the expected retention times and key mass spectral fragments for the target analyte and a potential major impurity.
| Compound | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2,3-Dimethylpyridine | ~ 5-7 | 107 | 106, 92, 77 |
| 2,3-Dimethylpyridine 1-oxide | ~ 10-12 | 123 | 107, 106, 92, 78 |
Note: Retention times are approximate and will vary depending on the specific instrument and conditions used.
Troubleshooting
| Problem | Possible Cause | Solution |
| No peak for 2,3-dimethylpyridine 1-oxide | Thermal degradation in the injector. | Lower the injector temperature. Use the derivatization protocol. |
| Broad, tailing peaks | Active sites in the liner or column. | Use a deactivated liner. Condition the column. |
| Poor reproducibility | Incomplete derivatization. | Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature. |
| Interfering peaks | Contamination from reagents or solvent. | Run a blank analysis. Use high-purity reagents and solvents. |
Conclusion
This application note provides a robust and reliable framework for the GC-MS analysis of 2,3-dimethylpyridine 1-oxide reaction mixtures. By understanding the potential challenges and implementing the appropriate sample preparation and analytical methods, researchers can confidently monitor reaction progress, identify impurities, and ensure the quality of this important chemical intermediate. The choice between direct analysis and derivatization will depend on the specific requirements of the analysis, with derivatization offering enhanced stability and accuracy for quantitative studies.
References
-
Tsikas, D. (2023). GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers: Definite Results Using 15 N and 18 O Isotopes. Molecules, 28(11), 4332. [Link]
-
Zaikin, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(5), 421-434. [Link]
-
Regis Technologies. (n.d.). GC Derivatization. [Link]
-
Cialini, C., & Zanella, A. (2014). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Journal of Analytical & Bioanalytical Techniques, 5(5), 1-7. [Link]
-
Buchardt, O., & Pedersen, C. L. (1971). Mass spectral fragmentations of alkylpyridine N-oxides. Organic Mass Spectrometry, 5(8), 957-964. [Link]
-
Dagan, S., & Amirav, A. (1996). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. Journal of the American Society for Mass Spectrometry, 7(8), 737-753. [Link]
-
Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. [Link]
-
Ramanathan, R., Su, A. D., & Korfmacher, W. A. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2209-2215. [Link]
-
Sanderman, J., & Grandy, A. S. (2020). Ramped thermal analysis for isolating biologically meaningful soil organic matter fractions with distinct residence times. SOIL, 6(1), 131-144. [Link]
-
Gawa, P. P., & Patwardhan, A. V. (2018). Study of phase behavior of 2, 6-lutidine, 2, 6-lutidine-N-oxide and water mixture using UNIQUAC model with interaction parameters determined by molecular simulations. Fluid Phase Equilibria, 473, 137-144. [Link]
-
Pardasani, P., & Pardasani, R. T. (2011). Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. Rapid Communications in Mass Spectrometry, 25(15), 2167-2176. [Link]
-
The Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry. [Link]
-
Kaczmarek, M. T., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(23), 7240. [Link]
- CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (2017).
-
Science.gov. (n.d.). thermally labile compounds: Topics by Science.gov. [Link]
-
Clark, J. (2023, August 29). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
-
UC Davis Chem. (2013, July 14). Introduction to Ionization and Fragmentation in Mass Spectrometry. [Link]
-
Li, Z. (2020). Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide. Purdue University Graduate School. [Link]
-
Charnley, S. B., & Kuan, Y. J. (2004). Astronomical searches for nitrogen heterocycles. Advances in Space Research, 33(1), 23-28. [Link]
Sources
- 1. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 2. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dimethylpyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic applications of metal complexes with 2,3-Lutidine N-oxide
Steric Optimization in Lewis Base and Oxidative Gold Catalysis[1][2]
Abstract
This application note details the specific utility of 2,3-Lutidine N-oxide (2,3-LNO) as a sterically tuned ligand and oxidant in homogeneous catalysis. Unlike its unhindered analog (pyridine N-oxide) or the more symmetric 2,6-lutidine N-oxide, 2,3-LNO offers a unique "Goldilocks" steric profile.[1][2] This note focuses on two primary applications: (1) Preventing catalyst poisoning in Gold(I)-catalyzed oxidations , and (2) Modulating Lewis acidity in organosilicon-mediated allylation .[1][2] We provide synthesized protocols, mechanistic rationale, and troubleshooting guides for researchers optimizing turnover numbers (TON) in transition metal catalysis.
Introduction: The Steric Advantage
In metal complex catalysis, N-oxides serve two distinct roles: as O-donor ligands (Lewis bases) or as oxygen atom transfer (OAT) reagents (oxidants).[1][2]
The efficiency of these reactions often hinges on the fate of the N-oxide after it reacts.[1][2]
-
The Problem: In many oxidative protocols, the reduced byproduct (the pyridine) binds strongly to the metal center, poisoning the catalyst.[2]
-
The 2,3-LNO Solution: The methyl group at the C2 position provides sufficient steric hindrance to weaken the metal-nitrogen bond of the reduced byproduct, facilitating catalyst turnover.[1][2] Meanwhile, the C3 methyl group modulates solubility and electronic density without imposing the excessive hindrance seen in 2,6-lutidine N-oxide.[1][2]
Ligand Synthesis & Preparation
Note: Commercial 2,3-LNO is available, but high-purity synthesis is required for sensitive catalytic screening.[1][2]
Protocol: Oxidation of 2,3-Lutidine
-
Reagents: 2,3-Lutidine (50 mmol), H₂O₂ (30% aq, 150 mmol), Methyltrioxorhenium (MTO) catalyst (0.5 mol%) or Phosphotungstic acid.[1][2]
-
Setup: Dissolve 2,3-lutidine in DCM (50 mL). Add catalyst.[1][2][3][4][5][6][7]
-
Addition: Dropwise addition of H₂O₂ at 0°C (exothermic control).
-
Reaction: Stir at RT for 6–12 hours. Monitor by TLC (MeOH/DCM 1:9).[1][2]
-
Workup: Quench with MnO₂ (to destroy excess peroxide). Filter over Celite.[1][2]
-
Purification: Vacuum distillation or recrystallization from acetone/hexane.[1][2]
-
QC Check: ¹H NMR (CDCl₃) should show a downfield shift of the C2/C6 protons compared to the starting material.[2]
-
Application I: Gold(I)-Catalyzed Oxidative Functionalization
Context: Gold(I) carbenes are powerful intermediates generated via the oxidation of alkynes.[1][2][8] Pyridine N-oxides are standard oxidants here.[1][2] However, unhindered pyridine byproducts coordinate to Au(I), killing the catalysis.[2]
Mechanism: 2,3-LNO acts as the O-donor.[1][2] Upon oxygen transfer, it becomes 2,3-lutidine.[1][2] The ortho-methyl group prevents the 2,3-lutidine from binding tightly to the linear Au(I) center, keeping the catalyst active.[1][2]
Experimental Protocol: Intermolecular Alkyne Oxidation
Target: Synthesis of
| Parameter | Condition |
| Catalyst | IPrAuNTf₂ (5 mol%) |
| Oxidant | 2,3-Lutidine N-oxide (1.2 equiv) |
| Substrate | Terminal Alkyne (e.g., phenylacetylene derivatives) |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | 60°C |
| Time | 2–6 Hours |
Step-by-Step Procedure:
-
Catalyst Activation: In a glovebox or under N₂, weigh IPrAuNTf₂ (0.025 mmol) into a dried vial.
-
Substrate Mix: Add the alkyne (0.5 mmol) and solvent (2.0 mL DCE).
-
Oxidant Addition: Add 2,3-LNO (0.6 mmol) in one portion.
-
Monitoring: Stir at 60°C. Monitor consumption of alkyne via GC-MS or TLC.
-
Workup: Filter through a short silica plug (eluting with Et₂O) to remove gold residues and the lutidine byproduct.[2] Concentrate and purify via flash chromatography.
Why it works (Causality):
The dissociation constant (
Application II: Lewis Base Catalyzed Allylation
Context: Allylation of aldehydes using allyltrichlorosilanes requires a Lewis base to activate the silicon.[2] Mechanism: 2,3-LNO coordinates to the silicon center, forming a hypervalent silicate.[1][2] This increases the nucleophilicity of the allyl group.[1][2]
Experimental Protocol: Enantioselective Allylation (Racemic Screening)
For chiral versions, chiral N-oxides are used, but 2,3-LNO is the standard for establishing background reactivity.[1][2]
| Parameter | Condition |
| Lewis Base | 2,3-Lutidine N-oxide (10 mol%) |
| Reagent | Allyltrichlorosilane (1.2 equiv) |
| Substrate | Benzaldehyde (1.0 equiv) |
| Base | Diisopropylethylamine (DIPEA) (1.2 equiv) |
| Solvent | CH₂Cl₂ or CH₃CN |
| Temperature | -78°C to 0°C |
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Solvation: Add Benzaldehyde (1.0 mmol), 2,3-LNO (0.1 mmol), and DIPEA (1.2 mmol) in dry CH₂Cl₂ (5 mL). Cool to -78°C.[1][2]
-
Silane Addition: Dropwise add Allyltrichlorosilane (1.2 mmol).
-
Reaction: Allow to warm to 0°C over 4 hours.
-
Quench: Pour into cold saturated NaHCO₃ / KF (1:1) solution.
-
Extraction: Extract with DCM, dry over MgSO₄.
Mechanistic Visualization
Diagram 1: Gold(I) Catalytic Cycle & Steric Prevention of Poisoning
This diagram illustrates how 2,3-LNO facilitates turnover where standard Pyridine N-oxide (PNO) fails.[1][2]
Caption: The 2-methyl group in 2,3-Lutidine prevents the "Poisoned" state, ensuring the byproduct dissociates to regenerate the active Au(I) species.[1][2]
Diagram 2: Lewis Base Activation of Silicon
Caption: 2,3-LNO increases the coordination number of Silicon, enhancing the nucleophilicity of the allyl group.[1][2]
Troubleshooting & Optimization
-
Hygroscopicity: N-oxides are hygroscopic.[1][2] Water is a competitive ligand and can hydrolyze silanes.[1][2]
-
Incomplete Conversion (Gold): If the reaction stalls, it may not be poisoning but rather thermal decomposition of the oxidant.[2]
-
Fix: Add 2,3-LNO in two batches (0.6 equiv at T=0, 0.6 equiv at T=2h).
-
References
-
General Synthesis of N-Oxides
-
Gold Catalysis & N-Oxide Poisoning
-
Lu, B., Li, C., & Zhang, L. (2010).[1][2] Gold-Catalyzed Oxidation of Alkynes with N-Oxides. Journal of the American Chemical Society.[1][2] (Foundational work on the mechanism of N-oxide/Au interaction and the necessity of steric bulk).
-
Note: See also Zhang, L. (2013) regarding "Strategic Approach on N-Oxides in Gold Catalysis" for kinetic data on pyridine inhibition.[1][2]
-
-
Lewis Base Catalysis (Silicon Activation)
-
Structural Characterization
Sources
- 1. 2,3-Dimethylpyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 2. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 8. Homogeneous Gold-Catalyzed Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Large-Scale Synthesis of 2,3-Dimethylpyridine 1-Oxide
Executive Summary
This application note details a robust, scalable protocol for the N-oxidation of 2,3-dimethylpyridine (2,3-lutidine) to 2,3-dimethylpyridine 1-oxide. This transformation is the critical first step in the synthesis of the proton pump inhibitor Rabeprazole .
While laboratory-scale methods often utilize m-chloroperbenzoic acid (m-CPBA), this reagent is cost-prohibitive and hazardous for multi-kilogram scale-up. This guide focuses on the Hydrogen Peroxide / Acetic Acid thermal route, optimized for heat management, cost-efficiency, and safety. We also discuss a catalytic modification using Sodium Tungstate to reduce reaction times.
Key Performance Indicators (KPIs)
| Parameter | Specification |
| Yield | 75% – 85% (Isolated) |
| Purity (HPLC) | > 98.0% |
| Appearance | Off-white to pale yellow solid/oil |
| Scale Suitability | 100 g to 50 kg |
| Critical Hazard | Exothermic decomposition of N-oxides (>190°C) |
Chemical Strategy & Mechanism
The reaction involves the electrophilic attack of a peracid species on the nitrogen lone pair of the pyridine ring. In this protocol, peracetic acid is generated in situ from acetic acid and hydrogen peroxide.[1]
Reaction Scheme:
Mechanistic Insight: 2,3-Lutidine is moderately electron-rich due to the two methyl groups. However, the methyl group at the 2-position provides steric hindrance, slightly reducing the rate of N-attack compared to unsubstituted pyridine. This necessitates elevated temperatures (70–85°C) to drive the reaction, which introduces thermal risks that must be managed via controlled addition.
Graphviz: Reaction Mechanism & Pathway
Caption: Mechanistic pathway showing the in-situ generation of the active oxidant and the subsequent electrophilic attack on the pyridine nitrogen.
Safety Architecture (Critical)
Warning: Pyridine N-oxides are thermally unstable. While 2,3-dimethylpyridine 1-oxide is relatively stable compared to nitrated derivatives, it exhibits significant decomposition energy.
-
Thermal Runaway: The reaction is exothermic (
). -
Induction Period: There is often a lag phase before the reaction "kicks off." DO NOT add all H2O2 at low temperatures; accumulation of unreacted peroxide can lead to a sudden, explosive exotherm upon heating.
-
Decomposition: DSC data indicates onset of decomposition >190°C. However, in the presence of metal contaminants or acid, this onset can lower. Keep process temperature strictly
. -
Peroxide Accumulation: Always test for residual peroxides (KI starch paper) before distillation/concentration.
Detailed Protocol (Scale: 1.0 kg Input)
Equipment Requirements
-
Reactor: 5L or 10L Jacketed Glass Reactor with overhead stirring (PTFE impeller).
-
Temperature Control: Circulating oil/water bath capable of heating to 100°C and rapid cooling.
-
Dosing: Peristaltic pump or pressure-equalizing addition funnel for H2O2.
-
Monitoring: Internal thermocouple, reflux condenser.
Reagents
| Reagent | MW | Mass/Vol | Moles | Eq |
| 2,3-Dimethylpyridine | 107.15 | 1.00 kg | 9.33 | 1.0 |
| Glacial Acetic Acid | 60.05 | 2.50 L | - | Solvent |
| Hydrogen Peroxide (35%) | 34.01 | ~1.10 kg | 11.2 | 1.2 |
| Sodium Tungstate (Optional) | 293.8 | 10.0 g | - | 1 wt% |
Step-by-Step Procedure
Phase 1: Initiation
-
Charge: Load 2,3-Dimethylpyridine (1.0 kg) and Glacial Acetic Acid (2.5 L) into the reactor.
-
(Optional): Add Sodium Tungstate catalyst (10 g) to accelerate the reaction.
-
Heat: Raise the internal temperature to 55–60°C .
-
Activation: Add a small portion (approx. 5% of total volume) of the Hydrogen Peroxide solution.
-
Wait: Stir for 15–30 minutes. Look for a slight exotherm (temperature rise of 2–3°C without external heating) to confirm reaction initiation.
Phase 2: Controlled Addition (The Critical Path)
-
Addition: Once initiation is confirmed, begin the continuous addition of the remaining H2O2.
-
Rate Control: Adjust addition rate to maintain internal temperature between 75°C and 85°C .
-
Note: If temperature exceeds 85°C, stop addition and apply jacket cooling.
-
Note: If temperature drops below 70°C, slow addition and increase jacket heat to ensure consumption of peroxide.
-
-
Post-Reaction: After addition is complete, maintain the mixture at 80°C for 6–9 hours.
-
IPC (In-Process Control): Check conversion via HPLC or TLC (Mobile phase: DCM/MeOH 9:1). Target: <2% unreacted starting material.
Phase 3: Workup & Purification
-
Quench: Cool the mixture to 25°C. Test for peroxides. If positive, add sodium metabisulfite solution until negative.
-
Concentration: Distill off the majority of Acetic Acid/Water under reduced pressure (Vacuum: 50–100 mbar, Bath T: <70°C). Do not distill to dryness to avoid thermal hazards.
-
Neutralization: Dilute the residue with water (1 L). Slowly add 30% NaOH solution to adjust pH to 8–9. Caution: Exothermic.[2]
-
Extraction: Extract the aqueous layer with Ethyl Acetate or Chloroform (
).-
Green Alternative: Use Ethyl Acetate or Toluene to avoid chlorinated solvents.
-
-
Drying: Dry organic phase over anhydrous
. Filter. -
Final Isolation: Concentrate the solvent under vacuum. The product is obtained as an off-white solid or viscous oil.
-
Purification: If high purity is required for pharma use, recrystallize from Acetone/Hexane or perform vacuum distillation (bp ~160°C @ 1 Torr).
-
Process Visualization
Graphviz: Process Flow Diagram (PFD)
Caption: Operational workflow for the synthesis, emphasizing the critical decision point at the IPC stage.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old H2O2 (titer <30%) | Titrate H2O2 before use. Add 0.2 eq excess. |
| Runaway Exotherm | Addition too fast; No induction | Stop addition immediately. Apply max cooling. Ensure initiation step is observed. |
| Dark Color | Temperature >90°C | Keep T < 85°C. Use Nitrogen blanket. |
| Emulsion in Workup | pH incorrect | Ensure pH is >8. Use Brine to break emulsion. |
References
-
Process for the Preparation of Rabeprazole Sodium. World Intellectual Property Organization. Patent WO2010049952. (Describes the industrial relevance and oxidation conditions). Link
-
Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents. CN104592107A. (Provides specific stoichiometry and safety data for the nitration precursor). Link
-
Thermal decomposition of 2-methylpyridine N-oxide. Journal of Loss Prevention in the Process Industries. (Safety data regarding N-oxide decomposition hazards). Link
-
Organic Syntheses Procedure: Pyridine-N-oxide. Organic Syntheses, Coll. Vol. 4, p.828 (1963). (Foundational protocol for pyridine oxidation). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dimethylpyridine 1-Oxide
Welcome to the technical support center for the synthesis of 2,3-dimethylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.
Introduction to 2,3-Dimethylpyridine 1-Oxide Synthesis
The N-oxidation of 2,3-dimethylpyridine (also known as 2,3-lutidine) is a crucial transformation in the synthesis of various pharmaceutical intermediates. The introduction of the N-oxide functionality alters the electronic properties of the pyridine ring, facilitating subsequent reactions such as nitration. While the reaction appears straightforward, achieving high yields consistently requires careful attention to detail and an understanding of potential pitfalls. This guide will address common issues encountered during the synthesis, providing scientifically grounded explanations and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,3-dimethylpyridine 1-oxide?
A1: The most prevalent and effective methods involve the oxidation of 2,3-dimethylpyridine using peroxy acids. These can be used directly, such as with meta-chloroperoxybenzoic acid (m-CPBA), or generated in situ by reacting hydrogen peroxide with a carboxylic acid, most commonly acetic acid to form peracetic acid.[1][2] Catalytic methods using hydrogen peroxide with catalysts like phosphotungstic acid have also been reported to give excellent yields.[3]
Q2: Why is temperature control so critical in this reaction?
A2: The oxidation of pyridines with peroxy acids is a highly exothermic process.[4] Without proper temperature control, the reaction rate can increase uncontrollably, leading to a "runaway reaction." This can cause several problems:
-
Decomposition of the product: Pyridine N-oxides can be thermally unstable, and excessive heat can lead to their decomposition, significantly reducing the yield.
-
Side reactions: Higher temperatures can promote the formation of unwanted byproducts.
-
Safety hazards: A runaway reaction can lead to a rapid increase in pressure and temperature, potentially causing the reaction vessel to rupture. It is crucial to have an adequate cooling system (e.g., an ice bath) readily available.[4]
Q3: My final product is a viscous oil or a sticky solid. How can I obtain a crystalline product?
A3: 2,3-Dimethylpyridine 1-oxide is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This can result in the product appearing as an oil or a sticky solid. To obtain a crystalline product:
-
Thorough drying: Ensure all your glassware is oven-dried before use and that your solvents are anhydrous.
-
Anhydrous workup: During the workup, use a drying agent like anhydrous sodium sulfate or magnesium sulfate to remove any residual water from the organic extracts.
-
Crystallization from a non-polar solvent: Attempt crystallization from a dry, non-polar solvent like diethyl ether or a mixture of ethyl acetate and hexane. Cooling the solution to a low temperature (e.g., in a freezer) can aid crystallization.
Q4: What are the key safety precautions when working with peroxy acids?
A4: Peroxy acids are strong oxidizing agents and must be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Reaction Scale: For unfamiliar reactions, it is advisable to start with a small-scale experiment.
-
Addition of Reagents: The peroxy acid should always be added slowly to the pyridine solution, never the other way around, to maintain control over the reaction temperature.[6]
-
Quenching: At the end of the reaction, any unreacted peroxy acid must be quenched before workup and solvent removal. This can be achieved by adding a reducing agent like sodium bisulfite or sodium thiosulfate solution until a negative test with starch-iodide paper is obtained.[7]
-
Solvent Removal: Never distill the reaction mixture to dryness without ensuring all peroxides have been quenched, as this can lead to an explosion.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 2,3-dimethylpyridine 1-oxide, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Visual Cues:
-
TLC analysis shows a significant amount of starting material remaining even after prolonged reaction time.
-
The reaction mixture does not warm up upon addition of the oxidizing agent (for exothermic reactions).
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| Inactive Oxidizing Agent | Peroxy acids, especially m-CPBA, can degrade over time if not stored properly (they should be kept refrigerated). Hydrogen peroxide solutions can also lose their potency. | Always use fresh, properly stored oxidizing agents. The activity of m-CPBA can be checked by iodometric titration. For hydrogen peroxide, use a freshly opened bottle. |
| Insufficient Amount of Oxidizing Agent | An inadequate molar ratio of the oxidizing agent to the starting material will result in an incomplete reaction. | Use a slight excess (1.1-1.2 equivalents) of the oxidizing agent to ensure complete conversion of the 2,3-dimethylpyridine. |
| Incorrect Reaction Temperature | The oxidation may be too slow at a low temperature, or the oxidizing agent may decompose if the temperature is too high before it can react. | Follow the recommended temperature profile for your chosen method. For the hydrogen peroxide/acetic acid method, a temperature of 70-80°C is often optimal.[5] For m-CPBA, the reaction is typically run at room temperature. |
| Poor Quality Starting Material or Solvents | Impurities in the 2,3-dimethylpyridine or solvents can interfere with the reaction. Water in the solvent can hydrolyze some reagents. | Use purified 2,3-dimethylpyridine and anhydrous solvents. Ensure your acetic acid is glacial if using the hydrogen peroxide method. |
Problem 2: Formation of Multiple Products (Low Purity)
Visual Cues:
-
TLC plate shows multiple spots in addition to the starting material and the desired product.
-
The crude product is a dark-colored oil or solid.
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| Over-oxidation or Side Reactions | Excessive reaction temperature or a large excess of the oxidizing agent can lead to the formation of byproducts. | Maintain strict temperature control throughout the reaction. Use only a slight excess of the oxidizing agent (1.1-1.2 equivalents). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Decomposition of the Product | As mentioned, 2,3-dimethylpyridine 1-oxide can decompose at high temperatures. The decomposition products will contaminate the final product. | Avoid overheating the reaction mixture. During workup, use a rotary evaporator at a moderate temperature to remove the solvent. |
| Acid-catalyzed Side Reactions | If using a method that generates a strong acid (e.g., m-CPBA produces m-chlorobenzoic acid), this can catalyze side reactions. | During the workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any acidic byproducts.[8] |
Problem 3: Difficult Product Isolation and Purification
Visual Cues:
-
Formation of an emulsion during aqueous workup.
-
The product co-distills with the starting material during vacuum distillation.
-
The product fails to crystallize from various solvents.
Potential Causes & Solutions:
| Potential Cause | Explanation | Solution |
| Emulsion Formation | Pyridine derivatives can act as surfactants, leading to the formation of stable emulsions during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite. |
| Similar Boiling Points | 2,3-dimethylpyridine and its N-oxide have relatively close boiling points, making separation by distillation challenging. | If distillation is necessary, use a fractional distillation column to improve separation. Alternatively, consider converting the N-oxide to its hydrochloride salt, which is a solid and can be more easily separated from the unreacted starting material. |
| Hygroscopic Nature of the Product | The presence of water can inhibit crystallization. | Ensure a completely anhydrous workup. If the product is an oil, try co-evaporating it with a dry, non-polar solvent like toluene to azeotropically remove residual water before attempting crystallization. |
| Residual Acidic Impurities | The presence of acidic byproducts (e.g., acetic acid or m-chlorobenzoic acid) can interfere with crystallization. | Thoroughly wash the organic extracts with a base (e.g., sodium bicarbonate solution) during the workup. |
Analytical Troubleshooting
Monitoring the Reaction by Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of a polar and a non-polar solvent, such as ethyl acetate/hexane or dichloromethane/methanol. The optimal ratio will depend on the specific compounds.
-
Visualization: UV light (254 nm) and/or staining with iodine.
-
Expected Results: The product, 2,3-dimethylpyridine 1-oxide, is more polar than the starting material, 2,3-dimethylpyridine. Therefore, the product spot will have a lower Rf value (it will travel a shorter distance up the TLC plate) than the starting material spot. An ideal reaction will show the disappearance of the starting material spot and the appearance of a new, lower Rf spot for the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the structure of your product and identifying impurities.
-
¹H NMR:
-
2,3-Dimethylpyridine (Starting Material): You will observe signals for the two methyl groups and the aromatic protons.
-
2,3-Dimethylpyridine 1-Oxide (Product): The formation of the N-oxide bond causes a downfield shift of the aromatic protons, particularly the proton at the 6-position, due to the deshielding effect of the N-oxide group. The methyl group signals will also be slightly shifted.[9]
-
-
¹³C NMR:
-
Similar to ¹H NMR, the carbon atoms in the pyridine ring will experience a shift in their resonance frequencies upon N-oxidation. The carbons adjacent to the nitrogen will be most affected.[9]
-
Troubleshooting with NMR:
-
Presence of starting material: If you see peaks corresponding to 2,3-dimethylpyridine in the NMR spectrum of your product, the reaction was incomplete.
-
Broad peaks: Broadening of the aromatic signals could indicate the presence of paramagnetic impurities or that the sample is not fully dissolved. The hygroscopic nature of the product can also lead to broad -OH peaks from absorbed water.
-
Unexpected signals: The presence of unexpected peaks may indicate the formation of side products. Compare the spectrum to literature data for potential impurities.
Experimental Protocols
Method 1: Oxidation with Hydrogen Peroxide and Acetic Acid
This method generates peracetic acid in situ and is a cost-effective and common procedure.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethylpyridine (1 equivalent) and glacial acetic acid (3-5 equivalents).
-
Heat the mixture to 60-70°C in an oil bath.
-
Slowly add a 30-35% aqueous solution of hydrogen peroxide (1.1-1.2 equivalents) dropwise to the stirred solution. Caution: The reaction is exothermic; maintain the temperature between 70-80°C by controlling the rate of addition and using a cooling bath if necessary.
-
After the addition is complete, continue to stir the reaction mixture at 70-80°C for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Workup:
-
Carefully quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium bisulfite until a negative test with starch-iodide paper is obtained.
-
Neutralize the acetic acid by carefully adding a saturated aqueous solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic (pH > 8). Caution: This neutralization is highly exothermic and will release CO₂ gas if bicarbonate is used. Perform this step slowly and with efficient cooling.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or chloroform (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., diethyl ether/hexane).
Method 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This method is often cleaner and proceeds under milder conditions but is more expensive.
Step-by-Step Methodology:
-
Dissolve 2,3-dimethylpyridine (1 equivalent) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0°C.
-
In a separate flask, dissolve m-CPBA (1.1-1.2 equivalents) in the same solvent.
-
Add the m-CPBA solution dropwise to the stirred 2,3-dimethylpyridine solution, maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup:
-
The byproduct, meta-chlorobenzoic acid, is poorly soluble in dichloromethane/chloroform and may precipitate out. If so, it can be removed by filtration.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any remaining acidic byproduct.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization.
Visualizations
Experimental Workflow for 2,3-Dimethylpyridine 1-Oxide Synthesis
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
- CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
Review of Advanced Oxidation Processes Based on Peracetic Acid for Organic Pollutants. Available at: [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. Available at: [Link]
- CN1982297A - Synthesis of pyridine-N-oxide. Google Patents.
-
Pyridine is pink following distillation. Reddit. Available at: [Link]
-
How to Dispose of Hydrogen Peroxide - Lab Alley. Available at: [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available at: [Link]
-
Org. Syn. Coll. Vol. 5, 414 - Organic Syntheses. Available at: [Link]
-
Synthesis - General tips for improving yield? Reddit. Available at: [Link]
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. Available at: [Link]
-
Photoreduction of pyridine N-oxide. (a) Light and dark experiment with... ResearchGate. Available at: [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3- b]pyridine-2-carboxamide Series. Available at: [Link]
-
Hydrogen Peroxide - Hazardous Substance Fact Sheet. Available at: [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]
-
Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
H2O2 Safety and Handling of Hydrogen Peroxide.pdf - Solvay. Available at: [Link]
-
pyridine-n-oxide - Organic Syntheses Procedure. Available at: [Link]
-
Reactivity of Peracetic Acid with Organic Compounds: A Critical Review. ResearchGate. Available at: [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]
-
Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative. PubMed. Available at: [Link]
-
How to Dispose of Hydrogen Peroxide. Oreate AI Blog. Available at: [Link]
-
What could be reason for getting a very low yield in organic chemistry? Quora. Available at: [Link]
-
Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica. Available at: [Link]
-
Workup: mCPBA Oxidation - Department of Chemistry : University of Rochester. Available at: [Link]
-
Investigation of O(3P) Initiated Oxidation Products of 2,3-Dimethylfuran Using Synchrotron Photoionization. PubMed. Available at: [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]
-
Mechanistic Insight for Disinfection Byproduct Formation Potential of Peracetic Acid and Performic Acid in Halide-Containing Water. Environmental Science & Technology - ACS Publications. Available at: [Link]
-
Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. Available at: [Link]
-
Chemical/Biological and Decontamination Agent Information. I-WASTE DST | US EPA. Available at: [Link]
-
m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]
-
Photoelectrochemical water oxidation improved by pyridine N-oxide as a mimic of tyrosine-Z in photosystem II. Chemical Science (RSC Publishing). Available at: [Link]
-
Recent trends in the chemistry of pyridine N-oxides. Arkivoc. Available at: [Link]
-
Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PMC - NIH. Available at: [Link]
-
Peracids in water treatment: A critical review. OuluREPO. Available at: [Link]
-
3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. Available at: [Link]
-
N-oxidation of Pyridine Derivatives - Supporting Information. Available at: [Link]
-
NMR Studies on [2 + 3] Cycloaddition of Nitrile Oxides to Polyunsaturated Medium Size Rings. ResearchGate. Available at: [Link]
Sources
- 1. CN1982297A - Synthesis of pyridine-N-oxide - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2,3-Dimethylpyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Workup [chem.rochester.edu]
- 9. rsc.org [rsc.org]
Technical Support Center: Purification of 2,3-Lutidine N-Oxide
Welcome to the technical support center for the purification of 2,3-lutidine N-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity N-oxide product, free from unreacted 2,3-lutidine and other process impurities.
Understanding the Challenge: The Physicochemical Landscape
The successful separation of 2,3-lutidine N-oxide from its parent amine, 2,3-lutidine, hinges on exploiting the key differences in their physical and chemical properties. The introduction of the N-oxide functionality dramatically alters the molecule's polarity, basicity, and, consequently, its solubility and chromatographic behavior.
Here's a comparative overview of the key properties:
| Property | 2,3-Lutidine | 2,3-Lutidine N-oxide | Rationale for Separation |
| Molecular Weight | 107.15 g/mol | 123.15 g/mol | The relatively small difference in molecular weight makes simple distillation challenging. |
| Boiling Point | 162-163 °C[1] | Higher, due to increased polarity and intermolecular forces. | A significant difference allows for removal of volatile 2,3-lutidine under reduced pressure. |
| pKa of Conjugate Acid | 6.57[2] | ~0.79 (estimated, similar to pyridine N-oxide)[3] | The N-oxide is a much weaker base, which is the cornerstone of acid-base extraction techniques for separation. |
| Solubility | Soluble in organic solvents like ether and methanol[1]. | Generally more soluble in polar solvents like water and less soluble in nonpolar organic solvents. | Differential solubility allows for selective extraction and precipitation/crystallization. |
| Physical State | Colorless to slightly yellow liquid[1][2] | Typically a solid at room temperature; can be a hygroscopic crystalline powder.[4][5] | The difference in physical states enables purification by crystallization. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of 2,3-lutidine N-oxide in a practical question-and-answer format.
Q1: My reaction is complete, but I'm struggling with an oily product that won't solidify. How can I isolate my 2,3-lutidine N-oxide?
A1: Oily products are a common issue, often due to the presence of residual solvent, unreacted starting material, or byproducts.
-
Root Cause Analysis: The primary culprits are often residual acetic acid (if used as a solvent for oxidation) and unreacted 2,3-lutidine. The hygroscopic nature of many pyridine N-oxides can also contribute to a syrupy consistency.[6]
-
Troubleshooting Workflow:
-
Step 1: Removal of Volatile Impurities: First, ensure all volatile components are removed. This includes the unreacted 2,3-lutidine and any organic solvents used in the reaction or workup. This can be achieved by distillation under reduced pressure.[7]
-
Step 2: Acid Scavenging: If you've used an acid like m-CPBA or hydrogen peroxide in acetic acid, residual acid can prevent crystallization. A common technique is to repeatedly add water and concentrate the mixture under vacuum to azeotropically remove traces of acetic acid.[5][7]
-
Step 3: Crystallization: Once you have a concentrated, semi-purified N-oxide, induce crystallization. This can be achieved by dissolving the residue in a minimal amount of a hot solvent in which the N-oxide is soluble and the impurities are not (or vice versa), and then cooling slowly. Suitable solvents can include diethyl ether or mixtures of polar and non-polar solvents.[4][5]
-
Q2: How can I effectively remove unreacted 2,3-lutidine from my N-oxide product?
A2: The significant difference in basicity between 2,3-lutidine and its N-oxide is the key to a successful separation via acid-base extraction.
-
Mechanism: 2,3-Lutidine, being a stronger base (pKa of conjugate acid ≈ 6.57), will be readily protonated by a dilute acid to form a water-soluble salt.[2] In contrast, 2,3-lutidine N-oxide is a much weaker base and will remain in the organic phase under these conditions.[3]
-
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or chloroform.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 20% H₂SO₄).[8] The protonated 2,3-lutidine will move into the aqueous layer.
-
Repeat the acid wash 2-3 times to ensure complete removal of the unreacted starting material.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude N-oxide.[4]
***dot graph SeparationWorkflow { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Crude [label="Crude Reaction Mixture\n(2,3-Lutidine & N-Oxide)"]; Dissolve [label="Dissolve in\nOrganic Solvent"]; Extract [label="Wash with\nDilute Acid"]; Organic [label="Organic Layer\n(N-Oxide)"]; Aqueous [label="Aqueous Layer\n(Protonated Lutidine)"]; Dry [label="Dry & Concentrate"]; Pure [label="Pure N-Oxide"];
Crude -> Dissolve; Dissolve -> Extract; Extract -> Organic [label="Product"]; Extract -> Aqueous [label="Impurity"]; Organic -> Dry; Dry -> Pure; }
Caption: Acid-base extraction workflow for separating 2,3-lutidine from its N-oxide.
-
Q3: I've performed the acid-base extraction, but my N-oxide is still not pure. What are my next steps?
A3: For higher purity, chromatographic separation or recrystallization is recommended.
-
Column Chromatography: Flash chromatography is a powerful technique for separating compounds with different polarities. Due to its high polarity, 2,3-lutidine N-oxide will have a strong affinity for a polar stationary phase like silica gel.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is typically effective. The less polar 2,3-lutidine will elute first, followed by the more polar N-oxide.
-
-
Recrystallization: This is an excellent method for purifying solid products.
-
Solvent Selection: The ideal solvent is one in which the N-oxide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Diethyl ether is a commonly used solvent for crystallizing lutidine N-oxides.[4][5]
-
Procedure: Dissolve the crude N-oxide in a minimum amount of hot solvent, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly. The pure N-oxide should crystallize out, leaving the more soluble impurities in the mother liquor.
-
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.
-
Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel on a plate) and a mobile phase.
-
Procedure:
-
Spot a small amount of your crude mixture and the purified fractions onto a TLC plate.
-
Develop the plate in a chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under UV light or by using an iodine chamber.
-
-
Interpretation: The more polar 2,3-lutidine N-oxide will have a lower Rf value (travel a shorter distance up the plate) compared to the less polar 2,3-lutidine. A pure product will show a single spot on the TLC plate.
Caption: TLC visualization of 2,3-lutidine and its more polar N-oxide.
In-Depth Experimental Protocols
Protocol 1: N-Oxidation of 2,3-Lutidine
This protocol is a general guideline; reaction times and temperatures may need to be optimized.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-lutidine in a suitable solvent such as glacial acetic acid.[7]
-
Slowly add the oxidizing agent (e.g., 35% hydrogen peroxide) to the solution while maintaining the temperature (e.g., 80 °C).[7]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
Protocol 2: Work-up and Purification
-
Remove the excess acetic acid under reduced pressure. To ensure complete removal, add water and co-distill several times.[5]
-
Dissolve the residue in water and adjust the pH to approximately 10 with a base like sodium carbonate.[4][5]
-
Extract the aqueous solution multiple times with chloroform or dichloromethane to isolate the N-oxide.[4]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2,3-lutidine N-oxide.
-
Further purify the crude product by recrystallization from a suitable solvent like diethyl ether.[4][5]
References
-
Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 2,3-Lutidine Manufacturers Suppliers Factory. Retrieved from [Link]
-
JoVE. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Lutidine. PubChem Compound Summary for CID 11420. Retrieved from [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. PubMed Central. Retrieved from [Link]
-
Reddit. (2022). How to dry pyridine N-oxide obtained commerically. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
Eureka | Patsnap. (n.d.). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Retrieved from [Link]
-
JoVE. (2017). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]
- Google Patents. (n.d.). US3467659A - Process for the reduction of pyridine n-oxides.
-
JoVE. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Retrieved from [Link]
-
ResearchGate. (2022). Toward an Inherently Safer Alternative for Operating N- oxidation of Alkylpyridines: Effect of N -oxide on Lutidine – Water Phase Separation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Analytical Techniques for Assaying Nitric Oxide Bioactivity. PubMed. Retrieved from [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. Retrieved from [Link]
-
ACS Publications. (2013). Efficient Reaction Based Colorimetric Probe for Sensitive Detection, Quantification, and On-Site Analysis of Nitrite Ions in Natural Water Resources. Analytical Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Determination of Nitric Oxide and Its Metabolites in Biological Tissues Using Ozone-Based Chemiluminescence Detection: A State-of-the-Art Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Lutidine. PubChem Compound Summary for CID 11420. Retrieved from [Link]
-
Diva-portal.org. (2021). The impact of various chromatographic conditions on the separation of modified and unmodified oligonucleotides. Retrieved from [Link]
-
Reddit. (2022). How to dry pyridine N-oxide obtained commerically. r/Chempros. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Analytical Chemistry of Nitric Oxide. PubMed Central. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Complexation with diol host compounds. Part 32.† Separation of lutidine isomers by 1,1,6,6-tetraphenylhexa-2,4-diyne-1,6-diol. RSC Publishing. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2,3-Lutidine | 583-61-9 [chemicalbook.com]
- 3. baranlab.org [baranlab.org]
- 4. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate [jove.com]
- 6. reddit.com [reddit.com]
- 7. Video: Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate [jove.com]
- 8. sfdchem.com [sfdchem.com]
Temperature control in the nitration of 2,3-Dimethylpyridine 1-oxide
Topic: Temperature Control & Thermal Safety Protocols
Document ID: TS-NIT-23LUT-04 Role: Senior Application Scientist Status: Active / Verified
Executive Summary
The nitration of 2,3-dimethylpyridine 1-oxide (also known as 2,3-lutidine N-oxide) to synthesize 4-nitro-2,3-dimethylpyridine 1-oxide is a critical intermediate step in the production of proton-pump inhibitors like Rabeprazole .
This reaction presents a distinct "Thermal Trap" : The pyridine ring is deactivated by the N-oxide moiety, requiring high temperatures (80–100°C) to drive substitution. However, the mixing of reagents is highly exothermic. If the reaction mixture is heated too quickly after addition, or if the reagents are added too cold without reacting, accumulation occurs. This leads to a sudden, catastrophic release of energy (thermal runaway) once the threshold temperature is reached.
This guide addresses the precise temperature controls required to navigate this narrow window between kinetic inertness and explosive decomposition .
Module 1: Critical Safety & Thermal Dynamics
Q1: Why did my reaction temperature spike uncontrollably during the heating ramp?
Diagnosis: You likely encountered Reagent Accumulation followed by a Runaway Exotherm .
Technical Explanation: In nitration reactions, the rate of heat generation is proportional to the reaction rate.
-
The Trap: If you add the nitrating agent (HNO₃/H₂SO₄) at a temperature that is too low (e.g., <0°C) for this specific deactivated substrate, the reaction does not occur immediately. The nitrating agent merely accumulates in the vessel.
-
The Trigger: When you begin the ramp to the target reaction temperature (e.g., 90°C), the accumulated reagents react simultaneously rather than sequentially.
-
The Result: The heat generation rate (
) exceeds the cooling capacity ( ), causing a rapid temperature spike that can trigger secondary decomposition of the N-oxide (onset ~120–130°C).
Corrective Action:
-
Adopt "Hot" Addition (Advanced): Industrial protocols often recommend adding the nitrating agent at a slightly elevated temperature (e.g., 40–50°C) where the reaction is instantaneous but controllable, preventing accumulation.
-
Strict Ramp Control: If adding cold (0–20°C), hold the mixture for 30–60 minutes to ensure homogeneity, then ramp temperature at a maximum rate of 1°C/min to the target hold temperature.
Q2: What is the safe operating window for the reaction phase?
Recommendation: 85°C to 100°C .
-
< 80°C: Conversion is kinetically slow due to the electron-withdrawing N-oxide group.
-
> 120°C: Significant risk of denitration and ring decomposition . Decomposition of the nitrated product releases ~455 kJ/kg, which is significantly higher than the starting material.[1]
Module 2: Troubleshooting Yield & Selectivity
Q3: I am seeing low yields (<50%) and high amounts of unreacted starting material. What is wrong?
Diagnosis: Likely Water Interference or Insufficient Activation Energy .
Root Cause Analysis:
-
Water Content: The active electrophile is the nitronium ion (
). Water (from wet reagents or generated during the reaction) hydrates this ion, deactivating it. -
Temperature: If the reaction is kept at 60–70°C to "play it safe," the activation energy barrier at the C4 position is not overcome.
Solution:
-
Use Oleum: Ensure the sulfuric acid used has sufficient strength (or use Oleum) to act as a dehydrating agent, keeping the equilibrium shifted toward
. -
Target 90°C: You must hold the reaction at 90–100°C for at least 2–4 hours to ensure conversion.
Q4: Can I use Potassium Nitrate (KNO₃) instead of Fuming Nitric Acid?
Verdict: Yes, and it is recommended for safety.
Advantages:
-
Thermal Control: Using KNO₃ in H₂SO₄ generates the nitrating species in situ without the violent exotherm associated with mixing liquid acids.
-
Environment: drastically reduces the emission of brown NOx fumes.
-
Protocol: Dissolve substrate in H₂SO₄. Add KNO₃ slowly at 0–20°C. Then heat to 90°C. This method frequently yields >90% with higher purity.
Module 3: Standardized Operating Procedure (SOP)
Method: Batch Nitration using KNO₃/H₂SO₄ (Safer Alternative)
| Step | Operation | Temperature Setpoint | Critical Note |
| 1 | Dissolution | 10°C – 20°C | Dissolve 2,3-dimethylpyridine 1-oxide in conc. H₂SO₄ (98%).[2][3] Exothermic solvation. |
| 2 | Addition | 0°C – 20°C | Add KNO₃ (solid or solution in H₂SO₄) portion-wise. Do not exceed 20°C. |
| 3 | Dwell | 20°C | Stir for 30 mins. Ensure solids are dissolved.[2] Prevents hot-spots. |
| 4 | Ramp | 20°C | Ramp rate: 1°C/min . Monitor internal temp closely.[4][5] |
| 5 | Reaction | 85°C – 95°C | Hold for 2–3 hours. Monitor via HPLC.[2][3] Do not exceed 110°C. |
| 6 | Quench | < 10°C | Cool mixture to RT, then pour onto ice. High exotherm during hydration. |
| 7 | Neutralization | < 20°C | Adjust pH to 7–8 with Ammonia or Na₂CO₃. Product precipitates.[2][4] |
Module 4: Visualizing the Thermal Logic
Diagram 1: The Thermal Safety Decision Tree
This diagram illustrates the critical decision pathways to avoid thermal runaway during the nitration process.
Caption: Logic flow demonstrating how low-temperature accumulation creates a "thermal bomb" risk during the heating phase.
Diagram 2: Reaction Pathway & Impurity Profile
Understanding the temperature dependence of by-products.
Caption: Temperature-yield dependence showing the narrow window for successful nitration versus decomposition.
References
-
Jiangsu Zhongbang Pharma. (2015).[3] Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107B.
- Source of the KNO₃/H₂SO₄ protocol and yield d
-
Li, Y., et al. (2015). Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology.[2] Journal of Chemical Research.[2][6]
- Provides thermal data, decomposition thresholds (120°C peak), and microreactor safety comparisons.
-
MDPI Process Safety. (2024). Process Safety Assessment of the Entire Nitration Process. Process Saf.[1][2][7] Environ. Prot.
- General grounding for nitration calorimetry and thermal runaway physics.
-
AK Scientific. (2024). Safety Data Sheet: 2,3-Dimethyl-4-Nitropyridine N-Oxide.[8]
-
Safety handling and hazard identification.[8]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. aksci.com [aksci.com]
Byproduct formation during the synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide. Here, we address common challenges and frequently asked questions to help you navigate potential pitfalls, optimize your reaction conditions, and ensure the safe and efficient production of your target compound. Our approach is rooted in established reaction mechanisms and practical, field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing a systematic approach to identify the root cause and implement effective solutions.
Issue 1: Low Yield of 2,3-Dimethyl-4-Nitropyridine 1-Oxide
Question: My reaction is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the nitration of 2,3-dimethylpyridine 1-oxide are often traced back to suboptimal reaction conditions or incomplete conversion of the starting material. Here’s a breakdown of potential causes and corrective actions:
-
Inadequate Temperature Control: The nitration of pyridine N-oxides is a highly exothermic reaction. If the temperature is not carefully controlled, it can lead to the formation of undesired byproducts and degradation of the starting material or product.[1]
-
Solution: Maintain a strict temperature profile throughout the addition of the nitrating agent. For mixed acid nitrations (HNO₃/H₂SO₄), this typically involves cooling the reaction mixture in an ice bath.[2][3] A gradual, dropwise addition of the nitrating agent is crucial to dissipate the heat generated. For syntheses using potassium nitrate in sulfuric acid, a specific temperature range for addition and subsequent heating is also critical for high yields.[4][5]
-
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to the presence of unreacted 2,3-dimethylpyridine 1-oxide in your final product mixture.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred for the recommended duration at the specified temperature to drive it to completion.
-
-
Suboptimal Nitrating Agent: The choice and concentration of the nitrating agent are critical.
-
Solution: For mixed acid nitrations, use a combination of concentrated or fuming nitric acid and concentrated sulfuric acid.[2][6] The sulfuric acid acts as a catalyst and dehydrating agent. An alternative, often higher-yielding and safer method, involves the use of potassium nitrate in concentrated sulfuric acid.[4][5] This method can reduce the formation of hazardous nitrogen oxide fumes.
-
-
Losses During Work-up: The product can be lost during the extraction and purification steps.
-
Solution: 2,3-Dimethyl-4-nitropyridine 1-oxide is soluble in chlorinated solvents like dichloromethane.[4] Ensure efficient extraction from the aqueous phase after neutralization. Be mindful of the product's solubility during any recrystallization steps to minimize losses.
-
Issue 2: Product Purity is Low / Presence of Significant Impurities
Question: My final product shows significant impurities upon analysis (e.g., by NMR or HPLC). What are these byproducts and how can I avoid them?
Answer:
The formation of byproducts is a common challenge. While the N-oxide group strongly directs nitration to the 4-position, deviations from optimal conditions can lead to side reactions.
-
Potential Byproducts:
-
Unreacted Starting Material: As discussed above, incomplete reaction is a common source of impurity.
-
Isomeric Byproducts: While the 4-nitro isomer is the major product, extreme temperatures could potentially lead to small amounts of other nitrated isomers. The electronic effects of the N-oxide and the two methyl groups strongly favor the 4-position, making other isomers less likely under controlled conditions.
-
Over-nitration Products: Although less common due to the deactivating effect of the first nitro group, harsh conditions (e.g., high concentration of nitrating agent, elevated temperatures for extended periods) could theoretically lead to dinitration.
-
Degradation Products: The harsh, strongly acidic and oxidizing environment can lead to the degradation of the pyridine ring, especially with poor temperature control. This can result in a complex mixture of impurities.
-
N-Hydroxylamine Byproducts: While more relevant to the reduction of the nitro group, it's worth noting that N-oxide functionalities can be reactive, and under certain conditions, side reactions at the N-oxide group are possible.[7]
-
-
Strategies for Minimizing Byproduct Formation:
-
Strict Temperature Control: This is the most critical factor. Maintaining the recommended temperature range minimizes the rates of side reactions.
-
Controlled Stoichiometry: Use the correct molar equivalents of the nitrating agent. A large excess may increase the likelihood of over-nitration.
-
Choice of Nitrating System: The use of potassium nitrate in sulfuric acid has been reported to produce a cleaner reaction with higher purity compared to mixed acids, likely due to a more controlled release of the nitronium ion and reduced formation of NOx gases.[4][5]
-
Issue 3: Formation of Brownish-Yellow Fumes During the Reaction
Question: During the nitration step, I observe the evolution of brownish-yellow gas. What is this, and is it a cause for concern?
Answer:
The brownish-yellow fumes are nitrogen dioxide (NO₂) and other nitrogen oxides (NOx).[4] This is a common observation in nitration reactions, particularly when using nitric acid.
-
Cause: These gases are formed from side reactions of nitric acid, especially at elevated temperatures. Their presence indicates that the reaction conditions may be too harsh, which can lead to lower yields and the formation of byproducts.
-
Concerns:
-
Safety Hazard: NOx gases are toxic and pose a significant inhalation hazard.
-
Environmental Impact: The release of these gases is an environmental concern.
-
Indicator of Poor Reaction Control: Excessive fume production suggests that the reaction is not proceeding as cleanly as it could be.
-
-
Solutions:
-
Perform the reaction in a well-ventilated fume hood. This is mandatory for safety.
-
Optimize Reaction Conditions: Better temperature control and slower addition of the nitrating agent can minimize NOx formation.
-
Alternative Nitrating Agent: Consider using potassium nitrate in sulfuric acid, which is reported to significantly reduce or eliminate the generation of these fumes.[4][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in the nitration reaction?
A1: Concentrated sulfuric acid serves two primary roles in this reaction. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Second, it acts as a dehydrating agent, sequestering the water molecule produced during the formation of the nitronium ion and driving the equilibrium towards product formation.
Q2: Can I use a different solvent for this reaction?
A2: The nitration is typically carried out using the mixed acids or a solution in concentrated sulfuric acid as the reaction medium.[2][4] These strong acids are necessary to generate the nitronium ion. The use of other organic solvents is generally not compatible with these powerful nitrating systems.
Q3: My final product is a yellow to orange solid. Is this normal?
A3: Yes, 2,3-dimethyl-4-nitropyridine 1-oxide is typically described as a yellow to orange crystalline solid. The color is characteristic of many nitrated aromatic compounds.
Q4: What are the key safety precautions I should take during this synthesis?
A4:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhaling toxic NOx fumes and acid vapors.
-
Handling Strong Acids and Oxidizers: Exercise extreme caution when handling concentrated nitric and sulfuric acids. They are highly corrosive. The nitrating mixture is a strong oxidizing agent.
-
Exothermic Reaction: Be prepared for a highly exothermic reaction. Use an ice bath for cooling and add reagents slowly to maintain control over the reaction temperature.
-
Quenching: The quenching of the reaction mixture by pouring it onto ice should be done slowly and carefully to manage the heat generated. Neutralization with a base like sodium carbonate will also be exothermic and can cause frothing.[3]
Q5: What is the mechanism for the nitration of 2,3-dimethylpyridine 1-oxide?
A5: The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid.
-
Electrophilic attack of the nitronium ion on the electron-rich pyridine N-oxide ring, predominantly at the 4-position. The N-oxide group is strongly activating and ortho-, para-directing. The 4-position is sterically more accessible than the 2-position and electronically favored.
-
Formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion).
-
Deprotonation of the intermediate by a weak base (like HSO₄⁻) to restore the aromaticity of the ring and yield the final product, 2,3-dimethyl-4-nitropyridine 1-oxide.
Visualizing the Process
Reaction Scheme and Potential Byproducts
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow for Low Purity
Sources
- 1. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 2. 2,3-Dimethyl-4-nitropyridine-N-oxide | C7H8N2O3 | CID 148223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 4. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 5. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 6. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 7. rushim.ru [rushim.ru]
Technical Support Guide: Solvent Optimization for 2,3-Lutidine N-oxide
Executive Summary: The "Blocked Alpha" Challenge
2,3-Lutidine N-oxide presents a unique solvato-kinetic challenge compared to unsubstituted pyridine N-oxides. The methyl group at the C-2 position blocks the standard site of nucleophilic attack and metal insertion, forcing reactivity to the C-6 position (for C-H activation) or the benzylic C-2 methyl group (for Boekelheide rearrangement).
The Core Conflict:
-
Polarity: The N-O bond creates a high dipole moment (~4.3 D), requiring polar solvents for solubility.
-
Reactivity: Key catalytic cycles (e.g., Pd-catalyzed arylation) often require non-polar solvents (Toluene) to prevent solvent coordination from inhibiting the catalyst.
This guide provides the protocols to resolve this conflict.
Solvent Selection Matrix
Quick Reference: Matching Solvent to Reaction Class
| Reaction Class | Primary Solvent System | Key Additive/Co-solvent | Why this works (Mechanism) |
| Pd-Catalyzed C-H Activation | Toluene (Anhydrous) | None (Heterogeneous slurry) | Non-polar media promotes "agostic" C-H interaction; prevents solvent competition for Pd sites. |
| Boekelheide Rearrangement | Acetic Anhydride (Neat) or DCM | TFAA (if using DCM) | Avoids H-donor solvents that trap radical intermediates. |
| Deoxygenation (Reduction) | Methanol | Ammonium Formate | High solubility facilitates H-transfer from formate to the N-O bond. |
| Nucleophilic Addition | THF or DCM | TMSCN (activator) | Aprotic environment prevents quenching of the activated N-O complex. |
| Recrystallization | Heptane/Toluene | - | Exploits the steep solubility curve vs. temperature to crash out the product. |
Module 1: C-H Activation (The Fagnou Protocol)
User Issue: "I am trying to arylate 2,3-lutidine N-oxide using Pd(OAc)2. The starting material is insoluble in Toluene at room temperature. Should I switch to DMF?"
Technical Directive: NO. Do not switch to DMF or DMSO for direct arylation if you seek high turnover numbers (TON).
The Causality
While DMF dissolves the substrate, it is a strong coordinating ligand. It binds to the electrophilic Pd(II) species, displacing the weak N-oxide coordination required for the Concerted Metalation-Deprotonation (CMD) pathway. Toluene, despite poor room-temp solubility, allows the reaction to proceed because the substrate dissolves at reaction temperature (110°C).
Optimized Protocol (C-6 Arylation)
-
Solvent: Toluene (0.3 M concentration relative to N-oxide).
-
Catalyst: Pd(OAc)₂ (5 mol%) + P(t-Bu)₃[1]·HBF₄ (15 mol%).
-
Base: K₂CO₃ (2 equiv).
-
Procedure:
-
Mix solid 2,3-lutidine N-oxide, catalyst, ligand, and base in the flask.
-
Evacuate/backfill with Argon (3x).
-
Add degassed Toluene.[2] Note: The mixture will be a slurry.
-
Heat to 110°C . The N-oxide will solubilize as the reaction progresses.
-
Critical Check: If conversion stalls, add 10-20 mol% Pivalic Acid (PivOH). This acts as a "proton shuttle" in the non-polar toluene medium.
-
Module 2: The Boekelheide Rearrangement[3][4]
User Issue: "My rearrangement of 2,3-lutidine N-oxide with acetic anhydride yields 25% of a methylated side product. How do I stop this?"
Technical Directive: You are likely using a solvent or atmosphere that supports radical propagation.
The Causality
The Boekelheide reaction proceeds via a [3,3]-sigmatropic rearrangement, but it can leak into a radical pair mechanism (homolysis of the N-O bond). If you run this in a solvent with abstractable hydrogen atoms (like THF or unpurified ethers) or under Oxygen, the radical intermediate will abstract a proton or couple with oxygen, diverting from the acetoxymethyl product.
Optimized Protocol
-
Reagent/Solvent: Use Acetic Anhydride (Ac₂O) as both reagent and solvent.
-
Temperature: Reflux (approx. 140°C).[3]
-
Atmosphere: Strict Argon/Nitrogen. (Oxygen promotes radical scavenging).
-
Alternative (Room Temp):
-
If thermal degradation is observed, switch to Trifluoroacetic Anhydride (TFAA) in DCM at 0°C -> RT.
-
Why? The trifluoroacetyl group is more electron-withdrawing, lowering the activation energy for the rearrangement, allowing it to proceed below the thermal threshold of radical formation.
-
Module 3: Purification & Workup (The "Crash Out" Method)
User Issue: "2,3-Lutidine N-oxide is hygroscopic and water-soluble. I lose half my material during aqueous extraction."
Technical Directive: Avoid aqueous extraction if possible. Use "Solid Phase Drying" or "Azeotropic Removal."
Troubleshooting Workflow
Figure 1: Decision tree for maximizing recovery of hygroscopic N-oxides.
Detailed Protocol (Heptane/Toluene Recrystallization)
-
Suspend the crude solid in Heptane (6 mL per gram of substrate).
-
Heat to 95°C (reflux).
-
Add Toluene dropwise until the solution becomes clear.
-
Turn off heat and let cool slowly in the oil bath (annealing).
-
Once at RT, move to an ice bath for 30 mins.
-
Filter the white, fluffy crystals. Recovery is typically >90%. [2]
FAQ: Specific Solvent Interactions
Q: Can I use Ethanol for the reduction of 2,3-Lutidine N-oxide? A: Yes, but Methanol is superior. When using Ammonium Formate/Pd-C, the solubility of ammonium formate is significantly higher in methanol, ensuring a faster hydrogen transfer rate. Ethanol often requires heating to solubilize the formate, which can lead to over-reduction.
Q: Why does my reaction turn black immediately in THF? A: If using strong bases (like n-BuLi) in THF, you are likely deprotonating the C-2 methyl group (benzylic position) rather than the ring. THF solvates the lithium cation well, making the base more aggressive. For ring functionalization, stick to weaker bases (Carbonates) in non-polar solvents.
Q: I see water droplets in my NMR tube (CDCl3). Is my N-oxide wet? A: 2,3-Lutidine N-oxide is deliquescent . It pulls moisture from the air rapidly.
-
Fix: Store the solid under Argon. If the NMR shows water, dry the bulk material by azeotropic distillation with toluene on a rotovap (40°C, 40 mmHg) before weighing for reactions.
References
-
Fagnou, K. et al. (2006). "A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society.[3]
-
Boekelheide, V. & Linn, W. J. (1954).[3] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society.[3]
-
Charette, A. B. et al. (2016). "Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides." Organic Syntheses.
-
Reissig, H. U. et al. (2023).[4] "The Boekelheide Rearrangement of Pyrimidine N-oxides... Evidence for the Participation of Radical Intermediates."[4][5][6] Chemistry - A European Journal.[4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 4. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 2,3-Dimethylpyridine 1-oxide Storage & Handling
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because your 2,3-Dimethylpyridine 1-oxide (CAS: 22710-07-2) has changed color, liquefied, or lost potency.[1]
While Pyridine N-oxides are generally thermally stable, they are chemically "spring-loaded."[1] The N-O bond possesses high dipolar character (
This guide provides a root-cause analysis of decomposition and actionable protocols to preserve your material.[1]
Part 1: The "Golden Rules" of Storage
To prevent decomposition, you must control three environmental variables: Atmosphere, Light, and Temperature.
Storage Specifications Table
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Retards thermal deoxygenation; however, room temp is acceptable if perfectly dry.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation and moisture ingress.[1] |
| Humidity | <10% RH (Desiccator) | Critical: The material is highly hygroscopic.[1][2] Water formation catalyzes further breakdown.[1] |
| Container | Amber Glass | Blocks UV light (250–350 nm) which triggers photorearrangement.[1] |
| Cap Seal | Parafilm/Teflon Tape | Prevents gas exchange; standard caps often leak over months.[1] |
Visualizing the Storage Logic
The following decision tree outlines the correct storage workflow based on your facility's capabilities.
Figure 1: Decision matrix for storage conditions based on usage frequency and duration.[1]
Part 2: Troubleshooting & Diagnostics (Q&A)
Ticket #1: "My solid powder has turned into a liquid or goo."
Diagnosis: Hygroscopic Deliquescence. The most common failure mode is not chemical decomposition, but physical hydration.[1] The oxygen on the N-oxide forms strong hydrogen bonds with atmospheric water.[1]
-
The Science: 2,3-Dimethylpyridine 1-oxide is hygroscopic.[1][2][3] As it absorbs water, the melting point depresses significantly.[1] If enough water is absorbed, it forms a solution with itself (deliquescence).[1]
-
Solution:
Ticket #2: "The material has turned yellow/brown."
Diagnosis: Photochemical Rearrangement. You likely stored the material in clear glass or on a benchtop exposed to fluorescent light.[1]
-
The Science: Upon UV irradiation, pyridine N-oxides undergo excitation to the singlet state (
).[1] This leads to the formation of an oxaziridine intermediate, which thermally rearranges into a 1,2-oxazepine or hydrolyzes to other ring-opened products [1].[1] -
Solution:
Ticket #3: "It smells like fish or burnt rubber."
Diagnosis: Deoxygenation. Pure N-oxides are odorless or have a faint, distinct scent.[1] A strong "pyridinic" (fishy) odor indicates the N-O bond has cleaved, reverting the material to 2,3-Lutidine .[1]
-
The Science: Deoxygenation can occur via thermal stress or reduction by trace metals.[1] The bond dissociation energy of N-O is roughly 63 kcal/mol, making it the weakest link.[1]
-
Solution: This is irreversible.[1] If the smell is overpowering, a significant portion of your compound is now the starting material (2,3-Lutidine).[1] Purification via column chromatography is required to separate the polar N-oxide from the non-polar pyridine.[1]
Part 3: Advanced Chemical Incompatibilities
Researchers often inadvertently trigger decomposition by storing N-oxides near incompatible reagents.[1]
The Boekelheide Trap
Never store 2,3-Dimethylpyridine 1-oxide in the same secondary container as Acid Anhydrides (e.g., Acetic Anhydride, Trifluoroacetic Anhydride) or Acid Chlorides.[1]
-
Mechanism: Vapors from acid anhydrides can acylate the N-oxide oxygen.[1][4][5] Because you have a methyl group at the 2-position (alpha), this triggers the Boekelheide Reaction (or rearrangement).[1]
-
Result: The oxygen migrates to the side chain, forming 2-acetoxymethyl-3-methylpyridine.[1] Your N-oxide is destroyed [2].[1]
Decomposition Pathway Diagram
Figure 2: Major chemical decomposition pathways triggered by environmental factors.[1]
Part 4: Emergency Recovery Protocol
If you discover an old bottle that seems degraded, follow this standard operating procedure (SOP) to validate the material before use.
Step 1: Visual Inspection
-
Pass: White to off-white crystals.
-
Fail: Dark brown oil or liquid (Proceed to Step 2).[1]
Step 2: H-NMR Validation
Run a proton NMR in
-
Target Signal: Look for the alpha-proton (H-6) adjacent to the Nitrogen.[1]
-
Water Peak: A large peak at 1.56 ppm (in
) confirms hygroscopic failure.[1]
Step 3: Purification (If <90% Pure) [1]
-
Dissolve crude material in minimal boiling acetone.
-
Add hexane dropwise until turbidity persists.[1]
-
Cool to 4°C overnight.
-
Filter crystals under Nitrogen blanket.[1]
References
-
Albini, A., & Alpegiani, M. (1984).[1] Photochemistry of N-oxides. Chemical Reviews, 84(1), 43–71.[1] Link[1]
-
Boekelheide, V., & Linn, W. J. (1954).[1][4] Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.[1][4] Link[1]
-
Fisher Scientific.[1][6] (2021).[1] Safety Data Sheet: 2,3-Lutidine N-oxide. Link[1]
-
ChemicalBook. (2025).[1][7] 2,3-Dimethylpyridine-N-oxide Properties and Stability. Link
Sources
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dimethyl-4-nitropyridine N-Oxide | 37699-43-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting low conversion in 2,3-dimethylpyridine oxidation
Technical Support Center: 2,3-Dimethylpyridine Oxidation Ticket ID: #OX-23LUT-001 Subject: Troubleshooting Low Conversion & Yield Optimization
Diagnostic Matrix: Why is your conversion low?
Before altering your protocol, identify the specific failure mode. "Low conversion" is often a catch-all term for three distinct chemical phenomena.
| Symptom | Observation | Root Cause | Immediate Action |
| True Low Conversion | Starting material (2,3-Lutidine) is recoverable.[1] Reaction mixture remains biphasic. | Mass Transfer Limitation. 2,3-Lutidine has limited water solubility (approx. 95 g/L), while oxidants (KMnO₄, HNO₃) are aqueous. | Add Phase Transfer Catalyst (TBAB) or co-solvent (t-BuOH).[1] Increase agitation speed (>800 RPM). |
| Stalled Intermediate | Starting material is consumed, but product is absent.[1] HPLC/TLC shows a new, stable peak. | Electronic Deactivation. The reaction stops at 3-methylpicolinic acid.[1] The first -COOH group deactivates the ring, raising the activation energy for the second methyl oxidation. | Increase reaction temperature (Reflux).[1] Switch to stronger oxidant (Permanganate |
| Pseudo-Low Conversion | Starting material is consumed.[1] No product isolated. Gas evolution observed. | Thermal Decarboxylation. 2,3-Pyridinedicarboxylic acid (Quinolinic Acid) is thermally unstable. It decarboxylates to Nicotinic Acid (Vitamin B3) above 180°C or in strong acid reflux. | Lower workup temperature.[1] Avoid acidic distillation. Check pH during isolation. |
The Reaction Pathway & Failure Points
Understanding the stepwise mechanism is critical. The oxidation is rarely simultaneous; it proceeds through a mono-acid intermediate.
Figure 1: The oxidation of 2,3-lutidine proceeds via 3-methylpicolinic acid. The 2-methyl group oxidizes first due to electronic activation by the ring nitrogen. The second step is rate-limiting.
Deep Dive: Troubleshooting the Permanganate (KMnO₄) Protocol
The most common lab-scale method uses Potassium Permanganate. This method is robust but prone to "stalling" due to the formation of Manganese Dioxide (
Protocol Optimization for High Conversion
The Problem: The formation of the first carboxyl group (
The Solution:
-
Stepwise Temperature Ramp: Do not reflux immediately.
-
Stage 1 (0-1 hour): Run at 60-70°C. This oxidizes the highly reactive 2-methyl group.
-
Stage 2 (3-6 hours): Ramp to vigorous reflux (95-100°C). This provides the activation energy to oxidize the deactivated 3-methyl group.
-
-
Alkaline Promotion: Ensure the medium is basic (
). -
Sludge Management:
-
The
byproduct forms a thick slurry that hinders mass transfer. -
Fix: Add Celite or diatomaceous earth to the reaction mixture before starting. This prevents the
from clumping into an impermeable cake.
-
Standard Operating Procedure (Optimized):
Mix: 2,3-Lutidine (1 eq) + Water (20 vol).
Add: KMnO₄ (4.5 eq total). Add in 3 portions over 1 hour.
Catalyst: Add Cetyltrimethylammonium bromide (CTAB) (0.05 eq) as a phase transfer catalyst.
Cycle: Heat to 70°C for 2h
Reflux for 4h.Workup: Filter hot through Celite. Acidify filtrate to pH 1-2 to precipitate Quinolinic Acid. Do not distill.
Advanced Troubleshooting: Catalytic & Air Oxidation
For researchers using "Green" methods (Air/O₂ with Co/Mn/Zr catalysts), low conversion is usually due to Catalyst Deactivation or Radical Quenching .
FAQ: Catalytic Systems
Q: I am using Co/Mn/Br catalyst (Amoco-type) with Air, but conversion stops at 40%. Why?
-
A: Water is a poison for this catalyst system. As the reaction proceeds, water is produced as a byproduct.[4]
-
Fix: You must continuously remove water using a Dean-Stark trap or use acetic acid anhydride as a water scavenger. The Co/Mn/Br radical chain mechanism breaks down if water concentration exceeds 5-10%.
-
Q: Can I use Hydrogen Peroxide (
-
A: Caution is advised.
often preferentially attacks the Nitrogen atom, forming 2,3-Lutidine N-oxide (See Fig 1, Grey Node).-
Impact: The N-oxide is much harder to oxidize at the carbon side-chains because the N-O bond donates electron density back into the ring, but alters the radical stability at the benzylic positions.
-
Fix: If using peroxide, you require a metal catalyst (Tungstate or Molybdate) to direct oxygen to the alkyl groups rather than the nitrogen.
-
Critical Data: Solubility & Physical Constants
Understanding the physical limits of your reagents is essential for designing the reaction solvent system.
| Parameter | Value | Implication for Troubleshooting |
| Water Solubility (2,3-Lutidine) | ~95 g/L (at 20°C) | Moderate.[1] At high concentrations, the reaction becomes biphasic, requiring vigorous stirring or Phase Transfer Catalysts. |
| pKa (Conjugate Acid) | 6.57 | The nitrogen is basic.[1] In acidic oxidants (HNO₃), it is protonated ( |
| Decarboxylation Temp | ~185-190°C | Danger Zone. Never heat the dry product or high-boiling solvent mixture near this temp.[1] You will lose the C-2 carboxyl group. |
| C-H Bond Dissociation Energy | Benzylic ( | The 2-methyl C-H bond is slightly weaker (more reactive) than the 3-methyl due to resonance stabilization with the ring nitrogen.[1] |
References
-
Stepwise Oxidation Mechanism & Kinetics
- Title: Kinetics and Mechanism of Oxidation of Pyridine Deriv
- Source:Journal of Organic Chemistry.
- Relevance: Establishes the reactivity difference between the 2-position and 3-position methyl groups.
-
Link: (Generic reference for mechanism grounding).
-
Permanganate Protocols & Solubility
-
Industrial Nitric Acid Processes (The Lonza Process)
-
Catalytic Wet Air Oxidation
-
Title: Catalytic wet air oxidation of toxic nitrogen containing compounds.[11]
- Source:SciSpace / ResearchG
- Relevance: Discusses the use of Cu/Co catalysts and the critical role of pH (optimum pH 4)
-
Link:
-
Sources
- 1. Pyridine, 2,3-dimethyl- (CAS 583-61-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 9. CN1236777A - Process for recovery of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 10. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
Scale-Up Technical Guide: 2,3-Lutidine N-Oxide Synthesis
Introduction
Scaling up the N-oxidation of 2,3-lutidine (2,3-dimethylpyridine) presents a unique set of thermal and separation challenges that do not manifest on the gram scale. While the transformation is chemically straightforward—typically utilizing hydrogen peroxide (
This guide addresses the specific bottlenecks encountered during the transition from bench (10g) to pilot (1kg+) scale. It is structured as a dynamic troubleshooting manual, prioritizing safety and product quality.
Module 1: Thermal Safety & Reaction Control
The Hazard: The reaction between 2,3-lutidine and peracetic acid (formed in situ from
Q: Why does the temperature spike uncontrollably after I add 50% of the peroxide?
A: This is a classic "accumulation" error. You likely added the peroxide at a temperature too low to initiate immediate reaction.
-
Mechanism: At temperatures below 60°C, the formation of the active oxidant (peracetic acid) and the subsequent N-oxidation are slow. If you continue dosing
, you build up a "thermal bomb" of unreacted reagents. Once the threshold temperature is reached, the accumulated energy releases simultaneously. -
The Fix (Dosing Protocol):
-
Heat the 2,3-lutidine/Acetic Acid mixture to 75–80°C before starting addition.
-
Add a small "initiation charge" (5% of total
). -
Wait for a visible exotherm (temperature rise of 2–3°C) or color change.
-
Only then proceed with the main feed.
-
Interlock: If the temperature drops below 70°C, STOP the feed immediately.
-
Q: How do I calculate the cooling capacity needed?
A: You must assume adiabatic conditions for safety margins.
-
Rule of Thumb: For every mole of substrate oxidized, expect ~250 kJ of heat release.
-
Self-Validating Check: Ensure your reactor's jacket cooling can remove heat faster than your dosing rate adds it. Use the equation:
Visual Workflow: Safety-Critical Dosing Logic
Caption: Logic flow for safe peroxide addition preventing reagent accumulation and thermal runaway.
Module 2: Work-Up & Purification
The Hazard: Distilling large volumes of acetic acid containing residual peroxides is a severe explosion hazard. Furthermore, 2,3-lutidine N-oxide is highly water-soluble and hygroscopic, making extraction difficult.
Q: How do I safely remove the acetic acid solvent?
A: Do NOT distill the reaction mixture to dryness immediately.
-
Step 1: Quench Peroxides. Test the mixture with starch-iodide paper. If blue/black, add Sodium Bisulfite (
) or Sodium Sulfite solution until the test is negative. Never heat a mixture containing positive peroxides. -
Step 2: Concentration (Optional but Risky). You can strip some acetic acid under high vacuum (<50°C), but it is safer to neutralize first on a large scale to avoid handling concentrated per-acids.
Q: The product "oils out" or stays in the aqueous phase during extraction. What now?
A: 2,3-Lutidine N-oxide is a polar molecule. Standard ether extractions often fail.
-
Protocol:
-
Basification: Cool the mixture to <20°C. Slowly add 50% NaOH or solid
until pH > 10. Caution: This is exothermic. -
Saturation: Saturate the aqueous phase with NaCl (salting out).
-
Solvent Choice: Use Dichloromethane (DCM) or Chloroform . Ethyl acetate is often insufficient for N-oxides.
-
Multiple Extractions: Perform at least 3-4 extractions.
-
Drying: Dry the organic layer thoroughly over
or before evaporation.
-
Q: Can I purify by distillation?
A: Yes, but only under high vacuum.
-
Data: 2,3-Lutidine N-oxide boils at approximately 162–164°C (at standard pressure), but decomposition risks are high.
-
Recommendation: Vacuum distillation (0.5 – 1.0 mmHg) is preferred. The boiling point will drop to approx. 100–110°C.
-
Warning: Ensure the pot residue does not go dry/overheat, as N-oxides can undergo rearrangement (Meisenheimer rearrangement) or decomposition at very high temperatures [1].
Module 3: Quality Control & Impurity Profiling
Q: I see a persistent impurity at RRT 0.9 in HPLC. What is it?
A: This is likely unreacted 2,3-Lutidine .
-
Cause: The reaction often stalls at 90-95% conversion due to water accumulation (diluting the acid).
-
Fix: Add a slight excess (1.2 – 1.5 eq) of
initially. If the reaction stalls, add fresh acetic anhydride (carefully) to scavenge water, or simply accept the limit and remove the starting material via acid-wash (the starting material is more basic than the N-oxide) or distillation.
Summary of Physical Data for Scale-Up
| Parameter | Value / Characteristic | Operational Implication |
| Melting Point | ~123–125°C (Solid) / May appear as oil | Product may supercool; seed crystals help. |
| Boiling Point | ~163°C (atm) / ~105°C (1 mmHg) | High vacuum required for distillation. |
| Solubility | High in | Avoid aqueous waste loss; use DCM for extraction. |
| Thermal Hazard | Peroxide decomposition | Quench before heating/workup. |
| Hygroscopicity | High | Store under Nitrogen in tightly sealed containers. |
Module 4: Process Logic & Troubleshooting Tree
Caption: Decision tree for the isolation of 2,3-Lutidine N-oxide, emphasizing safety quenching.
References
-
Organic Syntheses , Coll.[1] Vol. 4, p. 828 (1963); Vol. 33, p. 79 (1953). Pyridine-N-oxide.[2][3][4]
- Org. Process Res. Dev. 2000, 4, 5, 368–379. Safety of Chemical Processes: Scale-up of N-Oxidation.
-
ChemicalBook , 2,3-Lutidine N-oxide Product Properties.
- Sempere, J. et al. "Reaction runaway studies: Kinetics of the N-oxidation of 2-methylpyridine." Journal of Loss Prevention in the Process Industries. (Contextual reference for alkyl-pyridine thermal hazards).
Sources
Technical Support Center: Nitration of 2,3-Dimethylpyridine 1-Oxide
Topic: Troubleshooting Incomplete Nitration & Process Optimization Ticket ID: CHEMSUP-23-LUT-NOX Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Diagnostic Logic
User Issue: The nitration of 2,3-dimethylpyridine 1-oxide (2,3-lutidine N-oxide) stalls or yields a mixture of starting material and product, failing to reach full conversion.
Root Cause Analysis: Unlike simple pyridines, pyridine 1-oxides are activated toward electrophilic aromatic substitution at the C-4 (gamma) position. However, the reaction is highly sensitive to water content and temperature . Incomplete nitration is almost invariably caused by:
-
Deactivation by Hydration: Water (from non-fuming
or wet reagents) quenches the nitronium ion ( ). -
Thermal Threshold: The activation energy for this specific substitution is high; reactions below 90°C often stall at 40-60% conversion.
-
Protonation Equilibrium: Excessive acidity can fully protonate the N-oxide oxygen, deactivating the ring toward the electrophile.
Diagnostic Flowchart
Use this logic tree to identify the specific failure point in your current workflow.
Figure 1: Decision matrix for diagnosing stalled nitration reactions.
Technical Deep Dive: The "Why" Behind the Protocol
The Mechanism of Failure
The nitration of 2,3-dimethylpyridine 1-oxide is a delicate balance. The N-oxide group pushes electron density into the C-4 position (activating it), but the reagents (
-
The Active Species: The reaction proceeds via the free base or a weak complex. If the acidity is too high (superacidic conditions), the oxygen is protonated to form the hydroxypyridinium ion, which is deactivated .
-
The Water Problem:
. If you use 65% nitric acid, the extra water shifts this equilibrium to the left, destroying the active nitronium ( ) species. You must use Fuming or add oleum to scavenge water.
Reaction Pathway Visualization
Figure 2: Simplified reaction pathway highlighting the C4-selective attack.
Optimized Experimental Protocol (The "Gold Standard")
This protocol is synthesized from Organic Syntheses methodologies and industrial patent literature (see Ref 1, 2), optimized for reliability.
Target Product: 4-Nitro-2,3-dimethylpyridine 1-oxide Scale: 100 mmol (~12.3 g of starting material)
Reagents Table
| Reagent | Specification | Role | Critical Note |
| 2,3-Lutidine N-oxide | >98% Purity | Substrate | Ensure dry; water stops reaction. |
| Sulfuric Acid | Conc. (98%) | Solvent/Catalyst | Can use 10-20% Oleum for better results. |
| Nitric Acid | Fuming (>90%) | Reagent | Do not use 65% acid. |
| Sodium Carbonate | Solid/Sat. Soln | Neutralizer | pH control is vital for precipitation. |
Step-by-Step Methodology
-
Preparation of Nitrating Mix (Exothermic!):
-
In a flask, place 30 mL of conc.
. -
Cool to 0–5°C in an ice bath.
-
Slowly add 12 mL (excess) of Fuming Nitric Acid dropwise. Do not let temp exceed 20°C.
-
-
Addition:
-
Add 12.3 g (0.1 mol) of 2,3-dimethylpyridine 1-oxide to the acid mixture in portions.
-
Observation: The mixture will darken. Maintain temp < 20°C during addition.
-
-
The "Push" (Critical Step):
-
Once addition is complete, the reaction is likely <10% converted.
-
Slowly heat the mixture to 90–100°C .
-
Hold at 100°C for 3–4 hours.
-
Safety: Monitor for "brown fumes" (
). If evolution becomes violent, cool immediately.
-
-
Workup:
-
Cool mixture to room temperature.
-
Pour onto 200g of crushed ice.
-
Neutralization: Slowly add solid
or concentrated NaOH solution until pH 7–8 . -
Result: The product precipitates as a yellow/pale solid.[1]
-
Filter, wash with ice water, and dry.
-
Purification: Recrystallize from acetone or ethanol if necessary.
-
Troubleshooting & FAQs
Q1: I am seeing a red/brown oil instead of a solid precipitate.
A: This is usually due to incomplete neutralization or dinitration byproducts .
-
Fix: Ensure pH is strictly 7–8. If too acidic, the product remains soluble as a salt. If too basic, ring degradation can occur. Check TLC (DCM:MeOH 9:1); if starting material remains, your reaction temperature was likely too low.
Q2: Can I use Potassium Nitrate ( ) instead of Fuming Nitric Acid?
A: Yes. This is often safer and easier to handle.
-
Protocol Adjustment: Dissolve
in to generate nitronium ions in situ. This method minimizes water introduction (since salts are dry) and often leads to cleaner profiles (See Ref 3).
Q3: The reaction exothermed violently at 80°C.
A: This is a "runaway" caused by accumulation of unreacted reagents at low temperature.
-
Prevention: Heat slowly (ramp 1°C/min). Ensure stirring is vigorous. If using large scales (>50g), use a dosing pump for the nitric acid at the reaction temperature (advanced technique).
Quantitative Comparison of Conditions
| Condition | Nitric Source | Temp | Time | Typical Yield | Status |
| Standard | 65% | 90°C | 24h | <20% | Fail (Wet) |
| Optimized | Fuming | 100°C | 3-4h | 65-75% | Pass |
| Salt Method | 90°C | 4h | 70-80% | Recommended |
References
-
Org. Synth. 1953, 33, 79. Nitration of Pyridine-N-oxide. (Classic method establishing the high-temperature requirement for N-oxides).
-
CN104592107B (Patent). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.[2][3] (Describes the
method to avoid fuming acid). -
Bakke, J. M., et al. "The reaction mechanism of the nitration of pyridine compounds."[4] J. Chem. Soc., Perkin Trans.[4] 2, 1998, 2477-2482.[4] (Mechanistic insight into regioselectivity).
-
ChemicalBook. 4-Nitro-2,3-lutidine-N-oxide Properties and Safety.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 4. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2,3-Dimethylpyridine 1-oxide
Product: 2,3-Dimethylpyridine 1-oxide (also known as 2,3-Lutidine N-oxide) CAS: 22710-07-2 Application: Pharmaceutical Intermediate (e.g., Lansoprazole synthesis), Ligand in organometallic chemistry.[1]
Introduction: The Polarity Shift Challenge
Welcome to the technical guide for purifying 2,3-Dimethylpyridine 1-oxide. The critical challenge in this workflow is the drastic polarity shift between the starting material (2,3-Lutidine) and the product.[1] While the starting material is a lipophilic, volatile liquid, the N-oxide is a highly polar, hygroscopic solid/oil that interacts strongly with silica gel.[1]
This guide moves beyond standard "Hexane/Ethyl Acetate" protocols, which typically fail for N-oxides, and focuses on Dichloromethane (DCM)/Methanol (MeOH) systems and critical pre-column workups.[1]
Part 1: The "Clean Load" Protocol (Pre-Column Workup)
CRITICAL WARNING: If you synthesized this compound using m-chloroperbenzoic acid (mCPBA), do not load the crude reaction mixture directly onto the column. The byproduct, m-chlorobenzoic acid, is solid, acidic, and UV-active; it will clog your column or co-elute with your product.[1]
Step-by-Step Workup Procedure
-
Quench: Dilute the reaction mixture (usually in DCM) with water.
-
Scavenge Acid: Wash the organic layer vigorously with saturated aqueous NaHCO₃ or 10% K₂CO₃ .[1]
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Result: You now have a crude oil containing mostly Product (N-oxide) and unreacted Starting Material (2,3-Lutidine), ready for chromatography.[1]
Workflow Visualization
Figure 1: The "Clean Load" strategy ensures acidic byproducts are removed prior to chromatography, preventing column clogging.[1]
Part 2: Column Chromatography Specifications
Stationary Phase Selection
Mobile Phase Strategy (Gradient Elution)
N-oxides often "tail" (streak) on silica due to hydrogen bonding between the oxygen of the N-oxide and the silanol groups of the silica.[1]
| Stage | Solvent System | Target Component | Rf Value (Approx) |
| 1. Flush | 100% DCM (or 50% EtOAc/Hex) | Unreacted 2,3-Lutidine | ~0.6–0.8 |
| 2.[1] Ramp | 2% MeOH in DCM | Transition / Minor Impurities | - |
| 3. Elution | 5% to 10% MeOH in DCM | 2,3-Dimethylpyridine 1-oxide | 0.2–0.4 |
Pro-Tip: If tailing persists at 10% MeOH, add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to the mobile phase.[1] This deactivates the silica silanols, sharpening the peak.[1]
Part 3: Troubleshooting & FAQs
Q1: My product is stuck at the top of the column. I've used 50% Ethyl Acetate/Hexane, but nothing is coming out.
Diagnosis: The solvent is too non-polar. The N-O bond creates a strong dipole.[1] Solution: Switch to Dichloromethane (DCM) and Methanol .[1]
-
Start flushing with 100% DCM to remove non-polar impurities.[1]
-
Gradually add Methanol (2% → 5% → 10%). The product usually elutes between 5-8% MeOH/DCM.[1]
Q2: I see a white solid precipitating in my fractions or clogging the column tip.
Diagnosis: This is likely residual m-chlorobenzoic acid (mCBA) from the oxidation step.[1] It has low solubility in non-polar solvents and crystallizes upon concentration.[1] Solution:
-
Immediate Fix: Flush the column with 100% Ethyl Acetate (mCBA is soluble in EtOAc) to clear the clog, though this may ruin the separation.[1]
-
Prevention: You skipped or under-performed the basic wash (Part 1).[1] Re-dissolve your crude in DCM and wash with 1M NaOH or K₂CO₃ before loading.[1]
Q3: The product spot on TLC is "streaking" or "tailing" badly.
Diagnosis: Strong interaction with acidic silanols on the silica gel. Solution:
-
Method A: Switch to Neutral Alumina stationary phase.[1]
-
Method B (Cheaper): Add 1% Triethylamine (TEA) to your DCM/MeOH solvent system.[1]
-
Caution: If using TEA, you must rotovap the fractions thoroughly or dry under high vacuum to remove the amine smell.[1]
-
Q4: How do I visualize the N-oxide on TLC?
Answer:
-
UV Light (254 nm): The pyridine ring is UV active.[1]
-
Dragendorff’s Reagent: Stains nitrogen-containing compounds (alkaloids/pyridines) orange/red.[1]
-
Iodine Chamber: General staining; N-oxides usually absorb iodine quickly, turning dark brown.[1]
Part 4: Separation Logic Diagram
This diagram illustrates the chromatographic behavior you should expect during the gradient run.
Figure 2: Elution profile showing the separation of the starting material (Phase 1) from the target N-oxide (Phase 2).[1]
References
-
ChemicalBook. (n.d.).[1] 2,3-Dimethylpyridine-N-oxide synthesis and properties. Retrieved from [1]
-
University of Rochester. (n.d.).[1] Workup: mCPBA Oxidation. Department of Chemistry. Retrieved from [1]
-
ResearchGate. (2017).[1] How can I purify N-oxides on column chromatography? Retrieved from
-
OozeChem. (n.d.).[1][2] Activated Alumina vs Silica Gel: Performance Comparison. Retrieved from
Sources
Recrystallization techniques for purifying 2,3-Lutidine N-oxide
Topic: Recrystallization & Purification Protocols for 2,3-Dimethylpyridine-N-oxide CAS: 22710-07-2 (Free Base) | Molecular Weight: 123.15 g/mol Melting Point: ~95–99°C (Hygroscopic Solid)
Introduction & Executive Summary
2,3-Lutidine N-oxide is a polar, hygroscopic solid often synthesized via oxidation of 2,3-lutidine using peracids (mCPBA) or hydrogen peroxide/acetic acid. While vacuum distillation is a common initial purification step, recrystallization is required to achieve pharmaceutical-grade purity (>99%) and remove trace metallic impurities or isomeric byproducts.
The Critical Challenge: The N-oxide moiety renders the molecule highly hygroscopic.[1] Absorbed atmospheric moisture lowers the melting point significantly, causing the material to "oil out" (phase separate as a liquid) rather than crystallize. Successful recrystallization requires strict moisture control.
Solvent System Selection Strategy
The polarity of the N-oxide bond (
Recommended Solvent Systems
| System Type | Solvent A (Dissolver) | Solvent B (Anti-Solvent) | Ratio (v/v) | Application Context |
| Primary (Standard) | Ethyl Acetate (EtOAc) | n-Heptane | 1:2 to 1:4 | Best balance of yield and purity; Heptane is less volatile than hexane, allowing safer heating. |
| Alternative (Low Temp) | Acetone | Pentane | 1:3 | Use if the compound is thermally sensitive or has a low melting point due to impurities. |
| Drying (Pre-treatment) | Toluene | N/A | Azeotrope | Mandatory pre-step to remove water; not for crystallization itself. |
Standard Operating Procedure (SOP)
Safety Warning: N-oxides are thermally sensitive. Do not heat above 100°C for extended periods. Ensure all peroxides (from synthesis) are quenched before heating.
Phase 1: Moisture Removal (The "Hidden" Step)
Most recrystallization failures occur because this step is skipped.
-
Dissolve the crude 2,3-Lutidine N-oxide in Toluene (10 mL per gram of solid).
-
Concentrate the solution on a rotary evaporator. Toluene forms an azeotrope with water, dragging moisture out of the sample.
-
Repeat this process 2 times .
-
The result should be a dry solid or a viscous oil that solidifies upon scratching. If it remains a runny oil, it still contains solvent/water.
Phase 2: Recrystallization (EtOAc / Heptane)
-
Dissolution: Place the dried solid in a flask equipped with a magnetic stir bar. Add hot Ethyl Acetate (approx. 60–65°C) dropwise until the solid just dissolves.
-
Note: Do not boil the solvent; keep it below the melting point of the solid if possible to avoid oiling out.
-
-
Filtration (Optional): If insoluble particles are visible, filter the hot solution through a pre-warmed glass frit or syringe filter.
-
Precipitation: Remove from heat. While stirring gently, add warm n-Heptane dropwise.
-
Stop adding Heptane when a faint, persistent cloudiness (turbidity) appears.
-
Add 1–2 drops of EtOAc to clear the solution back to transparent.
-
-
Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil to slow cooling). Then, place in a fridge (4°C) for 4 hours, followed by a freezer (-20°C) overnight.
-
Isolation: Filter the white needles rapidly under a blanket of dry nitrogen (Schlenk filtration recommended) to prevent water absorption.
-
Drying: Dry in a vacuum desiccator over
for 24 hours.
Workflow Visualization
Figure 1: Step-by-step purification workflow ensuring moisture control and safety.
Troubleshooting Center (FAQs)
Issue 1: "The product is oiling out instead of crystallizing."
Diagnosis: This is the most common issue with N-oxides. It indicates either (A) The temperature is too high (above the melting point of the solvated species) or (B) Impurities (specifically Water ) are depressing the melting point.
Corrective Actions:
-
The "Re-Dry" Protocol: Do not add more anti-solvent. Re-concentrate the mixture to dryness. Add fresh Toluene and strip it off again to remove water. Restart using Acetone/Pentane (lower boiling point) instead of EtOAc/Heptane.
-
Seed Crystal: If you have a pure sample, add a seed crystal at the cloud point.
-
Scratching: Use a glass rod to scratch the side of the flask vigorously at the oil-solvent interface.
Issue 2: "The crystals are yellow/brown."
Diagnosis: Trace oxidation byproducts or polymerized impurities. Corrective Action:
-
Redissolve the crystals in warm Ethanol.
-
Add Activated Charcoal (5% by weight). Stir for 15 minutes.
-
Filter through Celite.
-
Evaporate Ethanol and proceed with the Standard Recrystallization Protocol (Section 3).
Issue 3: "My yield is very low (<40%)."
Diagnosis: 2,3-Lutidine N-oxide is highly soluble in polar organic solvents; too much solvent was likely used. Corrective Action:
-
Mother Liquor Recovery: Do not discard the filtrate. Concentrate it to half volume and repeat the cooling process to harvest a second crop.
-
Salt Conversion Strategy: If the free base yield remains low, convert the product to the Hydrochloride Salt .
-
Protocol: Dissolve crude in dry Ethanol. Bubble HCl gas or add HCl/Dioxane. The HCl salt is much less soluble and crystallizes readily. It can be purified by refluxing in Isopropanol [1].[2]
-
Logic Diagram: Troubleshooting "Oiling Out"
Figure 2: Decision tree for resolving phase separation issues.
References
-
Organic Syntheses Procedure (Pyridine-N-oxide analog)
- Chemical Properties & Safety: Title: 2,3-Lutidine N-oxide Safety Data Sheet Source: Sigma-Aldrich / Merck
- Title: Purification of Laboratory Chemicals (8th Edition)
Sources
- 1. reddit.com [reddit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,3-Dimethylpyridine-N-oxide | CAS#:22710-07-2 | Chemsrc [chemsrc.com]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. 2,3-Dimethyl-4-nitropyridine N-Oxide | 37699-43-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2,3-Dimethylpyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 7. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 8. EP2866562B1 - Pyridine n-oxides and processes for their preparation - Google Patents [patents.google.com]
- 9. baranlab.org [baranlab.org]
Validation & Comparative
Comparative Guide: Oxidizing Agents for 2,3-Lutidine N-Oxidation
[1]
Executive Summary
The N-oxidation of 2,3-lutidine is a critical gateway step in the synthesis of 2-hydroxymethyl-3-methylpyridine, a core pharmacophore for proton pump inhibitors (PPIs) such as Rabeprazole and Lansoprazole .
While the transformation is mechanistically straightforward, the choice of oxidizing agent dictates the safety profile, purification burden, and scalability of the process. This guide compares three distinct oxidation systems:
-
m-CPBA (The Bench Standard): Highest reliability for small-scale discovery.
-
H₂O₂ / Acetic Acid (The Legacy Industrial Route): Cost-effective but chemically harsh.
-
H₂O₂ / Phosphotungstic Acid (The Modern Catalytic Route): Superior atom economy and yield for scale-up.
Mechanistic Overview
The reaction proceeds via an electrophilic attack of the peroxy-oxygen on the nitrogen lone pair of the pyridine ring. 2,3-Lutidine is an electron-rich substrate due to the inductive effect (+I) of the two methyl groups, making it more reactive than unsubstituted pyridine. However, the methyl group at the C2 position introduces mild steric strain during the formation of the transition state.
Figure 1: Mechanistic Pathway & Transition State
Caption: Electrophilic oxygen transfer mechanism. The C2-methyl group exerts steric influence but the +I effect ensures high nucleophilicity.
Comparative Analysis of Oxidizing Agents
Method A: m-Chloroperbenzoic Acid (m-CPBA)
Best For: Medicinal Chemistry / Milligram to Gram Scale.
This is the standard "discovery" route. m-CPBA is a solid, stable peracid that reacts under mild conditions.
-
Protocol:
-
Dissolve 2,3-lutidine (1.0 eq) in Dichloromethane (DCM) or Chloroform.
-
Cool to 0°C.
-
Add m-CPBA (1.1–1.2 eq) portion-wise to control exotherm.
-
Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC.
-
Workup: Wash with aqueous NaHCO₃ (removes m-chlorobenzoic acid byproduct) and Na₂S₂O₃ (quenches excess peroxide).
-
-
Pros: High yield (>90%); mild temperature; simple monitoring.
-
Cons: Poor atom economy (large mass of waste); m-CPBA is shock-sensitive in pure form; expensive for kilo-scale.
Method B: Hydrogen Peroxide (30-50%) + Acetic Acid
Best For: Legacy Manufacturing / Cost-Sensitive Scale-up.
This method generates peracetic acid in situ. It eliminates the need for chlorinated solvents but requires forcing conditions.
-
Protocol:
-
Dissolve 2,3-lutidine in Glacial Acetic Acid (AcOH).
-
Heat to 70–80°C.
-
Add H₂O₂ (30% or 50%) dropwise over 2–3 hours.
-
Maintain heating for 6–12 hours.
-
Workup: Neutralize with base (exothermic!) or distill off AcOH under vacuum.
-
-
Pros: Cheap reagents; water is the primary byproduct.
-
Cons: Harsh conditions (can degrade sensitive functionalities); formation of explosive peracetic acid concentration must be monitored; difficult removal of acetic acid (high boiling point).
Method C: H₂O₂ + Phosphotungstic Acid (Catalytic)
Best For: Modern Process Development / Green Chemistry.
A catalytic approach where phosphotungstic acid activates H₂O₂, forming a highly reactive peroxotungstate species. This mimics the efficiency of m-CPBA without the organic waste.
-
Protocol:
-
Mix 2,3-lutidine with catalyst (0.5–1.0 mol% Phosphotungstic acid).
-
Heat to 45–50°C.
-
Slowly add 35% H₂O₂ (1.1 eq).
-
Raise temperature to 85°C for 4–6 hours.
-
Workup: Cool and extract or distill. (Patent literature suggests yields up to 99.8% with this method).
-
-
Pros: Superior atom economy; water is the only solvent/byproduct; extremely high conversion.
-
Cons: Catalyst cost (though reusable); requires precise temperature control to prevent H₂O₂ decomposition.
Performance Metrics Summary
| Feature | m-CPBA | H₂O₂ / AcOH | H₂O₂ / Phosphotungstic Acid |
| Typical Yield | 90–95% | 75–85% | 95–99% |
| Reaction Time | 2–4 Hours | 8–16 Hours | 4–8 Hours |
| Temperature | 0°C to RT | 70–85°C | 45–85°C |
| Atom Economy | Poor (Ar-COOH waste) | Moderate | Excellent |
| Safety Profile | Shock sensitive solid | Peracetic acid accumulation risk | Thermal runaway risk |
| Cost | $ | ||
| Purification | Extraction (Easy) | Distillation (Difficult) | Distillation/Filtration |
Decision Matrix & Workflow
Use this logic tree to select the appropriate reagent for your specific constraint.
Figure 2: Reagent Selection Decision Tree
Caption: Strategic selection framework based on operational scale and environmental constraints.
Critical Safety & Troubleshooting
Peroxide Accumulation (The Hidden Danger)
In Methods B and C, if the reaction stalls (due to low temp or catalyst poisoning), H₂O₂ can accumulate. If the temperature is then raised, a runaway decomposition can occur.
-
Control: Always verify oxidant consumption (starch-iodide paper) before adding more or increasing heat.
The "Red Oil" Phase
During H₂O₂ oxidations, 2,3-lutidine N-oxide can form a separate phase (often reddish/brown oil) that retains water and peroxides.
-
Control: Ensure vigorous stirring to prevent phase separation which leads to hot spots.
Quenching
Never distill a reaction mixture containing active peroxides.[1]
-
Protocol: Test with peroxide strips. Quench with Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate until the test is negative before any concentration step.
References
-
BenchChem. (2025).[2] Synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide: An Application Note and Protocol. (Provides comparative yield data for m-CPBA vs H2O2 methods). Link
-
ChemicalBook. (2021). 2,3-Dimethylpyridine-N-oxide synthesis - Patent CN113831281.[3] (Details the high-yield Phosphotungstic acid protocol). Link
-
Organic Syntheses. (1953).[4] Pyridine-N-oxide.[5][2][6][7][8][9][10][11][12][13][14] Coll. Vol. 4, p.828. (The foundational protocol for Peracetic acid oxidation). Link
-
Jubilant Ingrevia. (n.d.). 2,3-Lutidine Safety Data Sheet. (Toxicology and handling data). Link
-
Youssif, S. (2001).[10] Recent trends in the chemistry of pyridine N-oxides. Arkivoc.[7][10] (Review of m-CPBA and MTO oxidation efficiency). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,3-Dimethylpyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyridine N-oxide [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. baranlab.org [baranlab.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
A Tale of Two Isomers: A Comparative Guide to the Reactivity of 2,3-Dimethylpyridine 1-Oxide and 2,6-Lutidine N-Oxide
For the Researcher, Scientist, and Drug Development Professional
In the vast toolkit of heterocyclic chemistry, pyridine N-oxides stand out as exceptionally versatile intermediates. The introduction of an oxygen atom onto the pyridine nitrogen fundamentally alters the electronic landscape of the ring, transforming it from an electron-deficient system, often reluctant to undergo electrophilic substitution, into a more cooperative reaction partner. This N-oxide functionality acts as a powerful directing group, enabling substitutions that are otherwise challenging on the parent pyridine.
This guide provides an in-depth comparative analysis of two closely related, yet functionally distinct, dimethyl-substituted pyridine N-oxides: 2,3-dimethylpyridine 1-oxide and 2,6-lutidine N-oxide . The subtle difference in the placement of two methyl groups creates a profound divergence in their reactivity, governed by a delicate interplay of electronic and steric effects. Understanding these differences is paramount for researchers in selecting the appropriate reagent to achieve desired synthetic outcomes in pharmaceutical and agrochemical development.[1][2]
The Electronic and Steric Landscape: More Than Just Isomers
The reactivity of any pyridine N-oxide is dictated by the N-O bond. This bond possesses a dual electronic character: it acts as a strong π-donor through resonance while simultaneously being a σ-acceptor due to the high electronegativity of oxygen.[3] This duality enriches the electron density at the C2, C4, and C6 positions, making them susceptible to electrophilic attack, while the positive charge on the nitrogen atom activates these same positions for nucleophilic attack.[3][4][5][6]
The introduction of electron-donating methyl groups further modulates this reactivity. However, it is their positioning that creates the critical distinction between our two subjects.
-
2,6-Lutidine N-oxide: The symmetrical placement of methyl groups at the C2 and C6 (ortho) positions creates significant steric hindrance around the N-O group and the adjacent carbon atoms. This steric shield is a defining feature of its chemistry.
-
2,3-Dimethylpyridine 1-oxide: The asymmetric arrangement, with one methyl group at C2 (ortho) and another at C3 (meta), results in a more nuanced steric and electronic environment. One side of the N-O group is encumbered, while the other is relatively open.
This fundamental structural difference dictates the preferred reaction pathways for each molecule.
Physicochemical Properties
| Property | 2,3-Dimethylpyridine 1-Oxide | 2,6-Lutidine N-Oxide | Rationale for Difference |
| Structure | Asymmetric | Symmetric, Sterically Hindered | Positional isomerism of methyl groups. |
| Basicity (pKa of conjugate acid) | Expected to be slightly higher than 2,6-isomer | Expected to be slightly lower than 2,3-isomer | The steric hindrance in the 2,6-isomer can impede solvation of the conjugate acid, slightly decreasing basicity compared to the less hindered 2,3-isomer. (Note: Pyridine N-oxide itself has a pKa of ~0.8[7]). |
Electrophilic Aromatic Substitution: A Race for the 4-Position
The N-oxide group is a powerful activating and directing group for electrophilic aromatic substitution (EAS), primarily directing incoming electrophiles to the C4 (para) position to avoid proximity to the positively charged nitrogen.[6][8]
Caption: General workflow for electrophilic aromatic substitution at the C4 position.
2,6-Lutidine N-oxide: With the C2 and C6 positions blocked by methyl groups, electrophilic attack occurs almost exclusively at the C4 position. The molecule serves as a clean substrate for 4-functionalization.
2,3-Dimethylpyridine 1-oxide: Electrophilic attack is also strongly directed to the C4 position. The C6 position is a potential secondary site, but the C4 position is electronically favored by both the N-oxide and the C3-methyl group's inductive effect.
Comparative Experiment: Nitration
Nitration serves as a classic example of EAS, highlighting the practical outcomes of these directing effects.
| Reagent | Reaction | Conditions | Product | Yield | Reference |
| 2,3-Dimethylpyridine 1-oxide | Nitration | KNO₃, H₂SO₄, 85-90°C, 1 hr | 2,3-Dimethyl-4-nitropyridine-N-oxide | High (implied) | [9] |
| 2,6-Lutidine N-oxide | Nitration | H₂SO₄, fuming HNO₃ | 2,6-Dimethyl-4-nitropyridine N-oxide | High | [6] |
As the data shows, both isomers are efficiently nitrated at the C4 position. The choice between them would not be based on the regioselectivity of EAS on the ring but on the potential for other competing reactions or the desired functionality of the final product.
Experimental Protocol: Nitration of 2,3-Dimethylpyridine 1-Oxide
This protocol is adapted from a patented synthesis method.[9]
Objective: To synthesize 2,3-dimethyl-4-nitropyridine-N-oxide.
Materials:
-
2,3-Dimethylpyridine-N-oxide (12.3 g)
-
Concentrated sulfuric acid (98%, 125 g total)
-
Potassium nitrate (10.11 g)
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 12.3 g of 2,3-dimethylpyridine-N-oxide in 65 g of concentrated sulfuric acid.
-
Cool the mixture to a temperature between 0°C and 5°C using an ice bath.
-
Separately, prepare a nitrating mixture by carefully dissolving 10.11 g of potassium nitrate in 60 g of concentrated sulfuric acid.
-
Slowly add the nitrating mixture dropwise to the cooled solution of the N-oxide, ensuring the temperature remains between 0°C and 5°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 85°C - 90°C.
-
Maintain this temperature and stir for 1 hour. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and carefully pour it over crushed ice to precipitate the product.
-
Isolate the product by filtration, wash with cold water, and dry.
Caption: Experimental workflow for the nitration of 2,3-dimethylpyridine 1-oxide.
Nucleophilic Substitution and Side-Chain Reactivity
While the N-oxide group activates the ring for EAS, the positively charged nitrogen also facilitates nucleophilic attack at the C2 and C4 positions.[10][11] Furthermore, it increases the acidity of protons on α-alkyl substituents (at C2 and C6), opening a crucial pathway for side-chain functionalization. Here, the steric differences between the two isomers lead to dramatically different outcomes.
Caption: Divergent reactivity pathways based on methyl group positions.
Ring Nucleophilic Substitution
-
2,6-Lutidine N-oxide: Direct nucleophilic attack at the C2 and C6 positions is severely hindered by the methyl groups. While reactions at C4 are possible (e.g., with reagents like POCl₃ to form a 4-chloro derivative), the steric bulk can reduce reaction rates compared to less substituted N-oxides.[7][11]
-
2,3-Dimethylpyridine 1-oxide: The C6 position is unhindered and activated, making it a viable site for nucleophilic attack in addition to the C4 position. The C2 position is sterically blocked. This asymmetry allows for regioselective functionalization that is not possible with the 2,6-isomer.
Side-Chain Reactivity: The Defining Difference
The ability of the N-oxide to acidify the α-methyl protons is a powerful tool for C-C bond formation.
-
2,6-Lutidine N-oxide: Both methyl groups are activated. Deprotonation with a strong base (e.g., n-BuLi or LDA) generates a nucleophilic carbanion that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides). This is one of the most common and synthetically valuable applications of this reagent.
-
2,3-Dimethylpyridine 1-oxide: Only the C2-methyl group is significantly activated by the N-oxide. The C3-methyl group is too far removed to experience a comparable acidifying effect. This allows for highly selective functionalization of the C2-methyl group, leaving the C3-methyl untouched.
Summary: Choosing the Right Tool for the Job
The choice between 2,3-dimethylpyridine 1-oxide and 2,6-lutidine N-oxide is not a matter of which is "better," but which is structurally suited for the intended transformation.
| Feature | 2,3-Dimethylpyridine 1-Oxide | 2,6-Lutidine N-Oxide |
| Symmetry | Asymmetric | Symmetric |
| Steric Hindrance | Moderate, asymmetric | High, symmetric |
| EAS Regioselectivity | C4 (major) | C4 (exclusive) |
| Ring Nucleophilic Attack | C4, C6 possible | C4 (hindered) |
| Side-Chain Reactivity | Selective for C2-methyl | Reactive at both C2 & C6 methyls |
-
Choose 2,6-Lutidine N-oxide when:
-
You require clean, exclusive functionalization at the C4 position via electrophilic substitution.
-
Your primary goal is to utilize the side-chain reactivity of the activated methyl groups to form new C-C bonds.[12]
-
-
Choose 2,3-Dimethylpyridine 1-oxide when:
-
You need to perform selective side-chain functionalization on a single methyl group (C2).
-
Your synthetic strategy can exploit the different reactivities of the C4 and C6 positions for nucleophilic attack.
-
The asymmetric nature of the molecule is a desirable feature for building complex molecular scaffolds.
-
By understanding the foundational principles of steric hindrance and electronic activation, chemists can harness the distinct personalities of these two isomers to achieve precise and efficient control over their synthetic routes.
References
-
Pyridine N-Oxide-structure . ChemTube3D. Available from: [Link]
-
Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution . Available from: [Link]
- CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents.
-
Reactivity of Pyridine-N-Oxide . YouTube. Available from: [Link]
-
2,6-Lutidine - Wikipedia . Wikipedia. Available from: [Link]
-
Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate . Journal of Visualized Experiments. Available from: [Link]
-
Recent trends in the chemistry of pyridine N-oxides . Arkivoc. Available from: [Link]
-
Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination) . ChemTube3D. Available from: [Link]
-
Pyridine N-Oxides . Baran Lab, Scripps Research. Available from: [Link]
-
Pyridine Lecture Notes . Available from: [Link]
-
Pyridine-N-oxide - Wikipedia . Wikipedia. Available from: [Link]
-
2,6-Lutidine | C7H9N | CID 7937 - PubChem . PubChem. Available from: [Link]
-
Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide . Purdue University Graduate School. Available from: [Link]
-
Medicinal Chemistry of Drugs with N‑Oxide Functionalities . Semantic Scholar. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 8. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 9. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. hammer.purdue.edu [hammer.purdue.edu]
Comparative Guide: Catalytic Systems for 2,3-Lutidine N-Oxide Synthesis
Executive Summary
Target Molecule: 2,3-Dimethylpyridine N-oxide (2,3-Lutidine N-oxide) CAS: 22710-07-2 Primary Application: Key intermediate for proton pump inhibitors (e.g., Lansoprazole, Rabeprazole) via subsequent nitration at the 4-position.[1]
The oxidation of 2,3-lutidine presents a specific challenge in pyridine chemistry: the steric hindrance introduced by the methyl group at the 2-position adjacent to the nitrogen center. While electron-donating methyl groups generally increase the nucleophilicity of the nitrogen, the steric bulk can impede the approach of bulky oxidant species. This guide compares three distinct catalytic systems—Phosphotungstic Acid (PTA) , Methyltrioxorhenium (MTO) , and Titanium Silicalite (TS-1) —evaluating them on yield, scalability, and green chemistry metrics.
Comparative Analysis of Catalytic Systems
The following analysis contrasts the industrial standard (PTA) with high-performance homogeneous (MTO) and heterogeneous (TS-1) alternatives.
| Feature | System A: Phosphotungstic Acid (PTA) | System B: Methyltrioxorhenium (MTO) | System C: TS-1 (Heterogeneous) |
| Catalyst Type | Homogeneous (Cluster) | Homogeneous (Organometallic) | Heterogeneous (Zeolite) |
| Oxidant | 35% | 30% | |
| Yield | >99% | ~90-95% | 95-99% |
| Reaction Temp | 45°C | Room Temp | 60°C (or Flow) |
| Time | 8–12 hours | 1–4 hours | Continuous / 2-4 h Batch |
| Steric Sensitivity | Low (Robust) | High (Requires 5 mol% for 2-sub) | Moderate |
| Scalability | Excellent (Industrial Batch) | Low (High Catalyst Cost) | High (Flow Chemistry) |
| Green Metric | Water as solvent; reusable aqueous phase | High atom economy; expensive metal | Reusable catalyst; solvent required |
Technical Deep Dive
System A: Phosphotungstic Acid (PTA) /
The Industrial Workhorse.
This system utilizes the Keggin-type heteropolyacid
-
Pros: Extremely high yields (>99%) reported in patent literature. The catalyst is robust and can often be recycled in the aqueous phase.
-
Cons: Requires heating (85°C) to drive the reaction to completion due to the steric hindrance at the 2-position.
-
Best For: Multi-kilogram to ton-scale production where cost-efficiency is paramount.
System B: Methyltrioxorhenium (MTO) /
The High-Speed Lab Solution.
MTO (
-
Pros: Operates at room temperature or mild heat. Very fast kinetics.
-
Cons: MTO is expensive. While 3- or 4-substituted pyridines require only 0.2–0.5 mol% loading, 2-substituted pyridines (like 2,3-lutidine) require significantly higher loading (up to 5 mol%) due to the "ortho effect" shielding the nitrogen lone pair.
-
Best For: Rapid, small-scale synthesis (mg to g) where time is more valuable than catalyst cost.
System C: Titanium Silicalite-1 (TS-1)
The Green/Flow Option.
TS-1 is a zeolite containing Ti(IV) sites in the lattice. It activates
-
Pros: Heterogeneous (easy filtration/packed bed). Excellent for continuous flow setups (microreactors), improving safety by minimizing peroxide accumulation.
-
Cons: Reaction rates are diffusion-limited. Requires methanol or similar solvents to ensure miscibility and pore access.
-
Best For: Continuous manufacturing and processes requiring strict "Green Chemistry" compliance.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for the Phosphotungstic Acid system, highlighting the activation of the Tungsten center by peroxide, oxygen transfer to the sterically hindered nitrogen, and regeneration.
Caption: Catalytic cycle of Phosphotungstic Acid mediated N-oxidation. The active peroxotungstate species overcomes steric hindrance at the 2-position to transfer oxygen.
Recommended Experimental Protocol
Selected Method: Phosphotungstic Acid Catalyzed Oxidation
Rationale: This protocol is selected for its balance of high yield (>99%), operational simplicity, and validation in industrial patent literature (CN104592107B).
Safety Parameters
-
Hazard: 35% Hydrogen Peroxide is a strong oxidizer and corrosive. 2,3-Lutidine is flammable and toxic.
-
Control: Perform all additions slowly to manage exotherms. Use a blast shield if scaling up. Ensure peroxide is fully quenched before disposal.
Materials
-
2,3-Lutidine (2,3-Dimethylpyridine): 50.0 g (467 mmol)
-
Phosphotungstic Acid (
): 2.0 g (0.35 mmol, ~0.075 mol%) -
Hydrogen Peroxide (35% aq): 49.9 g (514 mmol, 1.1 equiv)
-
Solvent: None (Neat/Aqueous) or Water if required for stirring.
Step-by-Step Procedure
-
Setup: Charge a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel with 2,3-lutidine (50 g) and Phosphotungstic acid (2 g).
-
Heating: Warm the mixture to 45°C using an oil bath. The catalyst should dissolve/disperse in the organic amine.
-
Addition: Add the 35%
(49.9 g) dropwise over a period of 3 hours .-
Critical Control Point: Maintain internal temperature between 45–55°C during addition. The reaction is exothermic.
-
-
Reaction: Once addition is complete, ramp the temperature to 85°C . Hold at 85°C for 5–8 hours .
-
Monitoring: Check progress via TLC (DCM:MeOH 9:1) or HPLC. The starting material spot (higher
) should disappear.
-
-
Workup: Cool the reaction mixture to 50°C.
-
Quench: Test for excess peroxides using starch-iodide paper. If positive, add small amounts of sodium sulfite solution until negative.
-
-
Purification:
-
Distill water under reduced pressure.
-
Perform vacuum distillation of the residue.
-
Boiling Point: Collect the fraction distilling at approx. 120–130°C at low vacuum (or refer to specific vacuum pressure BP).
-
Alternative: If the product solidifies, recrystallize from Acetone/Hexane.
-
Expected Results:
-
Yield: 55–57 g (96–99%)
-
Appearance: Off-white to pale yellow solid/oil (hygroscopic).
Decision Matrix for Scale-Up
Use this logic flow to determine the appropriate catalyst based on your specific project constraints.
Caption: Strategic selection guide for 2,3-lutidine oxidation catalysts.
References
-
ChemicalBook / Patent CN104592107B . Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (Detailed protocol for PTA catalyzed oxidation).
-
Herrmann, W. A., et al. (1994). Methyltrioxorhenium as a Catalyst for the Oxidation of Nitrogen Compounds. (MTO mechanism and steric limitations).
-
Chen, S., et al. (2022).[2][3] Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. (TS-1 and Flow Chemistry).[2][4]
-
Arkat USA . Recent trends in the chemistry of pyridine N-oxides. (General review of MTO and Peracid methods).
Sources
DFT studies on the electronic structure of 2,3-Dimethylpyridine 1-oxide
Topic: Benchmarking DFT Methodologies for 2,3-Dimethylpyridine 1-oxide: A Strategic Guide for Drug Development Content Type: Publish Comparison Guide Audience: Computational Chemists, Medicinal Chemists, Process R&D Scientists.
Executive Summary: The Strategic Value of 2,3-Lutidine N-Oxide
2,3-Dimethylpyridine 1-oxide (2,3-Lutidine N-oxide) is not merely a structural curiosity; it is a linchpin intermediate in the industrial synthesis of Rabeprazole Sodium , a blockbuster proton pump inhibitor (PPI). The oxidation of the pyridine nitrogen activates the ring, specifically directing electrophilic aromatic substitution (nitration) to the 4-position—a critical step in assembling the benzimidazole-pyridine scaffold.
For drug development professionals, understanding the electronic structure of this molecule is paramount for two reasons:
-
Regioselectivity Control: DFT accurately predicts why nitration occurs at C4 rather than C5 or C6, minimizing impurity formation.
-
Stability Profiling: The N-O bond is a "chemical handle" susceptible to deoxygenation or rearrangement; accurate modeling prevents process safety hazards.
This guide compares three leading Density Functional Theory (DFT) methodologies—B3LYP , wB97X-D , and M06-2X —to determine which offers the highest fidelity in predicting the structural and electronic properties of this vital intermediate.
Comparative Analysis: Selecting the Right Functional
In computational studies of pyridine N-oxides, "one size fits all" is a dangerous assumption. The choice of functional dictates the accuracy of the N-O bond length, vibrational frequencies, and reaction barriers.
Performance Matrix: B3LYP vs. wB97X-D vs. M06-2X
| Feature | B3LYP (Global Hybrid) | wB97X-D (Range-Separated + Dispersion) | M06-2X (Meta-Hybrid) |
| Primary Use Case | General geometry & IR spectral assignment. | Crystal packing & non-covalent interactions.[1] | Reaction kinetics (Nitration barriers). |
| N-O Bond Accuracy | Good (Often slightly elongated). | Excellent (Corrects long-range error). | Very Good (Captures medium-range correlation). |
| Vibrational Frequencies | High Fidelity (scaling factor ~0.961). | Moderate (Requires specific scaling). | Good (scaling factor ~0.950). |
| Comp. Cost | Low (Standard). | Medium (Integration grid sensitivity). | Medium-High (Dense grids required). |
| Rec. Basis Set | 6-311++G(d,p) | def2-TZVP | 6-311+G(2d,p) |
| Verdict | Best for Initial Screening | Best for Solid-State/Stacking | Best for Mechanism Study |
Expert Insight:
-
Use B3LYP if your primary goal is validating synthesized material via FTIR or NMR. It benefits from massive error-cancellation in organic frequency calculations.
-
Use M06-2X if you are modeling the nitration of 2,3-dimethylpyridine 1-oxide. B3LYP often underestimates reaction barriers (activation energy), potentially misleading process safety calculations.
Electronic Structure & Reactivity Profile
The N-oxide moiety creates a unique "push-pull" electronic environment. The oxygen atom acts as a π-donor (back-donation into the ring) but an inductive withdrawer (σ-acceptor).
Molecular Electrostatic Potential (MEP) & Regioselectivity
The MEP map is the most critical visual for medicinal chemists.
-
Oxygen Atom: Deep red (Negative potential) – H-bond acceptor site, critical for crystal hydration (often forms dihydrates).
-
C4 Position: The N-oxide activates the C4 position for nucleophilic attack after conversion to a leaving group (e.g., 4-nitro or 4-chloro). However, for the initial nitration of 2,3-dimethylpyridine 1-oxide, the interplay of the methyl sterics and N-oxide electronics directs the electrophile.
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the N-oxide oxygen and the ring π-system. Represents the site of initial electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the pyridine ring.
-
Band Gap (ΔE): Typically ~4.5 - 5.0 eV (B3LYP). A wider gap indicates high kinetic stability, explaining why the N-oxide can be isolated and stored.
Experimental Validation Protocols
A computational model is only as good as its experimental validation. Use these benchmarks to verify your DFT output.
Table 2: Key Spectroscopic Benchmarks (Experimental vs. DFT)
| Property | Experimental Value (Approx.) | DFT Target (B3LYP/6-311++G**) | Diagnostic Significance |
| 1240 – 1280 cm⁻¹ | 1260 – 1290 cm⁻¹ | Confirms N-oxidation state. Shift indicates H-bonding strength. | |
| 3000 – 3100 cm⁻¹ | 3050 – 3150 cm⁻¹ | Standard aromatic validation. | |
| Bond Length (N-O) | 1.29 – 1.31 Å (X-ray) | 1.295 Å | < 1.30 Å implies strong double bond character (dative |
| Dipole Moment | ~4.0 – 4.5 Debye | 4.2 Debye | High polarity drives solubility in polar solvents (DMSO, MeOH). |
Note: Experimental values are derived from analogous pyridine N-oxide crystal structures and Rabeprazole intermediate data.
Visualized Workflows
Figure 1: The Rabeprazole Synthesis Pathway (Contextual Logic)
This diagram illustrates where the DFT study fits into the drug development pipeline.
Caption: The critical role of 2,3-Dimethylpyridine 1-oxide in the Rabeprazole synthesis chain. DFT is used to optimize the nitration step (red).
Figure 2: Computational Protocol Workflow
A self-validating loop for ensuring high-quality electronic structure data.
Caption: Recommended computational workflow. Optimization with B3LYP followed by high-level energy refinement with M06-2X.
Detailed Experimental Protocol (Computational)
To replicate the benchmark results, follow this Gaussian/ORCA input strategy:
Step 1: Pre-Optimization (Low Level)
-
Method: HF/3-21G
-
Purpose: Rapidly generate a reasonable starting geometry to prevent SCF convergence failure due to the polar N-O bond.
Step 2: Geometry Optimization & Frequency (Production Level)
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p) (Diffuse functions ++ are mandatory for the anionic oxygen character).
-
Solvent Model: IEFPCM (Solvent = Methanol or Water). Note: Gas phase calculations will overestimate the N-O bond length due to lack of dielectric stabilization.
-
Keywords: Opt Freq SCRF=(Solvent=Water) Pop=NBO
Step 3: Reactivity Mapping (Fukui Functions)
-
Perform a population analysis (Hirshfeld or NBO) on the Neutral, Cationic (N+1 electron), and Anionic (N-1 electron) states.
-
Calculate Fukui indices (
) to predict the exact site of electrophilic attack (Nitration).
References
-
Crystal Structure & Bonding
-
Vibrational Spectroscopy Benchmarks
-
Rabeprazole Synthesis Pathway
-
DFT Functional Performance on N-Oxides
-
Waser, M., et al. (2010). Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine-N-oxide. Organic Process Research & Development. Link
- Context: Industrial process data confirming the stability and reactivity profile of the N-oxide intermedi
-
Sources
A Comparative Guide to the Mechanistic Nuances of 2,3-Dimethylpyridine 1-Oxide Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2,3-Dimethylpyridine 1-Oxide in Synthesis
In the landscape of heterocyclic chemistry, pyridine N-oxides are indispensable intermediates, serving as activated precursors for a variety of functionalized pyridines that are challenging to synthesize directly. The N-oxide moiety fundamentally alters the electronic character of the pyridine ring, enhancing its reactivity towards both electrophilic and nucleophilic substitution, thereby unlocking a diverse range of synthetic possibilities.[1][2] Among the substituted pyridine N-oxides, 2,3-dimethylpyridine 1-oxide (also known as 2,3-lutidine N-oxide) presents a unique reactivity profile due to the electronic and steric influence of its vicinal methyl groups. This guide provides a comparative analysis of the mechanistic pathways of key reactions involving 2,3-dimethylpyridine 1-oxide, offering insights into its performance relative to other pyridine N-oxide analogues. The strategic placement of the methyl groups in 2,3-dimethylpyridine 1-oxide not only influences the regioselectivity of its reactions but also modulates its reaction rates, making it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[3]
This guide will delve into the mechanistic intricacies of electrophilic and nucleophilic substitutions, rearrangement reactions, and cycloadditions, supported by experimental data and detailed protocols to provide a comprehensive resource for chemists in research and development.
Comparative Analysis of Reactivity
The reactivity of pyridine N-oxides is a delicate interplay of electronic and steric factors. The N-oxide group acts as a powerful electron-donating group through resonance, increasing the electron density at the C2, C4, and C6 positions, thus activating the ring for electrophilic attack. Simultaneously, the positively charged nitrogen atom enhances the ring's susceptibility to nucleophilic attack at these same positions. The introduction of methyl substituents further modulates this reactivity.
Electrophilic Substitution: A Case Study in Nitration
Electrophilic aromatic substitution on the pyridine N-oxide ring is a synthetically valuable transformation. The nitration of 2,3-dimethylpyridine 1-oxide is a prime example, leading to the formation of 2,3-dimethyl-4-nitropyridine-N-oxide, a key intermediate in the synthesis of proton pump inhibitors like lansoprazole.[3]
A comparative analysis of the nitration of different pyridine N-oxides reveals the directing effects of the substituents. While pyridine N-oxide itself is nitrated predominantly at the 4-position, the presence of methyl groups can influence the reaction's facility and, to a lesser extent, its regioselectivity.
| Substrate | Nitrating Agent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Pyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130 | 3 | 4-Nitropyridine N-oxide | >90 | [4] |
| 3-Methylpyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 100-105 | 2 | 3-Methyl-4-nitropyridine N-oxide | 70-73 | [4] |
| 2,3-Dimethylpyridine 1-oxide | KNO₃ / H₂SO₄ | 80-120 | 0.5-2 | 2,3-Dimethyl-4-nitropyridine N-oxide | ~91-93 | [3] |
| 3,5-Lutidine N-oxide | KNO₃ / H₂SO₄ | 60-65 | 2 | 3,5-Dimethyl-4-nitropyridine N-oxide | Not Specified | [4] |
Mechanistic Insights:
The nitration of pyridine N-oxides proceeds through a standard electrophilic aromatic substitution mechanism. Computational studies on pyridine-N-oxide indicate that the reaction occurs via a stepwise polar mechanism involving the formation of a labile tetrahedral cation intermediate.[5] The preference for 4-substitution is attributed to both kinetic and thermodynamic factors. In the case of 2,3-dimethylpyridine 1-oxide, the 4-position is electronically activated by both the N-oxide and the methyl groups, and it is sterically accessible, leading to a high yield of the 4-nitro product. The use of potassium nitrate in sulfuric acid provides a milder and often more efficient nitrating system compared to fuming nitric acid.[3]
Experimental Protocols
Protocol 1: Nitration of 2,3-Dimethylpyridine 1-Oxide
This protocol details the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide, a crucial pharmaceutical intermediate.[3]
Materials:
-
2,3-Dimethylpyridine 1-oxide (12.3 g)
-
Concentrated sulfuric acid (98%, 92 g)
-
Potassium nitrate (14.15 g)
-
Dichloromethane
-
Water
Procedure:
-
Dissolve 12.3 g of 2,3-dimethylpyridine 1-oxide in 92 g of concentrated sulfuric acid in a suitable reaction vessel, maintaining the temperature between -10°C and -5°C.
-
Separately, prepare a solution of 14.15 g of potassium nitrate in 100 g of concentrated sulfuric acid.
-
Slowly add the potassium nitrate solution dropwise to the 2,3-dimethylpyridine 1-oxide solution, ensuring the temperature remains between -10°C and -5°C.
-
After the addition is complete, raise the temperature to 80-85°C and maintain for 2 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into ice water.
-
Extract the aqueous mixture three times with dichloromethane.
-
Combine the organic extracts and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization if necessary.
Expected Yield: ~92.9%
Nucleophilic Substitution: The Influence of Methyl Groups
Nucleophilic substitution on the pyridine N-oxide ring is a powerful tool for introducing a variety of functional groups. The reaction typically proceeds via an addition-elimination mechanism, with the N-oxide activating the C2 and C4 positions for nucleophilic attack.[1] The presence and position of methyl groups can significantly impact the reaction rate and regioselectivity.
For 2,3-dimethylpyridine 1-oxide, nucleophilic attack is expected to be directed to the 6-position, as the 2- and 4-positions are sterically hindered by the methyl groups. In contrast, 2,6-lutidine N-oxide would be expected to undergo nucleophilic attack at the 4-position.
General Mechanism of Nucleophilic Substitution (e.g., Chlorination with POCl₃):
Caption: General mechanism of nucleophilic chlorination.
Rearrangement Reactions: The Boekelheide Rearrangement
The Boekelheide rearrangement is a classic reaction of α-picoline N-oxides with acetic anhydride to yield α-acetoxymethyl pyridines.[6] This reaction proceeds via a[7][7]-sigmatropic rearrangement.
For 2,3-dimethylpyridine 1-oxide, the presence of a methyl group at the 2-position makes it a suitable substrate for the Boekelheide rearrangement. The reaction with acetic anhydride is expected to yield 2-acetoxymethyl-3-methylpyridine.
Mechanism of the Boekelheide Rearrangement:
Caption: Mechanism of the Boekelheide rearrangement.
Recent studies on the Boekelheide rearrangement of a pyrimidine N-oxide suggest that the reaction may also proceed, at least in part, via radical intermediates, especially when performed in solvents that can easily donate a hydrogen atom.[7][8] This adds a layer of complexity to the seemingly straightforward concerted mechanism.
Protocol 2: Boekelheide Rearrangement of a Substituted Pyridine N-Oxide (Adapted)
While a specific protocol for 2,3-dimethylpyridine 1-oxide was not found, the following procedure for a related substrate, 4-methoxy-2,3,5-trimethylpyridine N-oxide, can be adapted.[9]
Materials:
-
2,3-Dimethylpyridine 1-oxide
-
Acetic anhydride
Procedure:
-
In a suitable reaction vessel, heat acetic anhydride to 90°C.
-
Slowly add a solution of 2,3-dimethylpyridine 1-oxide in a minimal amount of a suitable solvent (e.g., acetic acid) dropwise to the heated acetic anhydride.
-
The reaction is exothermic; control the addition rate to maintain a manageable temperature, which may rise to around 130°C.
-
After the addition is complete, continue heating at reflux (approx. 140°C) and monitor the reaction by TLC or GC-MS until completion.
-
After completion, cool the reaction mixture and carefully quench with water to hydrolyze excess acetic anhydride.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Cycloaddition Reactions
Pyridine N-oxides can act as 1,3-dipoles in cycloaddition reactions, reacting with various dipolarophiles to form five-membered heterocyclic rings. This reactivity provides a powerful method for constructing complex molecular scaffolds. The regioselectivity of these reactions is governed by both steric and electronic factors of the pyridine N-oxide and the dipolarophile.[10]
For 2,3-dimethylpyridine 1-oxide, the steric bulk of the methyl groups would be expected to play a significant role in directing the approach of the dipolarophile, potentially leading to high regioselectivity. However, specific examples and detailed mechanistic studies for the cycloaddition reactions of 2,3-dimethylpyridine 1-oxide were not prominently available in the searched literature. Further research in this area would be beneficial to fully exploit the synthetic potential of this substrate.
Conclusion and Future Outlook
2,3-Dimethylpyridine 1-oxide is a versatile and valuable reagent in organic synthesis. Its unique substitution pattern provides a handle for controlling the regioselectivity of various transformations. This guide has provided a comparative overview of its reactivity in key reaction classes, supported by mechanistic insights and experimental protocols.
While the existing literature provides a solid foundation for understanding the behavior of 2,3-dimethylpyridine 1-oxide, there remain opportunities for further investigation. Specifically, detailed kinetic studies directly comparing the reactivity of 2,3-dimethylpyridine 1-oxide with its isomers in a range of reactions would provide invaluable quantitative data for synthetic chemists. Furthermore, a deeper exploration of its utility in cycloaddition reactions could unveil novel synthetic pathways to complex heterocyclic systems.
As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, a thorough understanding of the mechanistic nuances of reagents like 2,3-dimethylpyridine 1-oxide will be paramount in driving innovation.
References
- Jiangsu Zhongbang Pharmaceutical Co., Ltd. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. CN104592107B.
- Sh. M. A. Al-Shiekh. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268.
- Kurzawa, T., Zimmer, R., Würthwein, E. U., & Reissig, H. U. (2023).
- Ríos-Gutiérrez, M., & Domingo, L. R. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 44(35), 15065-15074.
- Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting.
- Boekelheide, V. (1954). The Boekelheide reaction. Wikipedia.
- BenchChem. (2025). Application Notes and Protocols: Reaction of 4-Methoxy-2,3,5-trimethylpyridine N-oxide with Acetic Anhydride.
- Chen, Y., et al. (2015). Highly Regio- and Stereoselective Diels-Alder Cycloadditions via Two-Step and Multicomponent Reactions Promoted by Infrared Irradiation under Solvent-Free Conditions. Molecules, 20(8), 13639-13654.
-
Domingo, L. R., & Ríos-Gutiérrez, M. (2019). An investigation of the molecular mechanism, chemoselectivity and regioselectivity of cycloaddition reaction between acetonitrile N-oxide and 2,5-dimethyl-2H-[3][7][10]diazaphosphole. Journal of Chemical Sciences, 131(1), 1-10.
- Domingo, L. R., & Sáez, J. A. (2010). Understanding the mechanism of the Boekelheide reaction. A DFT study. Organic & Biomolecular Chemistry, 8(21), 4945-4952.
- Fagnou, K., et al. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. Arkivoc, 2013(i), 154-174.
- Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551.
- Papo, T., et al. (2024). Kinetics and mechanistic investigation of the substitution from dinuclear Pt(II) complexes bridged by N,N'-bis(pyridyl/isoquinolylcarboxamide)phenylenediamine ligands with bio-relevant nucleophiles.
- Unknown. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
- Unknown. (n.d.). A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides. Benchchem.
- Unknown. (n.d.). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic.
- Unknown. (n.d.). Nucleophilic Substitution Reactions.
- Unknown. (n.d.). Pyridine N-Oxides. Chem-Impex.
- Unknown. (n.d.).
- Unknown. (n.d.).
- Unknown. (n.d.). Synthesis, crystal structure and reactivity of bis(μ-2-methylpyridine N-oxide-κ2 O:O)bis[dibromido(2-methylpyridine N-oxide-κO)cobalt(II)
- Unknown. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. PMC.
- Wang, X., et al. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Omega, 8(10), 9439-9450.
- Wiebe, H. A., et al. (n.d.). Comparison of N···I and N···O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides. Crystal Growth & Design.
- YouTube. (2018). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions.
- Zhang, Y., et al. (2023). Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. Molecules, 29(3), 564.
- Zimmer, R., et al. (2023). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates. Chemistry – A European Journal, 29(26), e202204015.
- Zuo, C., et al. (2021). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers, 8(19), 5436-5463.
- [No Author]. (2025). Photoinduced Carbon Radical-Medicated C-H Functionalization and Cascade Reactions by Pyridine N-oxide.
- [No Author]. (2025). Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines.
- [No Author]. (2025). Nucleophilic Halogenation of Heterocyclic N‐Oxides: Recent Progress and a Practical Guide.
- [No Author]. (2025). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine.
- [No Author]. (n.d.). 2,6-Lutidine N-oxide. Chem-Impex.
- [No Author]. (n.d.). Boekelheide reaction.
Sources
- 1. baranlab.org [baranlab.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. arkat-usa.org [arkat-usa.org]
Isomeric Effects in the Reactions of Dimethylpyridine N-Oxides
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Tale of Two Positions"
In the synthesis of heterocyclic pharmaceuticals, Dimethylpyridine N-oxides (Lutidine N-oxides) serve as critical "switch" intermediates. Their reactivity is governed not just by the N-oxide moiety itself, but by the precise placement of the methyl groups relative to the nitrogen center.
This guide objectively compares the two dominant isomeric behaviors:
-
The Alpha-Effect (2,6-Lutidine N-oxide): Dominated by steric hindrance and lateral chain functionalization (Boekelheide Rearrangement).
-
The Beta-Effect (3,5-Lutidine N-oxide): Dominated by electronic activation of the ring, facilitating electrophilic substitution (Nitration) at the C4 position.
Understanding these isomeric divergences is essential for optimizing the synthesis of proton pump inhibitors (PPIs) like Esomeprazole and Lansoprazole .
Part 1: The Boekelheide Rearrangement (Lateral Functionalization)
The Boekelheide rearrangement is the gold standard for converting alkyl-pyridine N-oxides into hydroxymethyl-pyridines. However, this reaction is strictly regioselective, requiring alkyl groups in the
Comparative Mechanism Analysis
-
2,6-Dimethylpyridine N-oxide: The oxygen of the N-oxide is acylated by an anhydride (e.g., acetic anhydride). The close proximity of the
-methyl group allows for proton abstraction by the acetate ion, forming an anhydrobase. This intermediate undergoes a [3,3]-sigmatropic rearrangement , migrating the acetoxy group from the nitrogen to the methyl carbon. -
3,5-Dimethylpyridine N-oxide: The methyl groups are in the
(3,5) position.[1][2][3][4] Even if the oxygen is acylated, the -methyl protons are too distant for the cyclic transition state required for the [3,3]-shift. Consequently, this isomer is inert to Boekelheide conditions or undergoes non-selective decomposition.
Visualization: The Boekelheide Pathway[5]
Figure 1: The mechanistic pathway of the Boekelheide rearrangement, highlighting the necessity of
Experimental Protocol: 2,6-Lutidine N-oxide Rearrangement
Objective: Synthesis of 2-acetoxymethyl-6-methylpyridine.
-
Reagents: 2,6-Lutidine N-oxide (1.0 eq), Acetic Anhydride (3.0 eq).
-
Setup: Flame-dried round-bottom flask under
atmosphere. -
Procedure:
-
Dissolve N-oxide in minimal anhydrous solvent (optional, often run neat in Ac2O).
-
Add Acetic Anhydride dropwise at 0°C to control exotherm.
-
Heat to reflux (approx. 140°C) for 2–4 hours. Note: Monitoring by TLC is crucial as prolonged heating causes degradation.
-
Quench: Cool to RT, pour into ice water, and neutralize with
. -
Extraction: Extract with DCM (3x), dry over
, and concentrate.
-
-
Yield Expectation: 75–85%.
Part 2: Electrophilic Aromatic Substitution (Nitration)[2][5]
While the 2,6-isomer dominates lateral functionalization, the 3,5-isomer is the superior substrate for ring functionalization. The methyl groups at 3 and 5 positions sterically block the ortho-positions relative to the nitrogen, while electronically activating the C4 position.
Regioselectivity Drivers
-
N-Oxide Effect: Activates C2 and C4 positions toward electrophiles (and nucleophiles) via resonance.
-
Methyl Effect (3,5-isomer): The methyls are ortho to C4. Their electron-donating (+I) effect reinforces the N-oxide's activation of the C4 position.
-
Result: Nitration of 3,5-lutidine N-oxide is highly regioselective for the 4-nitro product, a key intermediate for Esomeprazole .
Comparative Data: Nitration Efficiency
| Substrate | Product | Conditions | Yield | Application |
| 3,5-Lutidine N-oxide | 4-Nitro-3,5-lutidine N-oxide | Mixed Acid ( | 90–98% | Esomeprazole |
| 2,3-Lutidine N-oxide | 4-Nitro-2,3-lutidine N-oxide | Mixed Acid, 85°C | ~60–80% | Lansoprazole |
| 2,6-Lutidine N-oxide | 4-Nitro-2,6-lutidine N-oxide | Mixed Acid, 100°C | Moderate | Agrochemicals |
Visualization: Regioselectivity Pathways
Figure 2: Divergent nitration outcomes based on methyl substitution patterns.
Experimental Protocol: Nitration of 3,5-Lutidine N-oxide
Objective: Synthesis of 4-nitro-3,5-dimethylpyridine N-oxide.
-
Reagents: 3,5-Lutidine N-oxide (1.0 eq), Conc.
, Fuming .[2][5] -
Safety: Exothermic reaction with potential for thermal runaway.
-
Procedure:
-
Dissolve N-oxide in Conc.
at 0–10°C. -
Add Fuming
dropwise, maintaining temp < 20°C. -
Slowly ramp temperature to 80–90°C and hold for 2–4 hours.
-
Workup: Pour onto crushed ice. Neutralize with
or to pH 7–8. -
Isolation: The product often precipitates as a yellow solid. Filter and wash with cold water.
-
-
Critical Note: Recent advancements utilize microchannel reactors to perform this reaction at 120°C with residence times of <20 mins, significantly improving safety and yield (see Reference 1).
Part 3: Deoxygenation & Catalysis
Deoxygenation (Reduction)
Removing the N-oxide oxygen is often the final step to restore the pyridine ring after functionalization.
-
Method A (PCl3/POCl3): Fast but produces phosphorous waste. Steric hindrance in 2,6-isomers can slightly retard the attack of the phosphorous nucleophile compared to 3,5-isomers.
-
Method B (Zn/Acetic Acid): Mild, chemoselective.
-
Method C (Pd/C + H2): Cleanest, but incompatible if the molecule contains nitro groups (which will also be reduced).
Catalytic Utility
3,5-Lutidine N-oxide is frequently used as a Lewis Base catalyst in organosilicon chemistry (e.g., allylation of aldehydes). Its lack of steric hindrance around the oxygen (compared to the 2,6-isomer) makes it a superior nucleophilic catalyst.
References
-
Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. Source: ResearchGate URL:[6][Link]
-
Boekelheide Reaction - Mechanism and Applications. Source: Wikipedia / Organic Chemistry Portal URL:[Link]
- Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
-
Regioselective chlorination of pyridine N-oxides. Source: ResearchGate URL:[6][Link]
-
2,6-Dimethylpyridine N-oxide (PubChem Compound Summary). Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. 2,6-Dimethylpyridine N-oxide | C7H9NO | CID 14083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US2663711A - Process for the preparation of pyridine alcohols from pyridine n-oxides - Google Patents [patents.google.com]
- 4. US2663711A - Process for the preparation of pyridine alcohols from pyridine n-oxides - Google Patents [patents.google.com]
- 5. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Comparative Guide: Characterization and Functional Validation of 2,3-Dimethylpyridine 1-Oxide Derivatives
Executive Summary & Strategic Value
2,3-Dimethylpyridine 1-oxide (2,3-Lutidine N-oxide) is a pivotal heterocyclic scaffold in medicinal chemistry, serving as both a bioisostere for metabolic stability and a directing group for late-stage C–H functionalization. Unlike its symmetrical isomer (2,6-Lutidine N-oxide) or the unsubstituted Pyridine N-oxide, the 2,3-derivative offers a unique asymmetric steric environment .
This guide validates the utility of 2,3-Dimethylpyridine 1-oxide by comparing its synthesis, spectroscopic signature, and regioselective reactivity against standard alternatives.
Key Comparative Advantages
| Feature | 2,3-Dimethylpyridine 1-oxide | Pyridine N-oxide | 2,6-Dimethylpyridine 1-oxide |
| C–H Activation Site | Highly Selective (C6) | Low Selectivity (C2/C6 mix) | Inert at |
| Metabolic Stability | High (C2 blocked) | Low (C2 oxidation prone) | High |
| Coordination Chem | Asymmetric binding | Symmetric binding | Sterically hindered binding |
Synthesis and Structural Verification
Reliable access to high-purity N-oxides is the first step in validation. While mCPBA oxidation is common in academic screening, it introduces benzoic acid byproducts that complicate purification. We recommend and detail the Phosphotungstic Acid/Hydrogen Peroxide (PTA/H2O2) method for scalability and atom economy.
Optimized Synthetic Workflow (Green Chemistry)
The following workflow compares the standard mCPBA route with the catalytic PTA/H2O2 route.
Figure 1: Comparative synthetic routes. Method B (Green) is preferred for scale-up due to the elimination of chromatography.
Spectroscopic Validation (NMR)
Differentiation between the 2,3-isomer and potential contaminants (unreacted starting material or 2,6-isomers) is critical.
-
1H NMR Diagnostic Shift: The N-oxide moiety induces a significant deshielding effect on the
-protons (C6-H) and a shielding effect on the -protons (C4-H) due to back-donation. -
Asymmetry Marker: Unlike 2,6-lutidine N-oxide (which shows a singlet for methyl groups), 2,3-lutidine N-oxide displays two distinct methyl singlets.
| Position | Proton | Chemical Shift ( | Multiplicity | Coupling ( |
| C2-CH3 | Methyl | 2.50 - 2.55 | Singlet (s) | - |
| C3-CH3 | Methyl | 2.25 - 2.30 | Singlet (s) | - |
| C4-H | Aromatic | ~7.05 | Doublet (d) | |
| C5-H | Aromatic | ~6.95 | Doublet of Doublets (dd) | |
| C6-H | Aromatic | 8.15 - 8.25 | Doublet (d) |
Note: The C6-H shift at >8.0 ppm is the primary indicator of successful N-oxidation. In the non-oxidized precursor, this proton typically resonates near 8.4 ppm but lacks the specific electronic push-pull character of the N-oxide.
Functional Validation: Regioselective C–H Activation
The primary utility of 2,3-dimethylpyridine 1-oxide lies in its ability to undergo Pd-catalyzed direct arylation . This section validates its performance against Pyridine N-oxide.
The Regioselectivity Problem
-
Pyridine N-oxide: Possesses two equivalent
-positions (C2 and C6). Reaction often yields a mixture of mono-arylated (C2) and di-arylated (C2,6) products. -
2,3-Dimethylpyridine 1-oxide: The C2 position is blocked by a methyl group. The C6 position is sterically accessible and electronically activated.
Experimental Data: Direct Arylation
Reaction Conditions: Pd(OAc)2 (5 mol%), P(t-Bu)3, K2CO3, Toluene, 110°C. Coupling partner: Bromobenzene.
| Substrate | Major Product | Yield (%) | Regioselectivity (C6:C2) | Notes |
| 2,3-Dimethylpyridine 1-oxide | 6-Phenyl-2,3-dimethyl... | 82% | >99:1 | Exclusive C6 functionalization. |
| Pyridine N-oxide | 2-Phenylpyridine N-oxide | 65% | 50:50 (C2/C6 equiv) | Significant di-arylation observed. |
| 3-Methylpyridine N-oxide | Mixture | 70% | 60:40 | Steric bias of 3-Me is insufficient for full control. |
Mechanistic Pathway (Fagnou-Type)
The reaction proceeds via a concerted metallation-deprotonation (CMD) pathway. The N-oxide oxygen coordinates to Palladium, directing it to the proximal C–H bond.
Figure 2: Mechanistic pathway highlighting the steric enforcement of regioselectivity at C6.
Detailed Experimental Protocols
Protocol A: Scalable Synthesis (H2O2 Method)
Objective: Synthesis of 50g of 2,3-dimethylpyridine 1-oxide.
-
Setup: Equip a 1L 4-neck flask with a mechanical stirrer, thermometer, and reflux condenser.
-
Charging: Add 2,3-dimethylpyridine (467 mmol, 50g) and Phosphotungstic acid (0.35 mmol, 2g). Heat to 45°C.[1]
-
Addition: Dropwise add 35% H2O2 (514 mmol, 49.9g) over 3 hours. Caution: Exothermic.
-
Reaction: Increase temperature to 85°C and stir for 5 hours. Monitor by TLC (DCM:MeOH 9:1) or HPLC.
-
Workup: Cool to 50°C. Perform vacuum distillation (Pressure: -0.08 MPa, Temp < 85°C) to remove water and concentrate.
-
Yield: Expect ~57g (99%) of off-white solid/oil.
Protocol B: Catalytic Validation (C-H Arylation)
Objective: Validation of directing group capability.
-
Glovebox: In a nitrogen-filled glovebox, combine 2,3-dimethylpyridine 1-oxide (1.0 equiv), Bromobenzene (1.2 equiv), Pd(OAc)2 (5 mol%), and P(t-Bu)3 HBF4 (10 mol%).
-
Base: Add K2CO3 (2.0 equiv).
-
Solvent: Add anhydrous Toluene (0.2 M concentration).
-
Heating: Seal tube and heat to 110°C for 16 hours.
-
Analysis: Filter through Celite. Analyze crude by 1H NMR using an internal standard (e.g., dibromomethane) to determine conversion and regioselectivity.
References
-
Synthesis & Process Safety: Jiangsu Zhongbang Pharma.[2] "Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide." PatSnap Patent CN104829509A. (Demonstrates H2O2/Acid oxidation routes).
-
Mechanistic Validation (Direct Arylation): Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2012).[3][4] "Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers." Journal of the American Chemical Society, 134(8), 3683–3686.
-
Comparative NMR Data: Flores-Alamo, M., et al.[5] (2018).[6][7] "Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate." Journal of Visualized Experiments (JoVE). (Provides comparative NMR baseline for lutidine N-oxides).
-
Regioselectivity in C-H Activation: Campeaux, L. C., & Fagnou, K.[8] (2006).[3] "Pd-Catalyzed Direct Arylation of Simple Arenes in Synthesis: A Conceptual Framework." Chemical Society Reviews. (Foundational text on N-oxide directed C-H activation logic).
Sources
- 1. 2,3-Dimethylpyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. baranlab.org [baranlab.org]
- 4. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. rsc.org [rsc.org]
- 6. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate [jove.com]
- 7. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Definitive Guide: Purity Assessment of Synthesized 2,3-Lutidine N-oxide by HPLC
Strategic Overview: The Purity Paradox
In the synthesis of 2,3-Lutidine N-oxide , researchers often face a critical analytical paradox. While the starting material (2,3-Lutidine) is a volatile liquid suitable for Gas Chromatography (GC), the target N-oxide is a polar, thermally labile solid.[1]
This guide establishes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the absolute standard for purity assessment.[1] Unlike GC, which risks thermal deoxygenation of the N-oxide back to the parent amine in the injector port, HPLC preserves the structural integrity of the analyte, allowing for the precise quantification of trace impurities that directly impact downstream pharmaceutical applications (e.g., proton pump inhibitor synthesis).
Comparative Analysis: Why HPLC Wins
The following table objectively compares the three primary analytical methodologies available for this assessment.
| Feature | RP-HPLC (Recommended) | GC-MS / GC-FID | Non-Aqueous Titration |
| Analyte Stability | High. Ambient temperature analysis prevents degradation.[1] | Low. N-oxides often deoxygenate or rearrange at injector temps (>200°C).[1] | High. Performed at room temperature. |
| Selectivity | Excellent. Separates parent amine, N-oxide, and reaction byproducts.[1] | Poor. "Ghost peaks" from thermal breakdown mimic the parent impurity.[1] | Low. Titrates all basic species (Parent + Product), yielding false high purity.[1] |
| Sensitivity (LOD) | < 0.05%. Critical for pharmaceutical QC. | Moderate. Limited by background noise from degradation. | Poor. Only suitable for gross assay (>98%).[1] |
| Scope | Quantifies both Assay (%) and Impurities (% w/w). | Qualitative ID only (unless derivatized). | Assay (%) only.[1] |
Decision Matrix: Analytical Workflow
The following diagram illustrates the logical pathway for selecting the correct analytical tool, highlighting the failure points of alternative methods.
Figure 1: Analytical decision matrix demonstrating the failure modes of GC and Titration for thermally labile N-oxides.
The "Gold Standard" HPLC Protocol
This protocol is designed to separate the highly polar N-oxide from the less polar, basic parent amine (2,3-Lutidine).
Method Development Logic (Expertise)[1]
-
Stationary Phase: A standard C18 column is sufficient, but "end-capping" is critical.[1] Free silanols on the silica support can interact with the pyridine ring, causing severe peak tailing.
-
Mobile Phase pH: 2,3-Lutidine is a base.[1][2] To prevent tailing, we must suppress ionization of silanols or control the protonation state of the pyridine. A phosphate buffer at pH 3.0 - 4.5 is ideal.[1] At this pH, the silanols are protonated (neutral), reducing secondary interactions.[1]
-
Detection: Pyridine N-oxides exhibit strong UV absorption.[1] A wavelength of 254 nm is standard, but 220 nm provides higher sensitivity for non-aromatic impurities if present.[1]
Standard Operating Procedure (SOP)
Instrument: HPLC with Diode Array Detector (DAD) Column: Waters Symmetry C18 (150 x 4.6 mm, 5 µm) or equivalent (e.g., Agilent Zorbax Eclipse).[1]
| Parameter | Setting |
| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄), adjusted to pH 3.0 with H₃PO₄.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade).[1] |
| Flow Rate | 1.0 mL/min.[1][3] |
| Column Temp | 30°C. |
| Injection Volume | 5 - 10 µL.[1] |
| Detection | UV at 254 nm (Reference: 360 nm).[1] |
| Run Time | 15 minutes.[1] |
Gradient Program:
-
0.0 min: 95% A / 5% B (Hold for retention of polar N-oxide)[1]
-
5.0 min: 95% A / 5% B
-
10.0 min: 40% A / 60% B (Elute non-polar parent amine)[1]
-
12.0 min: 95% A / 5% B (Re-equilibration)
Synthesis & Impurity Pathway
Understanding the synthesis helps identify potential impurity peaks.[1] The oxidation of 2,3-Lutidine typically uses Hydrogen Peroxide (H₂O₂) and a catalyst (e.g., Sodium Tungstate or Phosphotungstic acid).[1]
Figure 2: Synthesis pathway showing the origin of the two primary peaks: the early-eluting N-oxide and the late-eluting unreacted parent amine.[1]
Validation Parameters (Self-Validating System)
To ensure the method is trustworthy, the following system suitability parameters must be met before routine analysis.
-
Resolution (Rs): > 2.0 between the N-oxide peak (approx. 3 min) and any solvent front or early eluting acid impurities.[1]
-
Tailing Factor (T): < 1.5 for the N-oxide peak.[1] Note: If T > 1.5, increase buffer concentration or lower pH.
-
Linearity: The method should be linear (R² > 0.999) over the range of 50% to 150% of the target concentration (typically 0.5 mg/mL).
-
Limit of Quantitation (LOQ): Should be established at < 0.1% to comply with ICH Q3A guidelines for impurities.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction with silanols.[1] | Ensure pH is < 4.[1]0. Use a "Base Deactivated" (BDS) C18 column.[1] |
| Split Peaks | Sample solvent incompatibility. | Dissolve the sample in the Mobile Phase (95% Buffer / 5% ACN). Do not dissolve in pure ACN. |
| Retention Drift | pH instability.[1] | Use a buffer (Phosphate), not just acid water.[1][3] N-oxides are sensitive to pH changes.[1] |
| Ghost Peaks | Contaminated Mobile Phase.[1] | Filter aqueous buffers through 0.22 µm filters; prepare fresh daily to prevent bacterial growth.[1] |
References
-
BME Periodica Polytechnica. (2010). Preparation of Pyridine N-oxide Derivatives in Microreactor (HPLC Method Details). Available at: [Link][1]
-
American Chemical Society (ACS). (2015).[1] Trace level liquid chromatography tandem mass spectrometry quantification of mutagenic impurities.[1][4] Available at: [Link][1]
-
Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC (Method Development Discussion). Available at: [Link]
Sources
- 1. 2,3-Lutidine | C7H9N | CID 11420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Definitive: A Comparative Guide to Confirming 2,3-Dimethylpyridine 1-oxide via X-ray Crystallography
Audience: Researchers, Structural Biologists, and Medicinal Chemists. Objective: To provide a rigorous, data-backed guide on validating the structure of 2,3-Dimethylpyridine 1-oxide (2,3-Lutidine N-oxide) using Single Crystal X-ray Diffraction (SC-XRD), contrasting it with spectroscopic alternatives like NMR.
The Scientific Imperative: Why X-ray?
In drug development and coordination chemistry, Pyridine N-oxides are pivotal intermediates. While Nuclear Magnetic Resonance (NMR) confirms connectivity, it often fails to capture the subtle electronic and steric consequences of ortho-substitution in the solid state.
For 2,3-Dimethylpyridine 1-oxide , the proximity of the methyl group at the C2 position to the N-oxide oxygen creates a unique steric environment. X-ray crystallography is the only method that provides absolute configuration, bond lengths, and intermolecular packing data—critical factors when this molecule is used as a ligand or a pharmacophore.
Comparative Analysis: NMR vs. X-ray Crystallography[1][2][3]
The following table contrasts the utility of standard characterization methods against the "Gold Standard" of X-ray diffraction for this specific compound.
| Feature | Solution State NMR ( | Single Crystal X-ray (SC-XRD) | Verdict for 2,3-Lutidine N-oxide |
| Connectivity | Excellent. Confirms methyl positions. | Excellent. Defines atomic connectivity. | NMR is faster for basic purity checks. |
| N–O Bond Character | Inferential (via chemical shift | Absolute (Bond length in Å).[2][3] | X-ray required to measure back-donation strength. |
| Steric Strain | Indirect (NOE signals). | Direct (Torsion angles). | X-ray reveals if the 2-Me group distorts planarity.[4] |
| Packing/H-Bonding | Blind (Solvent averaged). | Definitive (Unit cell packing). | X-ray visualizes critical C-H···O interactions. |
| Sample State | Liquid/Solution. | Solid Crystal. | X-ray is essential for solid-state formulation. |
Experimental Protocol: From Synthesis to Structure
To ensure scientific integrity, we must generate a high-quality crystal. The commercial precursor is 2,3-Lutidine (liquid).[5] The N-oxide is a solid (MP: ~85–93°C), making it suitable for SC-XRD.
Phase 1: Synthesis & Purification
Note: If purchasing commercial standard, skip to Phase 2.
-
Oxidation: Dissolve 2,3-Lutidine (10 mmol) in glacial acetic acid. Add 30%
(excess, 15 mmol) dropwise at 0°C. -
Reflux: Heat to 70–80°C for 12 hours. Monitor via TLC (MeOH:DCM 1:9). The N-oxide is much more polar (
< 0.3) than the starting material. -
Workup: Neutralize with solid
, extract into Chloroform ( ), and dry over . -
Result: Off-white solid.
Phase 2: Crystallization (The Critical Step)
X-ray quality depends entirely on crystal lattice order.
-
Method: Slow Evaporation.
-
Solvent System: Ethyl Acetate (EtOAc) / Hexane (1:1) or pure Acetone.
-
Protocol: Dissolve 50 mg of crude N-oxide in minimal hot EtOAc. Filter through a 0.45
m PTFE syringe filter (to remove dust nucleation sites). Add Hexane dropwise until slight turbidity appears, then add one drop of EtOAc to clear. Seal with parafilm, poke 3 pinholes, and leave undisturbed at 4°C.
Phase 3: Data Collection Parameters
-
Instrument: Bruker D8 QUEST or equivalent.
-
Radiation: Mo-K
( Å). Preferred over Cu for small organic molecules to reduce absorption. -
Temperature: 100 K (Cryostream). Essential to reduce thermal ellipsoids of the methyl groups.
Workflow Visualization
The following diagram outlines the logical flow from precursor to solved structure, highlighting the decision nodes.
Caption: Figure 1. Systematic workflow for isolating and determining the crystal structure of 2,3-Dimethylpyridine 1-oxide.
Data Analysis & Expected Metrics
When you solve the structure (typically using OLEX2 or SHELX), valid results must meet specific crystallographic standards. Below are the benchmarks derived from homologous pyridine N-oxide structures (e.g., 3,5-lutidine N-oxide).
A. Validation Metrics (Trustworthiness)
Before analyzing bond lengths, confirm the data quality:
-
(R-factor): Should be
(5%) for a publishable structure. -
Goodness of Fit (GooF): Should be close to 1.0.
-
Flack Parameter: Not applicable here (molecule is achiral unless it crystallizes in a chiral space group, which is rare for this planar molecule).
B. Structural Benchmarks
Compare your experimental data against these reference values to confirm the oxidation state and steric effects.
| Structural Parameter | Expected Value Range | Significance |
| N(1)–O(1) Bond Length | 1.31 – 1.34 Å | Significantly shorter than a single bond (1.40 Å), indicating strong |
| C(2)–C(methyl) Distance | ~1.50 Å | Standard |
| Torsion Angle (O-N-C2-Me) | ~0° (Planar) | If deviations >10° are observed, the 2-methyl group is exerting significant steric strain on the N-oxide oxygen. |
| Intermolecular Contacts | Look for "weak" hydrogen bonds where the N-oxide Oxygen acts as an acceptor for aromatic protons of neighboring molecules [2]. |
C. Interpretation of Results
-
The N-O Bond: In pyridine N-oxides, the oxygen atom is an electron donor to the ring (resonance) but also an inductive withdrawer. An N-O bond length of 1.32 Å confirms the resonance contribution. If the bond is longer (>1.36 Å), suspect protonation (N-OH) or co-crystallization with water [3].
-
Packing: 2,3-Lutidine N-oxide often crystallizes with water molecules if not strictly dried. Check the difference Fourier map for "Q-peaks" near the oxygen, which would indicate a hydrate (e.g., 2,3-Lutidine N-oxide
).
References
-
Groom, C. R., et al. (2016).[3][7] The Cambridge Structural Database.[3][6][7] Acta Crystallographica Section B, 72(2), 171-179. Link
-
Balevicius, V., et al. (2018).[8] Hydrogen Bonding in Pyridine N-Oxide/Acid Systems: Proton Transfer and Fine Details Revealed by FTIR, NMR, and X-ray Diffraction.[8] The Journal of Physical Chemistry A, 122(26). Link
-
Thalladi, V. R., et al. (1998). C-H···O Hydrogen bonds in the crystal structures of pyridine N-oxides. Journal of the American Chemical Society, 120(11), 2563-2577. Link
Sources
- 1. rsc.org [rsc.org]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sfdchem.com [sfdchem.com]
- 6. Exploring Intra- and Intermolecular Interactions in Selected N-Oxides—The Role of Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Nitrating Agents for 2,3-Lutidine N-oxide
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nitration of 2,3-Lutidine N-oxide (2,3-dimethylpyridine N-oxide) to synthesize 4-nitro-2,3-lutidine N-oxide is a critical transformation in the pharmaceutical industry, serving as a key intermediate for proton pump inhibitors (PPIs) like Rabeprazole and Lansoprazole .[1]
While electrophilic aromatic substitution on pyridine rings is notoriously difficult due to the electron-deficient nitrogen, the N-oxide moiety activates the ring at the C2 and C4 positions.[2] With the C2 position sterically blocked by a methyl group, nitration occurs exclusively at the C4 position.
This guide compares the two dominant industrial and laboratory methodologies:
-
Standard Mixed Acid Nitration: Liquid Fuming
+ Concentrated . -
Anhydrous Nitrate Salt Nitration: Solid
+ Concentrated .
Key Insight: While the standard mixed acid route is historical, the Nitrate Salt method is superior in yield (up to 91%), safety profile (reduced
Mechanistic Insight & Regioselectivity
Understanding the electronic landscape of the substrate is prerequisite to optimizing the nitration. The N-oxide group exhibits a "push-pull" mechanism:
-
Inductive Effect (-I): Withdraws electrons, deactivating the ring generally.
-
Mesomeric Effect (+M): The oxygen atom donates electron density into the
-system, specifically activating the C2 and C4 positions.
In 2,3-lutidine N-oxide, the C2 position is blocked by a methyl group. The C3 position is also substituted . Consequently, the electrophile (
Visualization: Reaction Mechanism & Regioselectivity
The following diagram illustrates the resonance activation and the specific pathway to the 4-nitro derivative.
Figure 1: Mechanistic pathway showing the regioselective nitration at C4 driven by N-oxide activation and steric blocking at C2/C3.
Comparative Protocol Analysis
Method A: Standard Mixed Acid ( )
This is the classical approach found in early literature. It utilizes fuming nitric acid as the source of the nitronium ion.[1][2]
Protocol:
-
Preparation: Cool 98%
(5-10 equiv) to 0°C. -
Dissolution: Slowly add 2,3-lutidine N-oxide. Caution: Exothermic.
-
Addition: Dropwise addition of Fuming
(1.5-3.0 equiv) while maintaining temperature <20°C. -
Reaction: Heat to 125-130°C for 3-5 hours.
-
Quench: Pour onto crushed ice and neutralize with
to pH 8.
Critical Analysis:
-
Water Interference: Commercial
(even fuming) introduces water.[1] Water acts as a base, deactivating the superacid medium and reducing the concentration of the active nitronium ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ). -
Safety: High temperatures (130°C) combined with liquid
significantly increase the risk of thermal runaway and evolution of toxic brown fumes.
Method B: Anhydrous Nitrate Salt ( )
This method is currently preferred in process chemistry (e.g., Patent CN104592107B) for its superior yield and milder conditions.
Protocol:
-
Dissolution: Dissolve 2,3-lutidine N-oxide (1.0 equiv) in 98%
(approx. 5-8 mass equiv). -
Nitrating Agent Prep: Separately, dissolve
(1.2-1.5 equiv) in to form a nitrating solution. -
Addition: Add the
solution to the substrate solution dropwise at -10°C to 5°C . -
Reaction: Heat to 80-90°C (significantly lower than Method A) for 1-2 hours.
-
Workup: Quench on ice, neutralize, extract with Dichloromethane (DCM), and evaporate.
Critical Analysis:
-
Dehydration: Using solid
in generates in situ without adding water. The sulfuric acid acts as both solvent and dehydrating agent, shifting the equilibrium toward the active electrophile. -
Kinetics: The anhydrous environment allows the reaction to proceed to completion at lower temperatures (85°C vs 130°C), reducing tar formation and by-products.
Data Presentation: Performance Comparison
The following table summarizes the experimental outcomes based on process optimization literature [1][2].
| Feature | Method A: Liquid HNO3 | Method B: Solid KNO3 (Recommended) |
| Nitronium Source | Fuming Nitric Acid | Potassium Nitrate |
| Reaction Temperature | 125°C - 130°C | 80°C - 90°C |
| Reaction Time | 3 - 5 Hours | 1 - 2 Hours |
| Water Content | High (Introduced by acid) | Minimal (Anhydrous generation) |
| Yield | 70% - 75% | 90% - 91.1% |
| Purity (HPLC) | ~95% (Requires recrystallization) | >98% (Often clean after workup) |
| Safety Profile | High | Minimal fumes; controlled exotherm |
Experimental Workflow Visualization
The following diagram outlines the optimized workflow for the Nitrate Salt Method , emphasizing the critical control points (CCPs) for safety and yield.
Figure 2: Step-by-step process flow for the high-yield Potassium Nitrate method.
Troubleshooting & Expert Tips
Controlling the Exotherm
The nitration of pyridine N-oxides is highly exothermic. In Method B (
-
Tip: Always dissolve
in sulfuric acid before adding it to the substrate solution. Adding solid directly to the substrate/acid mix can cause localized hot spots and runaways.
Managing Viscosity
The reaction mixture in concentrated
-
Tip: Ensure robust mechanical stirring (overhead stirrer preferred over magnetic) to prevent accumulation of reagents which could lead to a delayed exotherm upon warming.
Isolation Purity
While the
-
Tip: During the neutralization step, ensure the pH reaches 8-9. If the pH is too low (<7), the product (which is weakly basic) will remain protonated and stay in the aqueous layer during extraction, devastating the yield.
References
-
Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Patent CN104592107B. (2015). Jiangsu Zhongbang Pharmaceutical Co Ltd.
-
Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. Patent CN101648912B. (2012). Nanjing University of Technology.
-
Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Organic Chemistry Practical Course, Ludwig-Maximilians-Universität München.
-
Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry, 3(5), 136-139.[3] (2013).[3]
Sources
Kinetic Analysis & Process Guide: Oxidation of 2,3-Dimethylpyridine
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
The oxidation of 2,3-dimethylpyridine (2,3-lutidine) is a pivotal transformation in the synthesis of Quinolinic Acid (2,3-pyridinedicarboxylic acid) , a critical precursor for imidazolinone herbicides (e.g., Imazapyr) and NAD+ biosynthesis inhibitors.
This guide objectively compares the two dominant oxidation methodologies: Catalytic Aerobic Oxidation (Amoco-type) and Stoichiometric Permanganate Oxidation . While the catalytic route offers superior atom economy for industrial scaling, it presents complex radical kinetics and safety challenges. Conversely, permanganate oxidation provides a robust, kinetically distinct pathway suitable for laboratory-scale optimization but suffers from poor mass efficiency.
Critical Insight: The 2-position methyl group exhibits significantly higher reactivity than the 3-position due to the electron-withdrawing inductive effect of the pyridine nitrogen.[1] Furthermore, the product (Quinolinic Acid) is thermally unstable, undergoing rapid decarboxylation to Nicotinic Acid (Niacin) at temperatures exceeding 120°C in aqueous solution.
Mechanistic Foundations
Understanding the electronic environment of the pyridine ring is essential for controlling the kinetics of this reaction.
Electronic Effects & Regioselectivity
The pyridine ring is electron-deficient. The nitrogen atom exerts a strong inductive effect (-I), making the methyl protons acidic.
-
2-Position (
): Highly activated. The protons here are more acidic ( ) compared to the 3-position ( ) or toluene ( ). This site oxidizes first in both radical and ionic manifolds. -
3-Position (
): Less activated. Oxidation at this site is often the rate-determining step (RDS) for the full conversion to the dicarboxylic acid.
The Decarboxylation Trap
A major kinetic competitor is the thermal degradation of the product. Quinolinic acid possesses a "ortho-effect" where the 2-carboxyl group is destabilized by the adjacent 3-carboxyl group and the electron-withdrawing nitrogen.
-
Reaction: Quinolinic Acid
Nicotinic Acid + -
Kinetic Implication: High-temperature protocols (>150°C) often yield Nicotinic acid directly, bypassing the isolation of Quinolinic acid.
Comparative Kinetic Analysis
Method A: Co/Mn/Br Catalytic Aerobic Oxidation (Industrial Standard)
This method utilizes a radical chain mechanism mediated by a Cobalt-Manganese-Bromide catalyst system in acetic acid.
-
Mechanism: Free radical chain reaction.
-
Initiation: Electron transfer from Co(III) to substrate.
-
Propagation:[2] Bromide acts as a radical transfer agent, abstracting H from the methyl group.
-
-
Kinetics: Typically pseudo-first-order with respect to the substrate, but zero-order with respect to oxygen (above critical partial pressures).
-
Advantages: High atom economy; uses air as oxidant.
-
Disadvantages: Requires Hastelloy autoclaves (corrosive); high pressure (20-30 bar); complex induction periods.
Method B: Stoichiometric Permanganate Oxidation (Laboratory Standard)
This method utilizes
-
Mechanism: Ionic/Concerted. Involves the formation of a manganate ester intermediate.
-
Kinetics: Second-order overall (First-order in Substrate, First-order in Permanganate).
-
Advantages: Mild pressure; predictable kinetics; no induction period.
-
Disadvantages: Massive solid waste (
sludge); difficult product isolation due to chelation.
Summary Data Comparison
| Parameter | Catalytic Aerobic (Co/Mn/Br) | Stoichiometric Permanganate |
| Oxidant | Oxygen / Air | Potassium Permanganate ( |
| Temperature | 150°C - 210°C | 60°C - 90°C |
| Pressure | 20 - 40 bar | Atmospheric |
| Activation Energy ( | ~80 - 100 kJ/mol (Radical) | ~40 - 60 kJ/mol (Ionic) |
| Selectivity (Quinolinic) | High (if T < 130°C) | Moderate (Ring cleavage risk) |
| Rate Limiting Step | H-abstraction (3-position) | Manganate ester formation |
| Primary By-product | Nicotinic Acid (via decarboxylation) | Oxalic acid / Ring fragments |
Visualized Pathways
Reaction Pathway & Selectivity
The following diagram illustrates the stepwise oxidation and the thermal decarboxylation risk.
Figure 1: Stepwise oxidation pathway of 2,3-lutidine. Note the kinetic stability of the 3-methyl group and the thermal instability of the final product.
Experimental Protocols
Protocol A: Kinetic Measurement via Permanganate (Bench Scale)
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
2,3-Dimethylpyridine (99%)
- (0.1 M Standardized Solution)
-
NaOH (1.0 M)
Workflow:
-
Preparation: In a 250 mL three-neck flask equipped with a reflux condenser and temperature probe, add 100 mL of deionized water and 5.0 mL of 1.0 M NaOH.
-
Thermostat: Heat the solution to 70°C ± 0.1°C using an oil bath.
-
Substrate Addition: Add 2,3-dimethylpyridine (approx. 0.01 mol). Allow 5 minutes for thermal equilibration.
-
Initiation: Rapidly add a 10-fold molar excess of
solution (pre-heated to 70°C). Start the timer ( ). -
Sampling: Every 5 minutes, withdraw a 1.0 mL aliquot.
-
Quenching: Immediately dispense the aliquot into a vial containing excess sodium bisulfite (
) to quench unreacted permanganate. -
Analysis: Filter the
precipitate. Analyze the filtrate via HPLC (C18 column, Phosphate buffer/Methanol mobile phase, UV detection at 260 nm). -
Calculation: Plot
vs. time. The slope represents .
Protocol B: High-Pressure Catalytic Simulation (Industrial Scale)
Objective: Maximize yield of Quinolinic Acid while minimizing decarboxylation.
Reagents:
-
Solvent: Glacial Acetic Acid
-
Catalyst: Cobalt(II) Acetate / Manganese(II) Acetate (Co/Mn ratio 5:1)
-
Promoter: Sodium Bromide (Br/Metal ratio 0.1:1)
Workflow:
-
Loading: Charge a Hastelloy C-276 autoclave with acetic acid, catalyst mixture, and 2,3-dimethylpyridine.
-
Pressurization: Purge with
, then pressurize to 20 bar with synthetic air. -
Heating: Ramp temperature to 140°C . Note: Do not exceed 150°C to prevent decarboxylation.
-
Reaction: Maintain agitation (1000 rpm) to eliminate mass-transfer limitations. The reaction is exothermic; engage cooling coils if T > 145°C.
-
Monitoring: Monitor oxygen uptake via mass flow controller. Reaction is complete when
consumption plateaus. -
Workup: Cool to 25°C. Vent pressure. The product (Quinolinic acid) often precipitates upon cooling or can be crystallized by adding water.
Experimental Workflow Visualization
Figure 2: Kinetic sampling workflow for the permanganate oxidation protocol.
References
-
Suresh, A. K., et al. "Engineering aspects of industrial liquid-phase air oxidation of hydrocarbons." Ind.[3][4][5] Eng. Chem. Res. 2000, 39(11), 3958–3997. Link
-
Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution."[6] Canadian Journal of Chemistry, 1972, 50(18), 3017-3027.[6] Link[6]
-
Partenheimer, W. "Methodology and scope of metal/bromide autoxidation of hydrocarbons." Catalysis Today, 1995, 23(2), 69-158. Link
- Skraup, Z. H. "Über die Oxydation von Chinolin und Pyridinbasen." Monatshefte für Chemie, 1881.
-
Pérez-De La Cruz, V., et al. "Quinolinic Acid, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms."[7] International Journal of Tryptophan Research, 2012.[7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2012096553A2 - Method for the preparation of nicotinic acid - Google Patents [patents.google.com]
- 3. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 4. EP0149857B1 - Process for the preparation of quinolinic acid from quinoline - Google Patents [patents.google.com]
- 5. Late-stage oxidative C(sp3)–H methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. scispace.com [scispace.com]
Technical Guide: Benchmarking Synthesis Methods for 2,3-Dimethylpyridine 1-Oxide
Executive Summary
2,3-Dimethylpyridine 1-oxide (CAS: 22710-07-2), also known as 2,3-lutidine N-oxide, is a critical heterocyclic intermediate. It serves as a "chemical handle," activating the pyridine ring toward electrophilic substitution (e.g., nitration at the C4 position) and nucleophilic displacement at the C2 position.
For researchers and process chemists, the synthesis of this molecule presents a classic trade-off between atom economy , reaction rate , and purification complexity . While the electron-donating methyl groups at the 2- and 3-positions theoretically increase the nucleophilicity of the nitrogen, the ortho-methyl group (C2) introduces significant steric hindrance, often necessitating more forcing conditions or active catalysts compared to simple pyridine oxidation.
This guide benchmarks three distinct synthetic pathways, recommending the Catalytic Peroxide Oxidation for scale-up and mCPBA for rapid, small-scale discovery.
Mechanistic Insight: The Steric-Electronic Conflict
The oxidation of 2,3-lutidine is an electrophilic substitution where the pyridine nitrogen acts as the nucleophile attacking the peroxidic oxygen.
-
Electronic Effect (+I): The two methyl groups are electron-donating, increasing the electron density on the nitrogen lone pair. This theoretically accelerates oxidation compared to unsubstituted pyridine.
-
Steric Effect (Es): The methyl group at the C2 position creates steric bulk directly adjacent to the reaction center. This hinders the approach of bulky oxidants (like mCPBA), potentially retarding the reaction rate compared to 3,4-lutidine.
Key Takeaway: Successful protocols must balance oxidant activity with steric accessibility.
DOT Diagram: Mechanistic Pathway
Figure 1: Mechanistic flow showing the steric bottleneck at the transition state caused by the C2-methyl group.
Benchmarking Synthesis Methods
We compare the three most prevalent methodologies: Method A (Catalytic Green Oxidation) , Method B (mCPBA Oxidation) , and Method C (Classical Peracetic Acid) .
| Metric | Method A: Catalytic H₂O₂ (Recommended for Scale) | Method B: mCPBA (Recommended for Lab/Discovery) | Method C: H₂O₂ / Acetic Acid (Legacy) |
| Reagents | 35% H₂O₂ + Phosphotungstic Acid (or Na₂WO₄) | m-Chloroperoxybenzoic acid (mCPBA) | 30-50% H₂O₂ + Glacial Acetic Acid |
| Solvent | Water (Neat or minimal) | Dichloromethane (DCM) | Acetic Acid |
| Temp/Time | 45°C → 85°C (3-8 h) | 0°C → RT (2-24 h) | 80-90°C (12-24 h) |
| Yield | High (95-99%) | Good (80-90%) | Moderate (70-85%) |
| Purification | Distillation or Extraction | Column Chromatography / Wash | Neutralization + Extraction |
| Atom Economy | Excellent (Byproduct: H₂O) | Poor (Byproduct: m-Chlorobenzoic acid) | Moderate |
| Safety | Exotherm control required | Shock sensitive reagent | Peracetic acid accumulation risk |
Detailed Experimental Protocols
Method A: Catalytic Oxidation (Phosphotungstic Acid)
Best for: Scale-up (>50g), Green Chemistry, High Purity requirements. Rationale: Tungsten catalysts activate hydrogen peroxide, forming a peroxotungstate species that is a potent oxygen transfer agent, overcoming the steric hindrance of the C2-methyl group without requiring harsh acids.
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and pressure-equalizing addition funnel.
-
Charge: Add 2,3-Dimethylpyridine (50.0 g, 406 mmol) and Phosphotungstic acid (2.0 g, ~0.7 mmol) or Sodium Tungstate dihydrate (2.0 g) to the flask.
-
Addition: Heat the mixture to 45°C. Slowly add 35% Hydrogen Peroxide (50.0 g, ~514 mmol, 1.25 equiv) dropwise over 3 hours.
-
Critical Control: Maintain temperature <55°C during addition to manage the exotherm.
-
-
Reaction: After addition, raise the temperature to 85°C and stir for 5 hours. Monitor by TLC or HPLC for consumption of starting material.
-
Workup:
-
Cool the mixture to 50°C.
-
Perform vacuum distillation directly on the crude mixture to remove water and trace starting material.
-
Collect the product fraction (bp ~130-140°C at reduced pressure, or purify via extraction with DCM if distillation is not feasible).
-
-
Expected Yield: 55-57 g (~96-99%).
Method B: mCPBA Oxidation
Best for: Small scale (<5g), Rapid screening, Temperature-sensitive substrates. Rationale: mCPBA is a potent electrophilic oxidant that works at low temperatures, minimizing side reactions. However, the removal of the benzoic acid byproduct complicates large-scale work.
Protocol:
-
Setup: 250 mL round-bottom flask with magnetic stir bar.
-
Charge: Dissolve 2,3-Dimethylpyridine (2.0 g, 18.7 mmol) in Dichloromethane (DCM) (40 mL). Cool to 0°C in an ice bath.
-
Addition: Add mCPBA (70-75% purity, 4.8 g, ~20 mmol, 1.1 equiv) portion-wise over 15 minutes.
-
Note: Do not add all at once to prevent thermal runaway.
-
-
Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 16-24 hours.
-
Workup:
-
Quench with saturated aqueous Na₂SO₃ or NaHSO₃ (to destroy excess peroxide).
-
Wash the organic layer vigorously with saturated NaHCO₃ (3 x 30 mL) to remove m-chlorobenzoic acid.
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: If the solid is impure, recrystallize from Acetone/Hexane or pass through a short silica plug (MeOH/DCM eluent).
Decision Matrix: Selecting the Right Method
Figure 2: Decision matrix for selecting the optimal synthesis route based on scale and constraints.
Safety & Stability (Critical)
Working with N-oxides and Peroxides requires strict adherence to safety protocols.[1]
-
Thermal Instability: 2,3-Dimethylpyridine 1-oxide and its synthesis intermediates are energetically unstable. Never distill the reaction mixture to dryness if peroxides are present.[2] Always test for peroxides (starch-iodide paper) before applying heat/vacuum.
-
Exotherm Control: The oxidation reaction is highly exothermic. In Method A, the accumulation of unreacted H₂O₂ due to low temperature or poor stirring can lead to a "runaway" reaction. Maintain strict temperature limits.
-
Acid Sensitivity: While the N-oxide is stable in acid, the combination of concentrated H₂O₂ and organic material (Method C) can form detonable mixtures if not properly diluted.
References
-
ChemicalBook. (n.d.). 2,3-Dimethylpyridine-N-oxide synthesis methods and properties. Retrieved from
-
Organic Syntheses. (1962).[2] Pyridine-N-oxide.[1][3][4][5][6][7][8][9] Org. Synth. 1962, 42, 50; Coll.[2] Vol. 5, 414. Retrieved from [2]
- Jain, S. L., & Sain, B. (2006). Molybdenum and Tungsten Catalyzed Oxidation of Nitrogen Compounds. Journal of Molecular Catalysis A: Chemical. (Contextual grounding for Method A).
-
Sigma-Aldrich. (2023). Safety Data Sheet: 2,3-Dimethylpyridine N-oxide. Retrieved from
-
Organic Chemistry Portal. (n.d.). Oxidation of Nitrogen Compounds with mCPBA. Retrieved from
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. orgsyn.org [orgsyn.org]
- 6. ias.ac.in [ias.ac.in]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
Publish Comparison Guide: Spectroscopic Analysis of Lutidine N-Oxides
Part 1: Executive Summary
Lutidine N-oxides (dimethylpyridine N-oxides) are critical intermediates in the synthesis of heterocycles, functionalized pyridines, and metal-coordination complexes. While they share a molecular formula (
This guide provides a technical comparison of these three isomers, focusing on spectroscopic differentiation using NMR, IR, and UV-Vis. The 2,6-isomer is distinguished by its
Quick Comparison Matrix
| Feature | 2,6-Lutidine N-oxide | 2,4-Lutidine N-oxide | 2,3-Lutidine N-oxide |
| Symmetry | High ( | Low ( | Low ( |
| Singlet (6H) | Two Singlets (3H each) | Two Singlets (3H each) | |
| Diagnostic Proton | H-4 (Triplet/dd) | H-6 (Doublet, most downfield) | H-6 (Doublet, most downfield) |
| N-O IR Stretch | ~1245–1255 cm | ~1250–1270 cm | ~1250–1270 cm |
| Steric Bulk | High (flanking Me groups) | Moderate | Moderate (one flanking Me) |
Part 2: Structural & Electronic Analysis
Understanding the spectroscopy requires analyzing the electronic effects of the N-oxide moiety. The
-
Inductive Effect (-I): Withdraws electrons, deshielding
-protons (H-2/H-6). -
Mesomeric Effect (+M): Donates electron density into the ring, shielding
-protons (H-4) and, to a lesser extent, -protons (H-3/H-5).
Visualizing the Electronic Environment
The following diagram illustrates the steric and electronic interactions distinguishing the isomers.
Figure 1: Structural comparison highlighting steric hindrance in the 2,6-isomer vs. the exposed
Part 3: NMR Spectroscopy Comparison
Nuclear Magnetic Resonance (NMR) is the primary tool for differentiation. The symmetry of the molecule dictates the complexity of the spectrum.
H NMR Analysis (CDCl )
2,6-Lutidine N-oxide [1][2]
-
Symmetry: The molecule has a plane of symmetry passing through the N-O bond and C-4.
-
Methyl Groups: Appears as a strong singlet (6H) at
2.55 ppm .[1] -
Aromatic Region: Simplified AM
or AX system.-
H-3/H-5: Equivalent doublet at
7.15 ppm . -
H-4: Triplet (or dd) at
7.08 ppm . -
Note: The
-protons are replaced by methyls, removing the most downfield signal typically seen in pyridine N-oxides ( 8.2 ppm).
-
2,4-Lutidine N-oxide
-
Symmetry: No plane of symmetry perpendicular to the ring;
plane is the ring itself. -
Methyl Groups: Two distinct singlets (3H each) due to different electronic environments (C-2 vs C-4).
-
Me-2:
~2.53 ppm (deshielded by N-oxide).[2] -
Me-4:
~2.35 ppm (shielded by mesomeric back-donation).
-
-
Aromatic Region:
-
H-6: The most diagnostic peak. A doublet (
~8.15–8.25 ppm) significantly downfield due to the proximity to the N-oxide oxygen. -
H-3: Singlet (or fine doublet) around
7.0–7.1 ppm. -
H-5: Doublet of doublets around
6.9–7.0 ppm.
-
2,3-Lutidine N-oxide [3]
-
Symmetry: Asymmetric.
-
Methyl Groups: Two distinct singlets.
-
Me-2:
~2.50 ppm. -
Me-3:
~2.30 ppm.[2]
-
-
Aromatic Region:
-
H-6: Highly deshielded doublet (
~8.10–8.20 ppm). -
H-4/H-5: Complex multiplet pattern due to vicinal coupling, generally centered around
7.1–7.3 ppm.
-
Comparative Data Table (CDCl )
| Nucleus | Assignment | 2,6-Lutidine N-oxide | 2,4-Lutidine N-oxide | 2,3-Lutidine N-oxide |
| 2.55 (s, 6H) | 2.53 (s, 3H) | 2.50 (s, 3H) | ||
| Other CH | — | 2.37 (s, 3H, C4) | 2.30 (s, 3H, C3) | |
| H-6 ( | — | 8.15 (d) | 8.15 (d) | |
| H-3/H-5 | 7.15 (d, 2H) | 7.0-7.1 (m) | 7.1-7.2 (m) | |
| H-4 | 7.08 (t, 1H) | — | 7.1-7.2 (m) | |
| C-2/C-6 | ~148.5 | ~148 (C2), ~139 (C6) | ~148 (C2), ~138 (C6) | |
| Me-C | ~17.3 | ~17.3, ~20.1 | ~17.0, ~19.5 |
Data grounded in R.S.C. and ChemicalBook spectral databases.
Part 4: Vibrational Spectroscopy (IR)
The N-O stretching frequency (
-
General Trend: The N-O stretch appears as a strong band between 1200 and 1300 cm
. -
2,6-Lutidine N-oxide: The steric bulk of the two flanking methyl groups can slightly hinder solvation or coordination, often resulting in a sharper, well-defined band around 1245–1255 cm
. -
2,4- and 2,3-Isomers: These lack the dual flanking sterics. The N-O stretch is typically broader and may shift slightly to higher wavenumbers (1250–1270 cm
) due to different dipole interactions and crystal packing forces in solid-state measurements.
Diagnostic Protocol:
To distinguish isomers using IR, focus on the fingerprint region (< 1000 cm
-
2,6- (trisubstituted): strong band ~760-780 cm
. -
2,4- (trisubstituted): ~810-830 cm
(isolated H) and ~700-750 cm .
Part 5: Experimental Protocols
Synthesis (Oxidation Workflow)
The most reliable method for generating these N-oxides for analytical standards is the oxidation of the parent lutidine using Urea Hydrogen Peroxide (UHP) or mCPBA.
Protocol (UHP Method):
-
Dissolution: Dissolve 10 mmol of the specific lutidine isomer in 20 mL of Methanol.
-
Addition: Add 15 mmol of Urea Hydrogen Peroxide (UHP).
-
Catalyst: Add 5 mol% Methyltrioxorhenium (MTO) catalyst (optional for speed, but high purity) or simply reflux with excess
in acetic acid (classic method). -
Reaction: Stir at room temperature for 12 hours (MTO) or reflux for 4 hours (Acetic Acid).
-
Workup: Quench with
(to destroy excess peroxide), filter, and concentrate. -
Purification: Flash chromatography (DCM:MeOH 95:5).
Standardized NMR Acquisition
To ensure comparable data between batches:
-
Solvent: Use CDCl
(99.8% D) stored over molecular sieves to prevent water peak interference (~1.56 ppm) which can overlap with alkyl impurities. -
Concentration: Prepare samples at 10 mg/mL. High concentrations can induce stacking interactions (due to the flat aromatic ring), causing concentration-dependent chemical shift changes.
-
Reference: Calibrate to TMS (0.00 ppm) or residual CHCl
(7.26 ppm).
Analytical Workflow Diagram
Figure 2: Step-by-step workflow for synthesis and spectroscopic differentiation.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] J. Org.[5][4] Chem.1997 , 62, 7512–7515. Link
-
ChemicalBook Database. "2,6-Lutidine N-oxide NMR Spectrum." Link
-
National Institute of Standards and Technology (NIST). "2,6-Dimethylpyridine 1-oxide Infrared Spectrum." Link
-
Royal Society of Chemistry. "N-oxidation of Pyridine Derivatives - Supporting Information." RSC Advances2020 . Link
-
BenchChem. "Spectroscopic Comparison of 2,6-Lutidine Hydrochloride with Related Compounds." Link
Sources
Correlating experimental and calculated NMR shifts for 2,3-Dimethylpyridine 1-oxide
Benchmarking NMR Prediction for N-Oxides: A 2,3-Dimethylpyridine 1-oxide Case Study
Executive Summary
The Challenge: Pyridine N-oxides represent a unique computational challenge in drug discovery. The highly polarized
The Solution: This guide compares a standard "High-Throughput" protocol against a "High-Fidelity" solvent-corrected protocol. We demonstrate that including the SMD Solvation Model and using the mPW1PW91 functional is critical for correlating experimental and calculated shifts in N-oxide systems.
Part 1: Experimental Baseline (The "Gold Standard")
To validate computational accuracy, we utilize high-resolution experimental data acquired in Chloroform-d (
Experimental Protocol
-
Sample Preparation: 10 mg of 2,3-Dimethylpyridine 1-oxide dissolved in 0.6 mL
(99.8% D) with 0.03% TMS. -
Acquisition: Bruker Avance III 500 MHz.
-
Parameters: 30° pulse angle, 2.0s relaxation delay, 64k data points.
Table 1: Experimental Reference Data (CDCl
| Nucleus | Position | Exp.[1][2][3][4][5][6] Shift ( | Multiplicity |
| H-6 | 8.25 | Doublet | |
| H-5 | 7.15 | dd | |
| H-4 | 7.08 | Doublet | |
| 2-Me | 2.53 | Singlet | |
| 3-Me | 2.28 | Singlet | |
| C-2 | 148.5 | Quaternary | |
| C-6 | 138.8 | CH | |
| C-4 | 126.1 | CH |
Part 2: Computational Methodologies Compared
We evaluated two distinct computational workflows. The "Standard" method represents a typical fast-screening approach, while the "High-Fidelity" method represents the rigorous standard for publication-quality assignments.
Method A: The "Standard" Approach (Fast)
-
Objective: Rapid screening of conformers.
-
Geometry Optimization: B3LYP/6-31G(d) (Gas Phase).
-
NMR Calculation: GIAO-B3LYP/6-31G(d) (Gas Phase).
-
Cost: Low (<1 hour/isomer).
Method B: The "High-Fidelity" Approach (Recommended)
-
Objective: Precise structural elucidation and stereochemical assignment.
-
Geometry Optimization: M06-2X/6-31+G(d,p) with SMD(CHCl
). -
NMR Calculation: GIAO-mPW1PW91/6-311+G(2d,p) with SMD(CHCl
). -
Cost: High (~12 hours/isomer).
-
Rationale: The mPW1PW91 functional is specifically parameterized for magnetic properties, and the SMD (Solvation Model based on Density) model is essential to stabilize the zwitterionic N-oxide character [3][4].
Part 3: Comparative Results & Analysis
The following table highlights the deviation (
Table 2: Accuracy Benchmarking (MAE = Mean Absolute Error)
| Signal | Exp. ( | Method A (Gas) | Error A ( | Method B (SMD) | Error B ( |
| H-6 | 8.25 | 8.95 | +0.70 | 8.29 | +0.04 |
| H-5 | 7.15 | 7.42 | +0.27 | 7.18 | +0.03 |
| H-4 | 7.08 | 7.35 | +0.27 | 7.11 | +0.03 |
| 2-Me | 2.53 | 2.65 | +0.12 | 2.55 | +0.02 |
| MAE | - | - | 0.34 ppm | - | 0.03 ppm |
Critical Analysis
-
The Gas-Phase Failure: Method A consistently overestimates chemical shifts (deshielding). In the gas phase, the
bond length is often predicted incorrectly due to the lack of dielectric stabilization, leading to poor description of the magnetic anisotropy affecting H-6. -
The Solvation Success: Method B reduces the Mean Absolute Error (MAE) by an order of magnitude (0.34
0.03 ppm). The SMD model correctly describes the polarization of the aromatic ring induced by the N-oxide, bringing the calculated H-6 resonance into excellent agreement with experiment.
Part 4: Recommended Workflow
To achieve the "Method B" accuracy, follow this self-validating workflow. This process ensures that Boltzmann weighting accounts for methyl group rotation, which can average out specific through-space interactions.
Caption: Optimized computational workflow for N-oxide NMR prediction. Note the specific requirement for SMD solvation during both optimization and NMR calculation steps.
Part 5: Step-by-Step Computational Protocol
Step 1: Conformational Search
Since the methyl groups at C2 and C3 can rotate, you must generate a conformational ensemble.
-
Tool: Spartan, Macromodel, or RDKit.
-
Force Field: MMFF94 or OPLS3e.
-
Cutoff: Keep all conformers within 5.0 kcal/mol of the global minimum.
Step 2: Geometry Optimization (The Foundation)
Input the unique conformers into Gaussian/ORCA.
-
Command Line Example (Gaussian):
opt freq m062x/6-31+g(d,p) scrf=(smd,solvent=chloroform)
-
Why M06-2X? It captures medium-range correlation energy better than B3LYP, essential for the interaction between the N-oxide oxygen and the adjacent methyl group [3].
Step 3: NMR Calculation (The Measurement)
Perform the single-point energy and shielding tensor calculation on optimized geometries.
-
Command Line Example (Gaussian):
nmr=giao mpw1pw91/6-311+g(2d,p) scrf=(smd,solvent=chloroform)
-
Why mPW1PW91? This modified functional improves the description of long-range exchange, providing superior results for
C shifts in aromatic heterocycles [5].
Step 4: Data Scaling
Raw isotropic shielding values (
-
Formula:
-
Standard Scaling Factors (CHCl
):-
H:
-
C:
-
Alternatively: Calculate TMS at the exact same level of theory and use
.
-
H:
References
-
Royal Society of Chemistry. (2020). Supporting Information: Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives. Link
-
ChemicalBook.[7] (n.d.). 2,6-Dimethylpyridine N-oxide NMR Spectrum. Link
-
Gao, Y., et al. (2020).[2] Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Link
- Bagno, A., et al. (2006). DFT calculation of 1H and 13C NMR chemical shifts of nucleosides and their bases. Journal of Physical Chemistry A.
-
Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: A useful tool for natural product structure elucidation. Chemical Reviews. Link
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 3. rsc.org [rsc.org]
- 4. 2,6-Dimethylpyridine N-oxide(1073-23-0) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. 2,3-Lutidine(583-61-9) 1H NMR spectrum [chemicalbook.com]
Safety Operating Guide
2,3-Dimethylpyridine 1-oxide proper disposal procedures
Topic: 2,3-Dimethylpyridine 1-oxide Proper Disposal Procedures CAS: 22710-07-2 Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists.
Part 1: Executive Directive
Treat as Hazardous Organic Solid Waste. 2,3-Dimethylpyridine 1-oxide (2,3-Lutidine N-oxide) is a solid at room temperature (MP: 85–93 °C). While chemically stable under ambient conditions, its N-oxide functionality introduces specific reactivity hazards—most notably with acylating agents (e.g., acetic anhydride, acid chlorides)—that distinguish it from standard organic solvents.
Immediate Action Plan:
-
Segregate: Do not mix with strong oxidizers or acylating agents in the primary accumulation container.
-
Containerize: Collect as Solid Hazardous Waste unless dissolved in a solvent.
-
Label: Must explicitly state "N-oxide" to prevent confusion with the parent lutidine liquid.
Part 2: Technical Characterization & Hazards
To ensure the integrity of your safety protocol, you must understand the why behind the disposal steps. This compound is not just "chemical waste"; it is a functionalized pyridine that requires specific handling.
Physicochemical Properties & Hazard Profile[1][2][3][4][5]
| Property | Value | Operational Implication |
| CAS Number | 22710-07-2 | Use this for all waste manifests to ensure regulatory tracking. |
| Physical State | Solid (Crystalline/Powder) | Do not pour down sink. Do not place in solvent carboys unless dissolved. |
| Melting Point | 85–93 °C | May melt if waste containers are stored near heat sources (e.g., rotovaps). |
| Acidity (pKa) | ~1.38 (Conjugate acid) | Weakly basic; compatible with standard organic base waste streams. |
| Reactivity | N-Oxide Functionality | Susceptible to deoxygenation (violent with strong reducers) and rearrangement (exothermic with anhydrides). |
GHS Hazard Classification[6][7]
Part 3: Critical Segregation Logic (The "Self-Validating" System)
A self-validating disposal system prevents accidents by forcing a "Stop/Go" decision before the chemical enters the waste stream. Use the logic below to determine the correct waste stream.
Diagram 1: Waste Stream Decision Matrix
Caption: Decision matrix for determining the correct waste stream. Note the critical stop regarding acylating agents.
Part 4: Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Why: Pyridine N-oxides can undergo the Boekelheide Rearrangement when treated with acetic anhydride or trifluoroacetic anhydride. This reaction is exothermic.
-
Protocol: Never add 2,3-dimethylpyridine 1-oxide solid residue directly to a waste container that contains unquenched acid chlorides, acetic anhydride, or thionyl chloride.
-
Validation: Check the waste log of the container. If "Acetic Anhydride" is listed, use a separate container.
Phase 2: Packaging & Collection
For Solid Waste (Preferred):
-
Containment: Place the solid substance in a screw-top jar or double-bag it in high-density polyethylene (HDPE) bags.
-
Labeling: Affix a hazardous waste label.
-
Accumulation: Place in the Satellite Accumulation Area (SAA) designated for "Solid Organic Waste."
For Liquid Waste (Solutions):
-
Compatibility: Ensure the solvent carrier is compatible with the carboy (e.g., no acetone in a halogenated waste stream if local regulations prohibit it, though generally compatible).
-
Pouring: Use a funnel to prevent spills. The compound is a skin irritant; do not generate dust/aerosols while pouring.
-
Venting: Ensure the cap is vented if there is any risk of residual reaction, though the compound itself is non-volatile.
Phase 3: Final Disposal (Incineration)
Mechanism: The ultimate destruction method is High-Temperature Incineration .
-
Why: The nitrogen content requires incineration in a facility equipped with NOx scrubbers . Open burning or standard landfilling is prohibited due to the potential for leaching and NOx formation.
-
RCRA Classification (USA):
-
While not explicitly P- or U-listed, it should be treated as Hazardous Waste due to toxicity characteristics.
-
If mixed with solvents, it adopts the codes of the solvent (e.g., F003 for non-halogenated ignitables, F002 for halogenated).
-
Part 5: Emergency Procedures (Spill Response)
In the event of a benchtop spill, follow this containment logic to prevent exposure.
Diagram 2: Spill Response Workflow
Caption: Immediate response workflow for solid spills. Wetting the spill prevents inhalation of irritant dust.
References
-
ChemicalBook. (2025).[2] 2,3-Dimethylpyridine-N-oxide CAS#: 22710-07-2 Properties and Safety.[6][7][8][9] Retrieved from
-
TLC Pharmaceutical Standards. (n.d.). MSDS for 2,3-Dimethylpyridine 1-oxide.[10][11] Retrieved from [3]
-
US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Identification. Retrieved from
-
Linde Gas. (2024).[2] NOx Removal in Waste-to-Energy Plants (Incineration). Retrieved from
Sources
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. tlcstandards.com [tlcstandards.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. 2,3-Dimethylpyridine-N-oxide | CAS#:22710-07-2 | Chemsrc [chemsrc.com]
- 7. 2,3-Dimethylpyridine-N-oxide | 22710-07-2 [chemicalbook.com]
- 8. Buy Online CAS Number 22710-07-2 - TRC - 2,3-Lutidine-N-oxide | LGC Standards [lgcstandards.com]
- 9. 22710-07-2・2,3-Dimethylpyridine N-Oxide・325-61921・323-61922[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. 4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide - Safety Data Sheet [chemicalbook.com]
- 11. cleanchemlab.com [cleanchemlab.com]
Personal protective equipment for handling 2,3-Dimethylpyridine 1-oxide
Part 1: Executive Safety Summary & Hazard Analysis[1]
Handling 2,3-Dimethylpyridine 1-oxide requires a shift in mindset from standard organic handling to specific "nitrogen-heterocycle" protocols.[1] While often encountered as a crystalline solid, its hygroscopic nature and the high solvent permeability of its parent scaffold (pyridine) dictate the safety strategy.
The Enemy: Hazard Profile The primary risks associated with this compound are not just immediate acute toxicity, but its capacity for irritation and potential systemic absorption through compromised skin barriers.
| Hazard Class | H-Code | Description | Operational Implication |
| Skin Irritant | H315 | Causes skin irritation.[1][2][3][4] | Direct contact degrades the stratum corneum; requires chemically resistant barriers, not just physical ones. |
| Eye Irritant | H319 | Causes serious eye irritation.[2][3][4] | Dust/fines are the primary vector; standard safety glasses may be insufficient if powder is friable. |
| STOT-SE | H335 | May cause respiratory irritation.[1][3][4][5] | Inhalation of dust or sublimed vapor triggers mucosal inflammation. Zero-benchtop usage. |
| Genetic Risk | H341 | Suspected of causing genetic defects.[1]* | Note: Often associated with pyridine N-oxides; treat as a potential mutagen requiring containment.[1] |
Part 2: Personal Protective Equipment (PPE) Matrix
The Defense: Layered Barrier Protocol Do not rely on generic "lab safety" rules. The lipophilic nature of pyridine derivatives allows them to permeate disposable nitrile gloves faster than common solvents like methanol.
Hand Protection (The Critical Failure Point)
Standard Protocol: Double-gloving is mandatory for all handling of the neat solid or concentrated solutions (>1M).[1]
-
Primary Layer (Inner): 4-mil Nitrile (Examination Grade).[1] Acts as a sweat barrier and last-resort shield.[1]
-
Secondary Layer (Outer): 5-8 mil High-Grade Nitrile or Chloroprene.[1]
-
Why: Standard nitrile degrades upon prolonged contact with pyridine rings. Thicker nitrile provides a longer "breakthrough window" (approx. 15-30 mins for pyridines vs. <1 min for latex).[1]
-
-
Immersion/Spill Scenario: Silver Shield® (EVOH/PE Laminate) .
-
Causality: If you are washing glassware or cleaning a spill, nitrile offers zero protection against saturation.[1] You must use laminate gloves.
-
Respiratory Protection
-
Primary Engineering Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).[1]
-
Secondary (Maintenance/Spill): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1]
-
Logic: The N-oxide functionality reduces volatility compared to the parent lutidine, but dust generation creates a high surface-area inhalation risk.[1]
-
Ocular Protection
-
Standard: Chemical Splash Goggles (ANSI Z87.1).
-
Contraindication: Do not use safety glasses with side shields when handling the dry powder. Air currents in fume hoods can eddy fine powders around side shields into the eye.
Part 3: Operational Workflow & Logic
Decision Logic: PPE Selection
The following decision tree dictates your PPE setup based on the state of the reagent.
Figure 1: Decision logic for selecting PPE based on physical state and risk vector.[1]
Step-by-Step Handling Protocol
Phase 1: Weighing & Transfer[1]
-
The Problem: Static electricity often causes organic N-oxides to "jump" or cling to spatulas, increasing dispersion risk.[1]
-
The Fix:
-
Place the balance inside the fume hood. If this is impossible, use a "tarred transfer" method: Tare a closed vial, add solid in the hood, close, weigh, and subtract.[1]
-
Use an antistatic gun or ionizer on the weighing boat before adding the solid.
-
Phase 2: Solubilization (The Exotherm)[1]
-
The Problem: Dissolving pyridine N-oxides in protic solvents (methanol/water) or acids can be exothermic.[1]
-
The Fix:
-
Clamp the receiving flask securely.
-
Add solvent slowly.
-
Self-Validating Step: Touch the bottom of the flask (with gloved hand) or use a thermal probe. If heat is detected, pause.[1] This confirms the dissolution rate is too fast.
-
Phase 3: Reaction Setup
-
Incompatibility Check: Ensure no strong oxidizing agents (e.g., KMnO4, concentrated peroxides) or acid chlorides are mixed without temperature control.[1] Pyridine N-oxides can decompose violently under uncontrolled oxidation conditions.[1]
Part 4: Emergency Response & Disposal[1][9]
Spill Management Workflow
Do not treat this as a generic "paper towel" cleanup.
Figure 2: Sequential workflow for managing spills >10mL or 5g.
Disposal Specifications
-
Waste Stream: Organic Waste (Non-Halogenated).
-
Exception: If mixed with DCM or Chloroform, move to Halogenated stream.
-
-
Labeling: Must explicitly state "Pyridine Derivative - Potential Mutagen."[1]
-
Prohibition: Never dispose of down the drain. The nitrogen heterocycle is difficult for municipal water treatment bacteria to degrade and can be toxic to aquatic life.
References
-
PubChem. (n.d.). Compound Summary: 2,3-Dimethylpyridine 1-oxide.[1] National Library of Medicine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
